CBD3063
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C16H25N5O2 |
|---|---|
分子量 |
319.40 g/mol |
IUPAC名 |
3-acetamido-N-[3-(pyridin-2-ylamino)propyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C16H25N5O2/c1-13(22)20-14-6-4-11-21(12-14)16(23)19-10-5-9-18-15-7-2-3-8-17-15/h2-3,7-8,14H,4-6,9-12H2,1H3,(H,17,18)(H,19,23)(H,20,22) |
InChIキー |
SYEHSRIUFPKYNX-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Peptidomimetic CBD3063: A Novel Allosteric Modulator of CaV2.2 for the Treatment of Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuropathic pain remains a significant clinical challenge, with existing therapies often providing inadequate relief and substantial side effects. A promising novel therapeutic, CBD3063, a first-in-class small molecule peptidomimetic, has emerged from preclinical studies as a potent analgesic with a favorable safety profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, signaling pathways, and efficacy in various preclinical models of neuropathic and inflammatory pain. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the core scientific principles underlying this compound's therapeutic potential.
Introduction
The N-type voltage-gated calcium channel, CaV2.2, is a critical and clinically validated target for the management of chronic pain.[1][2][3] Located presynaptically in nociceptive neurons, CaV2.2 channels play a pivotal role in the release of neurotransmitters that mediate pain signaling.[1] While direct blockers of CaV2.2, such as ziconotide, have demonstrated analgesic efficacy, their clinical utility is often limited by a narrow therapeutic window and significant adverse effects.[2][3] An alternative strategy is to indirectly modulate channel function. This compound was developed as a peptidomimetic of the CaV2.2 binding domain 3 (CBD3) of the Collapsin Response Mediator Protein 2 (CRMP2), a cytosolic protein that regulates CaV2.2 trafficking and function.[1] This guide will delve into the specific mechanism by which this compound exerts its analgesic effects.
Core Mechanism of Action: Allosteric Modulation of the CaV2.2-CRMP2 Interaction
This compound's primary mechanism of action is the disruption of the protein-protein interaction between CaV2.2 and CRMP2.[1][2][3][4][5][6][7][8][9] This is not a direct blockade of the channel's ion-conducting pore, but rather an allosteric modulation of the channel's cellular localization and function.[3][6] By uncoupling CaV2.2 from its auxiliary subunit CRMP2, this compound initiates a cascade of events that ultimately leads to a reduction in nociceptive signaling.
The key steps in this pathway are:
-
Disruption of the CaV2.2-CRMP2 Interaction: this compound selectively targets the intracellular interface between CaV2.2 and CRMP2.[8][10]
-
Reduced CaV2.2 Surface Trafficking: The interaction with CRMP2 is crucial for the trafficking and stabilization of CaV2.2 channels at the presynaptic membrane. By disrupting this, this compound leads to a decrease in the number of functional CaV2.2 channels on the neuronal surface.[1][5][6][8][9][11]
-
Decreased Calcium Influx: With fewer CaV2.2 channels at the membrane, the influx of calcium ions (Ca²⁺) into the presynaptic terminal upon neuronal depolarization is significantly reduced.[1][2][3][4][6][7][9]
-
Inhibition of Neurotransmitter Release: The reduced intracellular calcium concentration leads to a decrease in the release of pronociceptive neurotransmitters, most notably calcitonin gene-related peptide (CGRP).[6][9][10]
-
Attenuation of Neuronal Hyperexcitability: The culmination of these events is a dampening of the hyperexcitability of sensory neurons that is characteristic of neuropathic pain states.[5][6][9]
Quantitative Efficacy Data
Preclinical studies have consistently demonstrated the potent and selective action of this compound. The following tables summarize key quantitative findings from in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Concentration | % Reduction (vs. Control) | Reference |
| N-type Ca²⁺ Current | Rat DRG Neurons | 20 µM | 46.5% | [4] |
| N-type Ca²⁺ Current | Mouse DRG Neurons | 20 µM | 51% | [4] |
| CaV2.2-CRMP2 Association | CAD Cells | 20 µM | ~35% | [6][9] |
| CGRP Release | Spinal Cord Slices | 20 µM | ~63% | [9][10] |
Table 2: In Vivo Efficacy of this compound in Neuropathic Pain Models
| Pain Model | Species | Administration Route | Dose | Comparator | Outcome | Reference |
| Spared Nerve Injury (SNI) | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Gabapentin (B195806) (30 mg/kg) | Comparable to gabapentin in reversing mechanical allodynia | [6][10] |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse | Intraperitoneal (i.p.) | 9 mg/kg | Vehicle | Significantly reversed mechanical and cold allodynia | [5][6] |
| Trigeminal Neuropathic Pain | Rat | Intranasal | Not specified | Vehicle | Effective reduction of allodynia | [7][10] |
| Inflammatory Pain (CFA) | Mouse | Intraplantar | 25 µg/5 µL | Vehicle | Robustly attenuated mechanical hypersensitivity | [5][6] |
| Osteoarthritis Pain (MIA) | Rodent | Intraperitoneal (i.p.) | Not specified | Vehicle | Alleviated evoked and non-evoked pain behaviors | [11] |
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action and efficacy of this compound.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effect of this compound on N-type (CaV2.2) calcium currents in sensory neurons.
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rats or mice and cultured for a short period.
-
Recording: Whole-cell voltage-clamp recordings are performed. The membrane potential is held at a level that inactivates most voltage-gated channels except for the high-voltage activated calcium channels. A voltage step is then applied to elicit calcium currents.
-
Drug Application: this compound or vehicle is applied to the bath solution, and the peak calcium current is measured before and after drug application.
-
Data Analysis: The percentage reduction in the peak current density (pA/pF) in the presence of this compound compared to the control condition is calculated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iasp-pain.org [iasp-pain.org]
- 3. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R and S enantiomers of this compound, a CaV2.2 N-type calcium channel modulator, alleviate capsaicin-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. nyu.edu [nyu.edu]
- 8. medkoo.com [medkoo.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain - NYU TOV Licensing [license.tov.med.nyu.edu]
- 11. Uncoupling the CRMP2-CaV2.2 interaction reduces pain-like behavior in a preclinical osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of CBD3063: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CBD3063 is a pioneering, first-in-class small molecule peptidomimetic designed to allosterically modulate the N-type voltage-gated calcium channel (CaV2.2).[1][2] Its primary molecular target is not the channel itself, but rather the protein-protein interaction between CaV2.2 and the cytosolic regulatory protein, Collapsin Response Mediator Protein 2 (CRMP2).[1][3][4] By selectively disrupting this interaction, this compound effectively reduces the surface expression and function of CaV2.2 channels, leading to a decrease in calcium influx and subsequent attenuation of nociceptive signaling.[3][5][6] This indirect mechanism of action distinguishes this compound from traditional CaV2.2 blockers, offering a promising therapeutic strategy for chronic pain with a potentially improved side-effect profile.[1][7]
The CaV2.2-CRMP2 Interaction: The Core Target
The central mechanism of this compound revolves around the disruption of the binding between the CaV2.2 channel and CRMP2.[1][3][5][7] CRMP2 is a key cytosolic regulator that enhances the surface trafficking and expression of CaV2.2 channels in sensory neurons.[1][2] The interaction is crucial for the proper localization and function of these channels at the presynaptic terminals of nociceptive neurons.[5]
This compound was developed from a 15-amino-acid peptide derived from CRMP2, known as Calcium Channel Binding Domain 3 (CBD3), which was found to interfere with the CaV2.2-CRMP2 interaction.[1][2][8] Further analysis identified a dipeptide motif within CBD3 as the critical anchor for this interaction, which then served as the basis for a pharmacophore model to screen for small molecule mimetics, ultimately leading to the discovery of this compound.[1][2]
Mechanism of Action
The binding of this compound to its target initiates a cascade of events that collectively reduce neuronal excitability:
-
Disruption of the CaV2.2-CRMP2 Complex: this compound directly interferes with the association between CaV2.2 and CRMP2.[1][5][7]
-
Reduced CaV2.2 Surface Expression: By uncoupling CRMP2 from CaV2.2, this compound diminishes the trafficking of the channel to the plasma membrane.[1][3][5][6]
-
Decreased Calcium Influx: The reduction in surface-localized CaV2.2 channels leads to a significant decrease in N-type calcium currents upon neuronal depolarization.[5][6][9]
-
Inhibition of Neurotransmitter Release: The diminished calcium influx at presynaptic terminals results in reduced release of pronociceptive neurotransmitters.[1][7]
-
Analgesia: The overall effect is a dampening of neuronal overexcitability in pain states, leading to pain relief.[1][5]
Quantitative Data
The following table summarizes the key quantitative findings from preclinical studies of this compound.
| Parameter | Value | Cell Type/Model | Method | Reference |
| Reduction in CaV2.2-CRMP2 Association | ~35% | CAD cells | Immunoprecipitation | [1] |
| Concentration for Biochemical Assays | 20 µM | CAD cells | Immunoprecipitation | [1] |
| Reduction in CaV2.2 Currents | ~33% | Rat Dorsal Root Ganglion (DRG) Neurons | Whole-cell Patch Clamp | [6] |
| Effective Analgesic Dose (vs. Gabapentin) | 1-10 mg (this compound) vs. 30 mg (Gabapentin) | Mouse models of pain | In vivo studies | [7] |
Specificity Profile
A key advantage of this compound is its high specificity for the CRMP2-CaV2.2 pathway. Studies have demonstrated that this compound does not significantly affect other ion channels, including:
Furthermore, this compound does not alter the post-translational modifications of CRMP2, such as phosphorylation at key sites (Ser522, Thr514, or Thr555) or its SUMOylation level.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow to assess its activity.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound validation.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess CaV2.2-CRMP2 Interaction
Objective: To determine if this compound disrupts the binding of CaV2.2 to CRMP2 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Catecholamine-differentiated (CAD) mouse neuronal cells, which endogenously express both CRMP2 and CaV2.2, are cultured to confluency. The cells are then treated overnight with a specified concentration of this compound (e.g., 20 µM) or a vehicle control.[1]
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysates are pre-cleared with protein A/G agarose (B213101) beads. A primary antibody targeting CRMP2 is then added to the lysate and incubated to allow for the formation of antigen-antibody complexes. Protein A/G beads are subsequently added to capture these complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against both CaV2.2 and CRMP2, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The amount of CaV2.2 that co-immunoprecipitates with CRMP2 is quantified and compared between the this compound-treated and control groups. A reduction in the CaV2.2 signal in the this compound-treated sample indicates a disruption of the interaction.[1]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on N-type (CaV2.2) calcium currents in sensory neurons.
Methodology:
-
Neuron Preparation: Dorsal root ganglion (DRG) neurons are dissected from rats and dissociated into single cells. The neurons are then plated on coverslips and cultured for a short period to allow for recovery.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution is formulated to isolate calcium currents, typically containing a high concentration of Ba²⁺ as the charge carrier and blockers for sodium and potassium channels. The intracellular pipette solution contains cesium to block potassium currents from within the cell.
-
Current Isolation: A cocktail of inhibitors is used to block other voltage-gated calcium channel isoforms, thereby isolating the CaV2.2-mediated currents.[6]
-
Recording Protocol: A voltage-step protocol is applied to the neuron to elicit calcium channel activation. Baseline currents are recorded before the application of this compound.
-
Drug Application: this compound is applied to the neuron via the bath solution.
-
Data Acquisition and Analysis: Calcium currents are recorded again in the presence of this compound. The peak current amplitude before and after drug application is measured and compared to determine the percentage of current inhibition.[6]
Conclusion
This compound represents a novel and highly specific approach to pain management. Its molecular target, the interaction between CaV2.2 and CRMP2, offers a unique point of intervention in the nociceptive signaling pathway. By allosterically modulating CaV2.2 function through the disruption of this protein-protein interaction, this compound effectively reduces neuronal hyperexcitability without the broad channel-blocking activity that often leads to adverse effects. The data presented herein underscore the potential of this compound as a promising candidate for the development of a new generation of analgesics.
References
- 1. pnas.org [pnas.org]
- 2. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nyu.edu [nyu.edu]
- 8. R and S enantiomers of this compound, a CaV2.2 N-type calcium channel modulator, alleviate capsaicin-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. R and S enantiomers of this compound, a CaV2.2 N-type calcium channel modulator, alleviate capsaicin-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CBD3063 and its Interaction with the Cav2.2-CRMP2 Pathway
This technical guide provides a comprehensive overview of the peptidomimetic modulator CBD3063, focusing on its mechanism of action involving the N-type voltage-gated calcium channel (Cav2.2) and Collapsin Response Mediator Protein 2 (CRMP2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this protein-protein interaction for the management of chronic pain.
Mechanism of Action
This compound is a first-in-class small molecule that indirectly modulates the function of the Cav2.2 channel by disrupting its interaction with the cytosolic protein CRMP2.[1][2][3][4] This interaction is a key regulatory step in the trafficking of Cav2.2 channels to the presynaptic membrane of nociceptive neurons.[5][6]
Under pathological pain conditions, the expression and activity of Cav2.2 channels are often upregulated, leading to increased calcium influx, enhanced neurotransmitter release (e.g., CGRP), and neuronal hyperexcitability.[4][7] CRMP2 facilitates the trafficking and cell-surface expression of Cav2.2 channels.[5][6] The interaction between CRMP2 and Cav2.2 is enhanced by the phosphorylation of CRMP2 at the Serine 522 residue by cyclin-dependent kinase 5 (Cdk5).[6][8][9][10][11]
This compound acts as an uncoupler of the CRMP2-Cav2.2 complex.[1][2][3] By binding to a region involved in this interaction, this compound prevents CRMP2 from chaperoning Cav2.2 to the cell surface, leading to a reduction in the density of functional Cav2.2 channels at the presynaptic membrane.[1][12] This, in turn, diminishes calcium influx upon neuronal depolarization, thereby dampening neurotransmitter release and reducing neuronal excitability.[1][5][12] Notably, the action of this compound does not appear to be dependent on the phosphorylation state of CRMP2.[4]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from in-vitro and in-vivo studies investigating the effects of this compound.
Table 1: In-Vitro Efficacy of this compound
| Experimental Assay | Cell Type | This compound Concentration | Observed Effect | Reference |
| Immunoprecipitation | CAD cells | 20 µM | ~35% reduction in Cav2.2-CRMP2 association | [13][14] |
| Proximity Ligation Assay (PLA) | Rat DRG neurons | 20 µM | Decreased co-localization of Cav2.2 and CRMP2 | [13] |
| Whole-Cell Patch Clamp | Rat DRG neurons | 20 µM | ~46.5% reduction in N-type Ca²⁺ currents | [8] |
| Whole-Cell Patch Clamp | Mouse DRG neurons (S-enantiomer) | 20 µM | ~50% reduction in N-type Ca²⁺ currents | [8] |
| Whole-Cell Patch Clamp | Mouse DRG neurons (R-enantiomer) | 20 µM | ~32% reduction in N-type Ca²⁺ currents | [8] |
Table 2: In-Vivo Efficacy of this compound in Rodent Pain Models
| Pain Model | Species | This compound Dose and Route | Paw Withdrawal Threshold (PWT) / Latency (PWL) | Reference |
| Spared Nerve Injury (SNI) | Mouse | 1-10 mg/kg, i.p. | Dose-dependent increase in PWT, ED₅₀ of 1.50 mg/kg | [2][13] |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse | 9 mg/kg, i.p. | Reversal of paclitaxel-induced mechanical and cold hypersensitivity | [2][13] |
| Complete Freund's Adjuvant (CFA) | Mouse | 25 µg/5 µL, intraplantar | Significant increase in PWT for up to 4 hours | [13] |
Note: Binding affinity (KD) data for this compound from Surface Plasmon Resonance (SPR) and data from Thermal Shift Assays (TSA) are not publicly available based on the conducted literature search.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Immunoprecipitation (IP) of CRMP2-Cav2.2 Interaction
Objective: To determine if this compound disrupts the interaction between CRMP2 and Cav2.2 in a cellular context.
Materials:
-
Catecholamine-differentiated (CAD) cells
-
This compound (20 µM in 0.1% DMSO)
-
Vehicle (0.1% DMSO)
-
Lysis buffer (RIPA buffer)
-
Protease and phosphatase inhibitors
-
Anti-CRMP2 antibody for immunoprecipitation
-
Anti-Cav2.2 antibody for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture CAD cells to ~80% confluency.
-
Treat cells with either 20 µM this compound or vehicle (0.1% DMSO) overnight.[13][14]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-CRMP2 antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add protein A/G magnetic beads to the lysates and incubate to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Cav2.2 antibody to detect the amount of Cav2.2 co-immunoprecipitated with CRMP2.
-
Develop the blot and quantify the band intensities to determine the relative reduction in Cav2.2-CRMP2 interaction in the this compound-treated group compared to the vehicle control.[13][14]
Proximity Ligation Assay (PLA)
Objective: To visualize and quantify the close proximity (and thus interaction) of CRMP2 and Cav2.2 in neurons treated with this compound.
Materials:
-
Rat Dorsal Root Ganglion (DRG) neurons
-
This compound (20 µM in 0.1% DMSO)
-
Vehicle (0.1% DMSO)
-
Primary antibodies: anti-CRMP2 and anti-Cav2.2 raised in different species
-
PLA probes (secondary antibodies with attached oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescence microscope
Procedure:
-
Culture rat DRG neurons on coverslips.
-
Treat the neurons overnight with 20 µM this compound or vehicle.[13]
-
Fix, permeabilize, and block the cells.
-
Incubate with a mixture of primary antibodies (anti-CRMP2 and anti-Cav2.2).
-
Wash and incubate with PLA probes.
-
Perform the ligation reaction to create a circular DNA template if the probes are in close proximity.
-
Amplify the circular DNA template via rolling circle amplification, incorporating fluorescently labeled nucleotides.
-
Mount the coverslips and visualize the fluorescent PLA signals as puncta using a fluorescence microscope.
-
Quantify the number of puncta per cell to determine the relative difference in CRMP2-Cav2.2 interaction between this compound-treated and control cells.[13]
Immunofluorescence for Cav2.2 Cell Surface Localization
Objective: To visualize the effect of this compound on the localization of Cav2.2 channels at the cell surface of DRG neurons.
Materials:
-
Rat DRG neurons
-
This compound (20 µM in 0.1% DMSO)
-
Vehicle (0.1% DMSO)
-
Primary antibody against an extracellular epitope of Cav2.2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Culture rat DRG neurons on coverslips.
-
Treat the neurons overnight with 20 µM this compound or vehicle.[13]
-
Fix the cells with 4% paraformaldehyde.
-
Without permeabilizing the cells, incubate with the primary antibody against the extracellular domain of Cav2.2 to label only the surface-expressed channels.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips and acquire images using a confocal microscope.
-
Analyze the fluorescence intensity at the cell periphery to quantify the cell surface expression of Cav2.2, comparing this compound-treated cells to controls.[13]
Whole-Cell Patch Clamp Recordings
Objective: To measure the effect of this compound on N-type calcium currents in DRG neurons.
Materials:
-
Rat or mouse DRG neurons
-
This compound (20 µM)
-
External recording solution (containing blockers for other ion channels, e.g., TTX for sodium channels, and specific blockers for L-, P/Q-, R-, and T-type calcium channels)
-
Internal pipette solution
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Culture DRG neurons and treat overnight with 20 µM this compound or vehicle.[8]
-
Obtain a whole-cell patch clamp configuration on a single DRG neuron.
-
Apply a voltage protocol to elicit Cav2.2 currents. Typically, this involves holding the cell at a negative potential (e.g., -90 mV) and applying depolarizing voltage steps.
-
Record the resulting inward calcium currents.
-
Normalize the peak current amplitude to the cell capacitance to obtain current density (pA/pF).
-
Compare the current densities between this compound-treated and control neurons to determine the percentage of current reduction.[8]
In-Vivo Pain Models
Objective: To assess the efficacy of this compound in a model of neuropathic pain.
Procedure:
-
Surgery: Anesthetize mice and expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves. Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.[1][3][13][15][16]
-
Behavioral Testing (von Frey Test): At a designated time post-surgery (e.g., 21 days), place the animals in individual chambers on an elevated mesh floor and allow them to habituate. Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the territory of the spared sural nerve) until a withdrawal response is elicited. The force at which the animal withdraws its paw 50% of the time is recorded as the paw withdrawal threshold (PWT).[1][3][13][15][16]
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) and measure PWT at various time points post-injection to assess the antinociceptive effect.[2][13]
Objective: To evaluate this compound's effect on pain induced by a chemotherapeutic agent.
Procedure:
-
Induction: Administer paclitaxel (B517696) (e.g., 4 mg/kg, i.p.) every other day for a total of four doses to induce neuropathic pain symptoms.[17]
-
Behavioral Testing: Assess mechanical allodynia using the von Frey test and cold allodynia by applying a drop of acetone (B3395972) to the hind paw and measuring the withdrawal duration or frequency.[17][18][19][20]
-
Drug Administration: After the development of neuropathy (e.g., day 21), administer this compound (e.g., 9 mg/kg, i.p.) and monitor the reversal of mechanical and cold hypersensitivity over time.[2][13]
Objective: To determine the efficacy of this compound in a model of inflammatory pain.
Procedure:
-
Induction: Induce localized inflammation by injecting CFA into the plantar surface of one hind paw.[21][22][23][24][25]
-
Behavioral Testing: Measure mechanical hyperalgesia using the von Frey test at a set time after CFA injection (e.g., 2 days).[13]
-
Drug Administration: Administer this compound (e.g., 25 µg/5 µL, intraplantar) into the inflamed paw and measure the PWT at different time points to evaluate its local analgesic effect.[13]
Experimental Workflow and Key Findings
The investigation of this compound typically follows a logical progression from in-vitro characterization to in-vivo validation of its therapeutic potential.
The collective findings from these experiments converge to support a clear mechanistic model for the action of this compound.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of chronic pain by selectively targeting the intracellular protein-protein interaction between Cav2.2 and CRMP2.[4][26][27][28][29][30] This indirect mechanism of Cav2.2 modulation offers the potential for a wider therapeutic window compared to direct channel blockers, as evidenced by the lack of significant side effects in preclinical models.[4][7][31] The comprehensive in-vitro and in-vivo data strongly support its continued investigation and development as a novel analgesic. Further studies to determine its binding affinity and thermodynamic properties will provide a more complete understanding of its pharmacological profile.
References
- 1. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The spared nerve injury (SNI) model of induced mechanical allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain - NYU TOV Licensing [license.tov.med.nyu.edu]
- 5. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk5-mediated CRMP2 phosphorylation is necessary and sufficient for peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. R and S enantiomers of this compound, a CaV2.2 N-type calcium channel modulator, alleviate capsaicin-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk5-mediated phosphorylation of CRMP-2 enhances its interaction with CaV2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRMP2 and voltage-gated ion channels: potential roles in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (S)-Lacosamide Binding to Collapsin Response Mediator Protein 2 (CRMP2) Regulates CaV2.2 Activity by Subverting Its Phosphorylation by Cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 16. Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model [scirp.org]
- 17. A novel model of paclitaxel-induced peripheral neuropathy produces a clinically relevant phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. psychogenics.com [psychogenics.com]
- 19. Electrophysiological, behavioral and histological characterization of paclitaxel, cisplatin, vincristine and bortezomib-induced neuropathy in C57Bl/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 22. Dimethyl Itaconate Attenuates CFA-Induced Inflammatory Pain via the NLRP3/ IL-1β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Voluntary and evoked behavioral correlates in inflammatory pain conditions under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Frontiers | Myeloid Vamp3 deletion attenuates CFA-induced inflammation and pain in mice via ameliorating macrophage infiltration and inflammatory cytokine production [frontiersin.org]
- 26. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 27. researchgate.net [researchgate.net]
- 28. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pnas.org [pnas.org]
- 30. miragenews.com [miragenews.com]
- 31. Uncoupling the CRMP2-CaV2.2 interaction reduces pain-like behavior in a preclinical joint-pain model - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of CBD3063: An In-depth Technical Guide
This document provides a comprehensive overview of the pharmacological properties of CBD3063, a first-in-class, selective peptidomimetic small molecule designed to allosterically regulate the N-type voltage-gated calcium channel (CaV2.2) for the management of chronic pain.
Introduction
This compound is an investigational compound that represents a novel therapeutic approach to analgesia. Unlike direct CaV2.2 channel blockers, which are often associated with significant adverse effects, this compound targets the interaction between CaV2.2 and its auxiliary subunit, the collapsin response mediator protein 2 (CRMP2).[1][2][3] By disrupting this protein-protein interaction, this compound indirectly modulates channel activity, offering a promising strategy for pain relief with a potentially improved safety profile.[1][4] Preclinical studies have demonstrated its efficacy in various models of neuropathic and inflammatory pain, positioning it as a potential alternative to existing therapies like gabapentinoids.[1][2][5]
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the interaction between CRMP2 and the CaV2.2 channel.[1][5] This interaction is crucial for the trafficking and cell-surface expression of CaV2.2 channels in nociceptive neurons.[1][6] By uncoupling CRMP2 from CaV2.2, this compound leads to a reduction in the number of functional CaV2.2 channels at the plasma membrane.[1][2] This, in turn, decreases calcium influx upon neuronal depolarization, leading to attenuated release of neurotransmitters, such as calcitonin gene-related peptide (CGRP), which are pivotal in pain transmission.[1] It is important to note that this compound does not directly block the CaV2.2 channel pore.[6]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through a series of biochemical and electrophysiological assays.
| Parameter | Assay Type | Cell/Tissue Type | Result | Reference |
| CRMP2-CaV2.2 Interaction | Co-immunoprecipitation | CAD cells (mouse neuronal) | ~35% reduction in interaction with 20 µM this compound | [2] |
| CaV2.2 Current | Whole-cell patch clamp | Rat DRG neurons | ~33% reduction in current density with this compound | [1][6] |
| CaV2.2 Current (S-enantiomer) | Whole-cell patch clamp | Mouse DRG neurons | 50% inhibition of N-type Ca²⁺ currents with 20 µM | [7] |
| CaV2.2 Current (R-enantiomer) | Whole-cell patch clamp | Mouse DRG neurons | ~32% reduction in N-type Ca²⁺ currents with 20 µM | [7] |
| CGRP Release | Depolarization-induced release | Mouse spinal cords | Decreased CGRP release | [1] |
This compound exhibits a high degree of selectivity for the CRMP2-CaV2.2 pathway.[1][6]
| Channel Type | Assay Type | Cell/Tissue Type | Result | Reference |
| L-type, P/Q-type, R-type, T-type Ca²⁺ Channels | Electrophysiology | DRG neurons | No significant effect | [1][6] |
| Voltage-gated Na⁺ Channels | Electrophysiology | DRG neurons | No significant effect on current density or gating | [1][6] |
| Voltage-gated K⁺ Channels | Electrophysiology | DRG neurons | No significant effect | [1][6] |
In Vivo Pharmacology
The analgesic efficacy of this compound has been evaluated in multiple preclinical models of pain.
| Pain Model | Species | Route of Administration | Key Finding | Reference |
| Spared Nerve Injury (SNI) | Mouse, Rat | Intraperitoneal, Intranasal, Intrathecal, Intraplantar | Reversed mechanical allodynia; as effective as gabapentin | [1][2] |
| Chemotherapy-Induced Neuropathy | Animal Model | - | Reversed pain behaviors | [5] |
| Inflammatory Pain (Capsaicin-induced) | Mouse | Intraplantar | Exhibited antinociceptive effects | [7] |
| Trigeminal Neuropathic Pain | Animal Model | - | Reversed pain behaviors | [5] |
A pharmacokinetic study was conducted in mice following intraperitoneal administration.
| Parameter | Value | Species | Route of Administration | Dose | Reference |
| Tmax | 0.25 hours (15 minutes) | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | [2][8] |
| Cmax | 6327 ng/mL (~19 µM) | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | [2][8] |
| t1/2 | 3.1 hours | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | [2][8] |
In preclinical studies, this compound demonstrated a favorable safety profile compared to gabapentin.[2][5]
-
Sedation: No sedative-like behaviors observed in the Open Field test.[2]
-
Cognition: Did not negatively affect cognitive behaviors.[2][5]
-
Motor Function: No motor impairment observed.[4]
-
Anxiolytic Effects: Exhibited anxiolytic-like properties.[2][4]
Experimental Protocols
This protocol is a representative example based on published methodologies.[2]
-
Cell Culture and Treatment: Mouse catecholaminergic (CAD) cells are cultured to confluency and treated with either vehicle (e.g., 0.1% DMSO) or 20 µM this compound for a specified duration.
-
Lysis: Cells are harvested and lysed in a buffer containing non-ionic detergents (e.g., Triton X-100) and protease inhibitors to maintain protein integrity.
-
Immunoprecipitation: The cell lysate is pre-cleared with Protein A/G agarose (B213101) beads. An antibody targeting CRMP2 is then added to the lysate and incubated to allow for the formation of antibody-antigen complexes.
-
Complex Capture: Fresh Protein A/G beads are added to the lysate to bind the antibody-CRMP2 complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads using a low-pH buffer or SDS-PAGE loading buffer. The eluate is then resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific for CaV2.2 to determine the amount of co-precipitated channel protein.
This protocol is a representative example based on published methodologies.[1][7]
-
Neuron Isolation: Dorsal root ganglion (DRG) neurons are dissected from rats or mice and enzymatically dissociated to obtain single cells.
-
Cell Plating: Neurons are plated on glass coverslips and cultured for a defined period before recording.
-
Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an external solution containing a cocktail of inhibitors to block other voltage-gated ion channels, thereby isolating CaV2.2 currents.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal (giga-seal) with the membrane of a single neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Voltage-clamp recordings are performed. Ca²⁺ currents are evoked by depolarizing voltage steps from a holding potential. This compound or its vehicle is applied to the bath, and changes in the peak current density are measured and compared.
Conclusion
This compound is a promising preclinical drug candidate with a novel mechanism of action for the treatment of chronic pain.[3] Its selectivity for the CRMP2-CaV2.2 interaction allows for the modulation of N-type calcium channel activity without the side effects typically associated with direct channel blockade.[1][2] Further research, including comprehensive safety evaluations and optimization studies, is warranted to advance this compound towards clinical development.[1]
References
- 1. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. nyu.edu [nyu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. R and S enantiomers of this compound, a CaV2.2 N-type calcium channel modulator, alleviate capsaicin-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
CBD3063: A Novel Analgesic Powerhouse for Rodent Pain Models
A Technical Guide to the In Vivo Efficacy and Mechanism of Action of a Promising CRMP2-CaV2.2 Interaction Inhibitor
This technical guide provides an in-depth overview of the preclinical efficacy of CBD3063, a first-in-class small molecule peptidomimetic, in various rodent models of pain. This compound demonstrates significant promise as a therapeutic alternative to current analgesics, offering potent pain relief without the adverse side effects commonly associated with drugs like gabapentin (B195806). This document is intended for researchers, scientists, and professionals in the field of drug development and pain research.
Executive Summary
This compound is a novel compound designed to allosterically modulate the N-type voltage-gated calcium channel (CaV2.2) by disrupting its interaction with the Collapsin Response Mediator Protein 2 (CRMP2).[1][2][3] This indirect mechanism of action has been shown to effectively alleviate chronic neuropathic and inflammatory pain in multiple rodent models, including those mimicking chemotherapy-induced neuropathy and trigeminal nerve pain.[4][5][6] Notably, this compound exhibits a superior preclinical profile to gabapentin, a widely used analgesic, by providing comparable or greater efficacy at lower doses and without inducing sedation, cognitive impairment, or altering cardiovascular function.[4][7][8]
Mechanism of Action: Disrupting the CaV2.2-CRMP2 Signaling Axis
This compound's analgesic effects stem from its ability to selectively uncouple the interaction between CaV2.2 and CRMP2.[2][3] This protein-protein interaction is crucial for the regulation of CaV2.2 channel activity and trafficking to the neuronal membrane. By disrupting this binding, this compound leads to a reduction in CaV2.2 surface expression and a subsequent decrease in calcium influx into sensory neurons.[2][5] This dampens neuronal hyperexcitability and reduces the release of pronociceptive neurotransmitters, such as calcitonin gene-related peptide (CGRP), ultimately leading to pain relief.[2][9]
In Vivo Efficacy in Rodent Pain Models
This compound has demonstrated robust and consistent efficacy across a range of rodent pain models, highlighting its broad potential for treating various pain states.
Neuropathic Pain
In the spared nerve injury (SNI) model of neuropathic pain in mice, intraperitoneal (i.p.) administration of this compound significantly attenuated mechanical allodynia in both male and female animals.[2] A direct comparison with gabapentin revealed that a much lower dose of this compound (1 to 10 mg) was required to achieve a similar level of pain reduction as a 30 mg dose of gabapentin.[4]
Table 1: Efficacy of this compound in the Spared Nerve Injury (SNI) Model
| Compound | Dose (mg/kg, i.p.) | Species | Sex | Pain Endpoint | Outcome | Reference |
| This compound | 10 | Mouse | Male & Female | Mechanical Allodynia | Comparable to Gabapentin (30 mg/kg) | [9] |
| This compound | 1 - 10 | Mouse | Male & Female | Pain Reduction | More effective than Gabapentin (30 mg) | [4] |
Inflammatory Pain
This compound has also been shown to be effective in models of inflammatory pain. In a mouse model where inflammatory pain was induced by Complete Freund's Adjuvant (CFA), a single intraplantar injection of this compound robustly attenuated mechanical hypersensitivity for up to 4 hours.[2] Furthermore, in a capsaicin-induced inflammatory pain model in female mice, an intraplantar injection of this compound (25 µg/5 µl) increased the paw mechanical withdrawal threshold for 3 hours.[1]
Table 2: Efficacy of this compound in Inflammatory Pain Models
| Model | Compound | Dose & Route | Species | Sex | Pain Endpoint | Outcome | Reference |
| CFA-induced | This compound | 25 µg/5 µL, intraplantar | Mouse | Male & Female | Mechanical Hypersensitivity | Robust attenuation for up to 4 hours | [2] |
| Capsaicin-induced | This compound (racemic) | 25 µg/5 µl, intraplantar | Mouse | Female | Mechanical Allodynia | Increased withdrawal threshold for 3 hours | [1] |
Other Chronic Pain Models
The efficacy of this compound extends to other challenging chronic pain conditions. It has been successfully tested in animal models of chemotherapy-induced peripheral neuropathy (CIPN) and trigeminal nerve pain, demonstrating its ability to reverse pain in these conditions, with an efficacy similar to gabapentin.[4][5]
Table 3: Efficacy of this compound in Other Chronic Pain Models
| Pain Model | Species | Sex | Outcome | Reference |
| Chemotherapy-Induced Neuropathy | Mouse | Not Specified | Successfully reversed pain, similar to gabapentin | [4] |
| Trigeminal Nerve Pain | Rat | Male & Female | Reduced mechanical hypersensitivity | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the in vivo efficacy of this compound.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used surgical procedure to induce persistent neuropathic pain in rodents.
Protocol:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Nerve Injury: The common peroneal and tibial nerves are tightly ligated with suture and then transected distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.
-
Closure: The muscle and skin layers are closed with sutures.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited period.
-
Behavioral Assessment: Mechanical allodynia is assessed at various time points post-surgery (e.g., 21 days) using von Frey filaments to measure the paw withdrawal threshold.[2]
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
The CFA model is used to induce a persistent inflammatory state leading to thermal and mechanical hypersensitivity.
Protocol:
-
Baseline Measurement: Baseline mechanical sensitivity is determined using von Frey filaments.
-
CFA Injection: A small volume (e.g., 5 µg) of CFA is injected into the plantar surface of the hind paw of the mice.[2]
-
Inflammation Development: Animals are allowed to develop a robust inflammatory response over a period of time (e.g., 2 days).[2]
-
Drug Administration: this compound or vehicle is administered via the desired route (e.g., intraplantar).
-
Behavioral Assessment: Mechanical hypersensitivity is measured at various time points post-drug administration to assess the analgesic effect.
Capsaicin-Induced Inflammatory Pain Model
This model is used to study acute inflammatory pain and the mechanisms of peripheral sensitization.
Protocol:
-
Capsaicin (B1668287) Injection: A solution of capsaicin is injected into the plantar surface of the hind paw of the mice.
-
Pain Behavior Assessment: Following the injection, pain-related behaviors such as licking and flinching of the injected paw are observed and quantified.
-
Drug Administration: this compound or its enantiomers are administered, typically via intraplantar injection, one hour after the capsaicin injection.[1]
-
Mechanical Allodynia Measurement: The effect of the compound on mechanical allodynia is determined by measuring the paw withdrawal threshold using von Frey filaments at various time points post-drug administration.[1]
Pharmacological Specificity and Safety Profile
A key advantage of this compound is its high selectivity for the CaV2.2 channel. Studies have shown that it does not significantly affect other voltage-gated ion channels, including L-type, P/Q-type, R-type, or T-type calcium channels, nor sodium or potassium channels.[5] This specificity likely contributes to its favorable side effect profile.
In direct contrast to gabapentin, this compound did not induce sedation or cognitive deficits, such as impairments in learning and memory, in rodent models.[4] Furthermore, it did not cause any observable changes in heart rate or breathing.[4] This lack of central nervous system and cardiovascular side effects positions this compound as a potentially safer therapeutic option for chronic pain management.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the continued development of this compound as a novel analgesic. Its unique mechanism of action, potent efficacy in diverse and relevant rodent pain models, and superior safety profile compared to a standard-of-care analgesic highlight its significant therapeutic potential.
Future research will likely focus on refining the chemical composition of this compound, conducting further safety and toxicology studies, and assessing the potential for tolerance development with long-term use.[4] The ultimate goal is to advance a this compound-derived drug into clinical trials to offer a new, safe, and effective treatment option for patients suffering from chronic pain.[4]
References
- 1. R and S enantiomers of this compound, a CaV2.2 N-type calcium channel modulator, alleviate capsaicin-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. nyu.edu [nyu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New analgesic for chronic pain found among 27M compounds | BioWorld [bioworld.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain - NYU TOV Licensing [license.tov.med.nyu.edu]
Early-Stage Research on CBD3063 for Chronic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic pain remains a significant global health challenge with a pressing need for novel, non-opioid therapeutics with improved efficacy and safety profiles. Early-stage research has identified CBD3063, a first-in-class small molecule peptidomimetic, as a promising candidate. This compound was developed to allosterically modulate the N-type (CaV2.2) voltage-gated calcium channel by targeting its interaction with the cytosolic regulatory protein, Collapsin Response Mediator Protein 2 (CRMP2). Preclinical studies demonstrate that this mechanism effectively mitigates pain in multiple rodent models of neuropathic and inflammatory pain, often outperforming gabapentin (B195806) without its associated side effects. This document provides an in-depth technical overview of the foundational research on this compound, including its mechanism of action, drug discovery workflow, quantitative efficacy and safety data, and detailed experimental protocols.
Introduction
Voltage-gated calcium channels, particularly the N-type (CaV2.2) channel, are critical nodes in the transmission of pain signals.[1] They are responsible for calcium influx into presynaptic terminals, which triggers the release of pronociceptive neurotransmitters like glutamate (B1630785) and calcitonin gene-related peptide (CGRP).[2][3] While existing drugs like gabapentinoids indirectly target CaV2.2, their clinical utility is often limited by significant side effects, including sedation and cognitive impairment.[4][5]
This compound emerged from a rational drug design strategy aimed at developing a more selective modulator of CaV2.2 with a superior safety profile.[6][7] The approach focuses on an intracellular regulatory protein, CRMP2, which is known to bind to CaV2.2 and facilitate its trafficking to the cell membrane, thereby regulating its function.[8][9][10] The parent peptide from which this compound was derived, CBD3, was shown to uncouple the CaV2.2-CRMP2 interaction, reduce calcium currents, and alleviate pain in preclinical models.[8][11] this compound is a small molecule designed to mimic this action, offering the advantages of a non-peptide therapeutic.[6][8]
Mechanism of Action
This compound exerts its analgesic effect by disrupting the protein-protein interaction between CaV2.2 and CRMP2 within sensory neurons.[12][13] This allosteric modulation leads to a cascade of downstream effects that dampen neuronal hyperexcitability.
-
Uncoupling of CaV2.2 from CRMP2 : Biochemical assays, including immunoprecipitation, have demonstrated that this compound directly interferes with the binding of CRMP2 to CaV2.2.[3][14] A 20 µM concentration of this compound was shown to reduce this association by approximately 35% in catecholamine-differentiated (CAD) neuronal cells.[3]
-
Reduced CaV2.2 Surface Expression : By preventing CRMP2 from chaperoning CaV2.2 to the plasma membrane, this compound leads to a reduction in the number of functional N-type calcium channels on the cell surface.[2][6][8]
-
Decreased Calcium Influx : The lower density of surface CaV2.2 channels results in diminished calcium currents upon neuronal depolarization.[2][5][11] Electrophysiological studies in rat dorsal root ganglion (DRG) neurons showed that a 20 µM concentration of this compound reduced N-type Ca2+ currents by 46.5%.[15]
-
Reduced Neurotransmitter Release : The reduction in presynaptic calcium influx leads to a significant decrease in the release of key pain neurotransmitters. In ex vivo spinal cord assays, this compound (20 µM) decreased potassium-evoked CGRP release by approximately 63%.[2][3][13]
-
Dampened Neuronal Excitability : At the cellular level, this compound increases the rheobase (the minimum current required to fire an action potential) and reduces the frequency of evoked action potentials in DRG neurons without altering the resting membrane potential.[2][3] It also reduces the frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs) in substantia gelatinosa neurons of the spinal cord.[8][16]
Drug Discovery and Development Workflow
This compound was identified through a multi-step, computer-aided, and experimental screening process.
-
Target Identification : Research identified the 15-amino acid peptide, Calcium Channel Binding Domain 3 (CBD3), derived from CRMP2, as capable of uncoupling the CRMP2-CaV2.2 interaction.[4]
-
Pharmacophore Modeling : Molecular dynamics simulations honed in on a critical dipeptide within CBD3 that served as the anchoring motif for CaV2.2 binding.[6][11] This dipeptide was used to create a pharmacophore model.
-
In Silico Screening : The pharmacophore model was used to screen a library of 27 million small molecules on the ZincPharmer open-access server.[4][6]
-
Hit Curation and In Vitro Validation : The virtual screen yielded 200 curated hits. These were narrowed down to 77 compounds, which were then assessed for their ability to reduce depolarization-evoked calcium influx in rat DRG neurons.[2][6]
-
Electrophysiological Screening : Nine of the most promising molecules were advanced to electrophysiological testing to directly measure their effects on N-type calcium channel currents.[4][5]
-
Lead Candidate Selection : From this process, this compound was selected as the lead candidate for comprehensive biochemical and in vivo behavioral evaluation.[4][6]
Quantitative Data Summary
In Vivo Efficacy in Chronic Pain Models
This compound has demonstrated significant, dose-dependent efficacy across multiple species and pain states. It has been shown to be as, or more, effective than gabapentin at lower doses.[4][13][17]
| Pain Model | Species / Sex | Route of Admin. | This compound Dose | Comparator Dose | Key Outcome | Result |
| Neuropathic Pain | ||||||
| Spared Nerve Injury (SNI) | Mouse (M/F) | i.p. | 1-10 mg/kg | Gabapentin 30 mg/kg | Reversal of mechanical allodynia | Comparable efficacy to Gabapentin at a lower dose.[4][13] |
| SNI | Mouse (M/F) | i.p. | 10 mg/kg | - | No tolerance development | Maintained efficacy over 14 days of repeated dosing.[8][16] |
| Chemotherapy-Induced (CIPN) | Mouse (M/F) | i.p. | 9 mg/kg | - | Reversal of mechanical & cold allodynia | Significant reversal of pain behaviors.[2][8] |
| Trigeminal Neuropathy (CION) | Rat (M/F) | Intranasal | N/A | - | Reversal of facial mechanical allodynia | Effective via non-systemic route.[2][8] |
| Inflammatory Pain | ||||||
| CFA-Induced | Mouse (M/F) | Intraplantar | 25 µg/5 µL | - | Reversal of mechanical hypersensitivity | Robust attenuation of pain for up to 4 hours.[2][8] |
| Joint Pain | ||||||
| Osteoarthritis (MIA Model) | Rat | i.p. | N/A | - | Alleviation of evoked & non-evoked pain | Reduced weight-bearing asymmetry and allodynia.[18] |
In Vitro and Ex Vivo Bioactivity
| Assay Type | Preparation | This compound Conc. | Outcome Measure | Result |
| Immunoprecipitation | CAD Neuronal Cells | 20 µM | CaV2.2-CRMP2 Association | ~35% reduction in binding.[3] |
| Electrophysiology | Rat DRG Neurons | 20 µM | N-type Ca²⁺ Current Density | ~46.5% reduction in peak current.[15] |
| Neurotransmitter Release | Mouse Spinal Cord Slices | 20 µM | KCl-evoked CGRP Release | ~63% reduction in release.[2][3] |
| Neuronal Excitability | Mouse DRG Neurons | N/A | Rheobase / Action Potentials | Increased rheobase, decreased number of evoked APs.[2][3] |
Preclinical Safety and Side Effect Profile
A key differentiator for this compound is its favorable side effect profile compared to gabapentin (GBP).
| Assessment | Species | This compound Result | Gabapentin (GBP) Result |
| Sedation (Open Field Test) | Mouse | No sedative-like behavior | Produced significant sedation.[2][3] |
| Cognition / Memory | Mouse | No observed changes | Known to cause cognitive changes.[4] |
| Motor Coordination | Mouse | No impairment | N/A |
| Protective Pain Response | Mouse | Preserved (no change in acute thermal pain latency) | Increased withdrawal latency (impaired).[2][3] |
| Affective Behavior | Mouse | Showed potential anxiolytic-like effects | No anxiolytic effect.[2][3] |
| Cardiovascular / Respiratory | Mouse | No observed changes | N/A |
Detailed Experimental Protocols
The following protocols are generalized from standard methodologies reported in the literature and are representative of the techniques used to evaluate this compound.[2][17][19][20][21] For exact parameters, researchers should consult the primary publication (Gomez K, et al. PNAS. 2023).[7][12]
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This model produces consistent tactile hypersensitivity by injuring two of the three terminal branches of the sciatic nerve.[2][16][22]
-
Animal Preparation : Anesthetize adult C57BL/6J mice using isoflurane. Position the animal prone and shave and disinfect the lateral surface of the left thigh.
-
Surgical Procedure :
-
Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve and its trifurcation into the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves, avoiding contact with the sural nerve.
-
Using 8-0 nylon suture, tightly ligate the common peroneal and tibial nerves.
-
Transect the ligated nerves distal to the suture, removing a 2-4 mm segment of the distal nerve stump to prevent regeneration.
-
Ensure the sural nerve remains intact and untouched.
-
For sham controls, expose the nerve without ligation or transection.
-
-
Wound Closure : Close the muscle layer with a suture and close the skin incision with wound clips or sutures.
-
Post-Operative Care : Administer post-operative analgesics as per institutional guidelines for 24-48 hours. Allow animals to recover for at least 7 days before behavioral testing.
-
Behavioral Assessment : Measure mechanical allodynia using von Frey filaments applied to the lateral (sural) aspect of the operated hind paw. A positive response is a brisk withdrawal or licking of the paw.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a robust and localized inflammatory response.[17][18][23]
-
Reagent Preparation : Prepare a 1:1 emulsion of CFA and sterile saline/PBS by vortexing until a stable, milky white liquid is formed.
-
Induction : Briefly anesthetize adult mice or rats. Subcutaneously inject 20-50 µL of the CFA emulsion into the plantar surface of the hind paw.
-
Pain Development : Inflammation and pain hypersensitivity typically develop within hours and peak between 24-72 hours post-injection.
-
Behavioral Assessment : Measure mechanical hypersensitivity using von Frey filaments and thermal hyperalgesia using a radiant heat source (e.g., Hargreaves test).
Whole-Cell Patch-Clamp Recording in Substantia Gelatinosa Neurons
This electrophysiological technique allows for the study of synaptic transmission in the superficial dorsal horn of the spinal cord.[1][6]
-
Slice Preparation :
-
Deeply anesthetize a juvenile or adult rodent and transcardially perfuse with ice-cold, oxygenated NMDG or sucrose-based artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the lumbar spinal cord and prepare 300-400 µm transverse or parasagittal slices using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording :
-
Transfer a single slice to a recording chamber on the stage of an upright microscope, continuously perfused with oxygenated aCSF.
-
Visualize substantia gelatinosa (SG) neurons using DIC optics.
-
Pull recording electrodes (3-6 MΩ) from borosilicate glass and fill with a potassium-based internal solution for recording excitatory postsynaptic currents (EPSCs).
-
Establish a high-resistance (>1 GΩ) gigaseal on a target neuron and then rupture the membrane to achieve whole-cell configuration.
-
Record spontaneous EPSCs (sEPSCs) in voltage-clamp mode at a holding potential of -70 mV.
-
-
Drug Application : After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound (e.g., 20 µM) and record changes in sEPSC frequency and amplitude.
In Vivo Fiber Photometry of the Parabrachial Nucleus (PBN)
This technique measures bulk calcium dynamics in a specific neuronal population in awake, behaving animals.[24][25][26]
-
Surgical Preparation :
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Inject an AAV encoding a genetically encoded calcium indicator (e.g., AAV-syn-GCaMP6f) into the PBN (stereotaxic coordinates: AP -5.2 mm, ML ±1.5 mm, DV -2.5 mm).
-
During the same surgery, implant a fiber optic cannula (e.g., 400 µm diameter) directly above the injection site. Secure the cannula and a headplate to the skull with dental cement.
-
-
Recovery and Expression : Allow the animal to recover for at least 3 weeks for viral expression.
-
Recording Session :
-
Habituate the head-fixed animal to the recording setup.
-
Connect the implanted fiber optic cannula to a photometry processor via a patch cord.
-
Record baseline GCaMP fluorescence and time-lock the signal to sensory stimuli (e.g., application of von Frey filaments to the paw).
-
-
Data Analysis : Analyze the change in fluorescence (ΔF/F) or Z-score relative to the baseline period to quantify the neuronal response to the stimulus before and after administration of this compound.
Conclusion and Future Directions
The early-stage research on this compound presents a compelling case for a novel therapeutic agent for chronic pain. Its unique mechanism of action—indirectly modulating CaV2.2 channels via CRMP2—appears to successfully separate analgesic efficacy from the limiting side effects of direct channel blockers and gabapentinoids.[12][13] The consistent efficacy across multiple, mechanistically distinct animal models of neuropathic and inflammatory pain highlights its potential for broad clinical application.[5]
Future research will need to focus on comprehensive IND-enabling studies, including formal pharmacokinetic and toxicology assessments, to translate these promising preclinical findings into clinical trials.[4] Further refinement of the molecule's chemical composition and investigation into potential tolerance development with very long-term administration will also be critical steps.[5] If successful, this compound could represent a superior successor to gabapentinoids and a significant advancement in the management of chronic pain.[13]
References
- 1. Whole-Cell Patch Clamp Recording in a Substantia Gelatinosa Neuron of a Spinal Cord Slice [jove.com]
- 2. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Preparation of Acute Spinal Cord Slices for Whole-cell Patch-clamp Recording in Substantia Gelatinosa Neurons [jove.com]
- 12. pnas.org [pnas.org]
- 13. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain - NYU TOV Licensing [license.tov.med.nyu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. R and S enantiomers of this compound, a CaV2.2 N-type calcium channel modulator, alleviate capsaicin-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 17. Freund’s adjuvant model of inflammatory pain and behaviour testing [bio-protocol.org]
- 18. scispace.com [scispace.com]
- 19. m.youtube.com [m.youtube.com]
- 20. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 21. Chronic Constriction Injury of the Rat's Infraorbital Nerve (IoN-CCI) to Study Trigeminal Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. Parabrachial nucleus activity in nociception and pain in awake mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for fiber photometry recording from deep brain regions in head-fixed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for fiber photometry recording from deep brain regions in head-fixed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vivo Administration of CBD3063 in Mice
Introduction
CBD3063 is a first-in-class, selective peptidomimetic modulator that targets the intracellular interaction between the N-type voltage-gated calcium channel (CaV2.2) and the Collapsin Response Mediator Protein 2 (CRMP2).[1][2] By disrupting this protein-protein interaction, this compound effectively reduces the surface trafficking and expression of CaV2.2 channels on the plasma membrane.[1][3] This leads to a decrease in calcium influx and subsequent release of excitatory neurotransmitters, such as Calcitonin Gene-Related Peptide (CGRP), ultimately attenuating nociceptive signaling.[1][4] Preclinical studies in rodent models have demonstrated its efficacy in reversing neuropathic and inflammatory pain without the sedative, cognitive, or motor side effects commonly associated with other CaV2.2-targeting drugs like gabapentin.[1][5][6]
These notes provide a detailed protocol for the preparation and in vivo administration of this compound in mice for preclinical pain research.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from preclinical studies of this compound in mice.
Table 1: Efficacy and Dosage of this compound in Mouse Pain Models
| Pain Model | Administration Route | Effective Dose (Mice) | Efficacy Endpoint | Comparator | Citation |
| Spared Nerve Injury (SNI) | Intraperitoneal (i.p.) | ED₅₀: 1.02 mg/kg | Reversal of mechanical allodynia | - | [1] |
| Spared Nerve Injury (SNI) | Intraperitoneal (i.p.) | ED₅₀: 1.50 mg/kg | Reversal of cold allodynia | - | [1] |
| Spared Nerve Injury (SNI) | Intraperitoneal (i.p.) | 10 mg/kg | Alleviation of neuropathic pain signs | Comparable to 30 mg/kg Gabapentin | [1][4] |
| Chemotherapy-Induced Neuropathy (Paclitaxel) | Intraperitoneal (i.p.) | 9 mg/kg | Reversal of mechanical & cold hypersensitivity | - | [1][7] |
| Inflammatory Pain (Capsaicin) | Intraplantar (i.pl.) | 25 µg / 5 µL | Antinociceptive effect (mechanical) | - | [8] |
| Osteoarthritis (MIA Model) | Intraperitoneal (i.p.) | 10 mg/kg | Alleviation of evoked/non-evoked pain | - | [9] |
Table 2: this compound Administration Parameters
| Parameter | Details | Citation |
| Vehicle | 10% DMSO in 90% saline | [1][9][10] |
| Administration Routes | Intraperitoneal (i.p.), Intraplantar (i.pl.), Intrathecal (i.t.), Intranasal | [4][11] |
| i.p. Injection Volume (Mice) | 10 mL/kg | [9][10] |
| i.pl. Injection Volume (Mice) | 5 µL | [8] |
| Biochemical Activity | ~35% reduction in CaV2.2-CRMP2 association at 20 µM | [1][7] |
| Neurotransmitter Inhibition | ~63% decrease in CGRP release (ex vivo) at 20 µM | [1][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.
References
- 1. pnas.org [pnas.org]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain - NYU TOV Licensing [license.tov.med.nyu.edu]
- 5. nyu.edu [nyu.edu]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. This compound | CaV2.2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. R and S enantiomers of this compound, a CaV2.2 N-type calcium channel modulator, alleviate capsaicin-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncoupling the CRMP2-CaV2.2 interaction reduces pain-like behavior in a preclinical osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uncoupling the CRMP2-CaV2.2 interaction reduces pain-like behavior in a preclinical joint-pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CBD3063 Binding Affinity
Introduction
CBD3063 is a first-in-class, selective peptidomimetic small molecule that allosterically regulates the N-type voltage-gated calcium channel (CaV2.2).[1][2][3] Its mechanism of action involves disrupting the protein-protein interaction (PPI) between CaV2.2 and the collapsin response mediator protein 2 (CRMP2), a cytosolic auxiliary subunit that regulates CaV2.2's trafficking to the cell membrane and its function.[3][4][5][6] By uncoupling this interaction, this compound reduces the surface expression of CaV2.2 channels, leading to decreased calcium influx and the attenuation of nociceptive signaling.[1][6][7] This makes this compound a promising therapeutic candidate for chronic and inflammatory pain.[4][7][8]
Measuring the "binding affinity" of this compound is not a simple ligand-receptor interaction measurement. Instead, it involves quantifying its efficacy in disrupting the CaV2.2-CRMP2 complex. This document provides detailed application notes and protocols for various biophysical and cell-based techniques to characterize and quantify the modulatory effect of this compound.
Signaling Pathway of this compound Action
The following diagram illustrates the molecular mechanism of this compound. In the basal state, CRMP2 binds to the CaV2.2 channel, promoting its trafficking to the plasma membrane. This compound interferes with this interaction, leading to reduced channel density at the membrane and a subsequent decrease in calcium current.
Caption: Mechanism of this compound disrupting the CaV2.2-CRMP2 interaction.
Co-Immunoprecipitation (Co-IP)
Application Note
Co-Immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their cellular context. It is used to demonstrate that this compound disrupts the association between CaV2.2 and CRMP2 within cells.[1] In this assay, an antibody against a target protein (e.g., CRMP2) is used to pull down the protein and any associated binding partners from a cell lysate. The presence of the binding partner (CaV2.2) is then detected by Western blotting. By comparing the amount of co-precipitated protein in vehicle-treated versus this compound-treated cells, one can quantify the disruptive effect of the compound. Studies have shown that this compound at 20 µM can reduce the association of CaV2.2 with CRMP2 by approximately 35%.[1]
Quantitative Data Summary
| Treatment | Target Protein (IP) | Co-precipitated Protein | % Reduction in Association | Reference |
| This compound (20 µM) | CRMP2 | CaV2.2 | ~35% | [1] |
Experimental Workflow
Caption: Workflow for Co-Immunoprecipitation to test this compound efficacy.
Protocol: Co-IP for CaV2.2-CRMP2 Interaction
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
-
-
Pre-clearing:
-
Determine the protein concentration of the lysate using a BCA assay.
-
To 1 mg of total protein, add 20 µL of Protein A/G magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-4 µg of anti-CRMP2 antibody (or a relevant isotype control IgG).
-
Incubate on a rotator overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30 µL of fresh Protein A/G magnetic beads to each sample.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Place tubes on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer.
-
Wash once with 1 mL of ice-cold PBS.
-
-
Elution and Analysis:
-
After the final wash, remove all residual PBS.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil samples at 95°C for 10 minutes to elute proteins and dissociate antibody-bead complexes.
-
Briefly centrifuge and place on a magnetic rack.
-
Load the supernatant onto an SDS-PAGE gel for electrophoresis.
-
Transfer proteins to a PVDF membrane and perform Western blotting using primary antibodies against CaV2.2 and CRMP2.
-
Quantify the band intensities to determine the relative amount of CaV2.2 that co-precipitated with CRMP2 in vehicle vs. This compound treated samples.
-
Surface Plasmon Resonance (SPR)
Application Note
Surface Plasmon Resonance (SPR) is a label-free biophysical technique that measures molecular interactions in real-time. It is ideal for quantifying the kinetics (association rate, k_a; dissociation rate, k_d) and affinity (equilibrium dissociation constant, K_D) of an interaction. For this compound, an SPR-based competition assay can be designed. In this format, one of the protein partners (e.g., a recombinant fragment of CaV2.2 containing the CRMP2 binding domain) is immobilized on the sensor chip. The other protein partner (CRMP2) is injected as the analyte to measure their direct interaction. Subsequently, CRMP2 is pre-mixed with varying concentrations of this compound and injected. A decrease in the binding signal of CRMP2 indicates that this compound is inhibiting the CaV2.2-CRMP2 interaction. This allows for the determination of an IC50 value for this compound.
Experimental Workflow
Caption: Workflow for an SPR-based competition assay for this compound.
Protocol: SPR Competition Assay
-
Preparation:
-
Express and purify recombinant proteins: the CRMP2-binding domain of CaV2.2 (ligand) and full-length CRMP2 (analyte).
-
Prepare running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), filtered and degassed.
-
Prepare stock solutions of this compound in DMSO and create a serial dilution in running buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
-
Ligand Immobilization:
-
Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.[9]
-
Immobilize the CaV2.2 fragment onto a flow cell by injecting it at a low concentration (e.g., 10-20 µg/mL) in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to achieve a target immobilization level (e.g., 1000-2000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.[9]
-
Use an adjacent flow cell as a reference, following the same activation and deactivation procedure without ligand immobilization.
-
-
Competition Assay:
-
Prepare a series of samples by mixing a constant concentration of CRMP2 (analyte, e.g., at its K_D or 2x K_D value) with a serial dilution of this compound. Allow samples to equilibrate for at least 30 minutes.
-
Inject the samples sequentially over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (association phase) for a set time (e.g., 180 seconds), followed by a buffer-only flow to monitor the dissociation phase.
-
Between each sample injection, regenerate the sensor surface by injecting a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.
-
Plot the steady-state binding response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the CaV2.2-CRMP2 binding.
-
Microscale Thermophoresis (MST)
Application Note
Microscale Thermophoresis (MST) is a biophysical technique that measures molecular interactions by detecting changes in the thermophoretic movement of a fluorescently labeled molecule in a microscopic temperature gradient.[10][11] This movement is sensitive to changes in size, charge, and hydration shell of the molecule, which are altered upon binding.[11][12] MST is a powerful tool for determining binding affinity (K_D) in solution with low sample consumption.[10][13] For this compound, one protein (e.g., CRMP2) can be fluorescently labeled. A constant concentration of this labeled protein is mixed with varying concentrations of the binding partner (CaV2.2) in the presence and absence of this compound. Alternatively, a titration of this compound against a pre-formed, fluorescently labeled CaV2.2-CRMP2 complex can be performed to measure the dissociation of the complex.
Experimental Workflow
Caption: General workflow for a Microscale Thermophoresis (MST) experiment.
Protocol: MST Assay for this compound
-
Protein Labeling:
-
Label purified CRMP2 with a fluorescent dye (e.g., NHS-ester dye targeting primary amines) according to the manufacturer's protocol (e.g., Monolith Protein Labeling Kit RED-NHS).
-
Remove excess dye using a desalting column. The final concentration of the labeled protein should be low (in the nM range) to avoid signal saturation.
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution of the unlabeled titrant (e.g., CaV2.2 fragment or this compound) in MST buffer (e.g., PBS with 0.05% Tween-20).
-
Add a constant concentration of the labeled CRMP2 to each tube of the dilution series. The final concentration of labeled protein should be in the low nM range and well below the expected K_D.
-
Mix gently and incubate at room temperature for 15-30 minutes to allow the binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into premium treated glass capillaries.[13]
-
Place the capillaries into the sample tray of the MST instrument (e.g., Monolith NT.115).
-
Perform the MST measurement using appropriate settings (e.g., 20-40% LED power, medium MST power). The instrument will apply an IR laser to induce a temperature gradient and record the change in fluorescence over time for each capillary.[13]
-
-
Data Analysis:
-
The MST software will analyze the thermophoretic movement from the recorded fluorescence traces.
-
Plot the normalized fluorescence (F_norm) as a function of the log-transformed titrant concentration.
-
Fit the resulting binding curve to the appropriate model (e.g., K_D model) to determine the dissociation constant.
-
To determine the IC50 of this compound, perform the experiment by titrating this compound against a pre-formed complex of labeled CRMP2 and unlabeled CaV2.2.
-
Whole-Cell Patch Clamp Electrophysiology
Application Note
Whole-cell patch clamp is the gold-standard technique for studying ion channel function. It provides a direct measure of the macroscopic currents flowing through channels in the membrane of a single cell. For this compound, this technique is used to assess the functional consequences of disrupting the CaV2.2-CRMP2 interaction, which is a reduction in N-type calcium currents.[1][5] Dorsal root ganglion (DRG) neurons, which are key to pain signaling and express CaV2.2, are an ideal system for these recordings.[8] By applying a voltage protocol that activates CaV2.2 channels, one can measure the current density before and after the application of this compound. This allows for the determination of a dose-response curve and the calculation of a functional IC50. Studies show that overnight incubation with 20 µM this compound can decrease N-type currents by approximately 33-34%.[1]
Quantitative Data Summary
| Cell Type | Treatment | Effect | % Reduction in Current | Reference |
| DRG Neurons | This compound (20 µM) | Reduced peak N-type current density | ~33-34% | [1] |
| DRG Neurons | (S)-CBD3063 | Reduced N-type Ca2+ currents | ~37% | [8] |
| DRG Neurons | (R)-CBD3063 | Reduced N-type Ca2+ currents | ~32% | [8] |
Experimental Workflow
Caption: Workflow for whole-cell patch clamp recording of CaV2.2 currents.
Protocol: Measuring CaV2.2 Currents in DRG Neurons
-
Cell Preparation:
-
Isolate and culture dorsal root ganglion (DRG) neurons from mice or rats.
-
For chronic effect studies, incubate neurons overnight with vehicle or this compound (20 µM).[1] For acute effects, prepare solutions for perfusion.
-
-
Solutions:
-
External Solution (mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, 1 MgCl₂ (pH adjusted to 7.4 with TEA-OH). Include a cocktail of inhibitors (e.g., TTX, nimodipine, etc.) to block other voltage-gated channels and isolate N-type currents.[5][8]
-
Internal (Pipette) Solution (mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Li-GTP (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Place a coverslip with adherent DRG neurons onto the stage of an inverted microscope equipped with a perfusion system.
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a single neuron with the patch pipette and apply gentle suction to form a giga-ohm seal.
-
Apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.
-
Hold the cell at a potential of -90 mV.[8]
-
-
Voltage Protocol and Data Acquisition:
-
Apply a series of depolarizing voltage steps (e.g., 200 ms (B15284909) steps from -70 mV to +60 mV in 10 mV increments) to elicit calcium channel currents.[8]
-
Record baseline currents in the external solution.
-
Perfuse the cell with external solution containing this compound at the desired concentration and repeat the voltage protocol.
-
Perform a washout step by perfusing with the control external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Normalize the current to the cell capacitance (measured from the capacitive transient) to obtain the current density (pA/pF).
-
Construct a current-voltage (I-V) relationship plot.
-
To determine the IC50, plot the percentage inhibition of the peak current against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response function.
-
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. nyu.edu [nyu.edu]
- 8. R and S enantiomers of this compound, a CaV2.2 N-type calcium channel modulator, alleviate capsaicin-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Interaction Studies Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
Application Notes and Protocols for Assessing the Analgesic Effects of CBD3063
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBD3063 is a novel, first-in-class small molecule peptidomimetic designed to alleviate chronic pain.[1][2] Unlike traditional cannabinoids, its primary mechanism of action is not through the modulation of cannabinoid receptors CB1 or CB2. Instead, this compound selectively targets the N-type voltage-gated calcium channel (CaV2.2), a key player in pain signaling.[3][4] It functions by disrupting the interaction between CaV2.2 and the collapsin response mediator protein 2 (CRMP2), which is crucial for the channel's function and localization at the sensory neuron membrane.[1][5] This allosteric regulation leads to a reduction in calcium influx and neurotransmitter release, thereby mitigating both neuropathic and inflammatory pain as demonstrated in preclinical models.[1][2][5]
These application notes provide detailed protocols for the experimental assessment of the analgesic effects of this compound, encompassing both in vitro characterization of its mechanism and in vivo evaluation of its efficacy in relevant pain models.
In Vitro Assessment of this compound
The in vitro assays are designed to confirm the mechanism of action of this compound on its molecular target, the CaV2.2 channel, and to quantify its potency.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons
This protocol directly measures the effect of this compound on CaV2.2 currents in native sensory neurons.
Objective: To determine the inhibitory effect of this compound on voltage-gated calcium channel currents in primary DRG neurons.
Methodology:
-
DRG Neuron Isolation and Culture:
-
Euthanize adult rodents (e.g., Sprague-Dawley rats) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dissect dorsal root ganglia from all spinal levels.
-
Treat ganglia with a digestive enzyme solution (e.g., collagenase/dispase) to dissociate the neurons.
-
Plate the dissociated neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture in a suitable neurobasal medium supplemented with growth factors.
-
Allow neurons to adhere and grow for 24-48 hours before recording.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent DRG neurons to a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing blockers for sodium and potassium channels to isolate calcium currents.
-
Establish a whole-cell patch-clamp configuration on a selected neuron using a glass micropipette filled with an internal solution.
-
Hold the neuron at a negative membrane potential (e.g., -80 mV) and elicit calcium currents using a depolarizing voltage step (e.g., to 0 mV).
-
Record baseline calcium currents.
-
Perfuse the chamber with varying concentrations of this compound and record the resulting calcium currents.
-
A washout step with the external solution should be performed to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium currents before, during, and after this compound application.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Construct a concentration-response curve and calculate the IC50 value.
-
Protocol 2: Co-immunoprecipitation to Assess CaV2.2-CRMP2 Interaction
This biochemical assay confirms that this compound disrupts the physical interaction between CaV2.2 and CRMP2.
Objective: To determine if this compound inhibits the binding of CRMP2 to the CaV2.2 channel.
Methodology:
-
Cell Culture and Treatment:
-
Use a cell line co-expressing tagged versions of CaV2.2 and CRMP2, or use DRG neuron lysates.
-
Treat the cells with this compound or a vehicle control for a specified period.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against one of the tagged proteins (e.g., anti-CaV2.2).
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the other protein of interest (e.g., anti-CRMP2).
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis:
-
Compare the amount of co-immunoprecipitated CRMP2 in the this compound-treated samples to the vehicle-treated samples. A reduction indicates disruption of the interaction.
-
In Vitro Data Summary
| Assay | Parameter | Expected Outcome with this compound |
| Whole-Cell Patch-Clamp | IC50 | Concentration-dependent inhibition of CaV2.2 currents |
| Co-immunoprecipitation | Protein-Protein Interaction | Reduction in the amount of CRMP2 co-precipitated with CaV2.2 |
In Vivo Assessment of this compound
The following in vivo models are designed to evaluate the analgesic efficacy of this compound in distinct pain states.
Protocol 3: Inflammatory Pain Model - Capsaicin-Induced Paw Inflammation
This model assesses the efficacy of this compound in an acute inflammatory pain setting.[3]
Objective: To evaluate the anti-hyperalgesic and anti-allodynic effects of this compound in a model of inflammatory pain.
Methodology:
-
Animals: Use adult mice or rats, handled and habituated to the testing environment.
-
Baseline Measurements:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using a plantar test apparatus.
-
-
Induction of Inflammation: Inject a low dose of capsaicin (B1668287) (e.g., 1 µg in 10 µL) into the plantar surface of one hind paw.
-
Drug Administration: Administer this compound via a chosen route (e.g., intraperitoneal, oral) at various doses, either before or after the capsaicin injection. Include a vehicle control group.
-
Post-treatment Measurements: Re-assess mechanical and thermal sensitivity at multiple time points after drug administration (e.g., 30, 60, 120, 180 minutes).
-
Data Analysis:
-
Calculate the change in paw withdrawal threshold (in grams) or latency (in seconds) from baseline for each animal.
-
Compare the responses in the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Protocol 4: Neuropathic Pain Model - Spared Nerve Injury (SNI)
This is a well-established model of peripheral neuropathic pain where this compound has shown efficacy.[2]
Objective: To assess the ability of this compound to reverse mechanical allodynia in a model of neuropathic pain.
Methodology:
-
Surgical Procedure:
-
Anesthetize the animal (e.g., mouse or rat).
-
Expose the sciatic nerve and its three terminal branches in one hind limb.
-
Ligate and transect two of the branches (the common peroneal and tibial nerves), leaving the sural nerve intact.
-
Close the incision and allow the animal to recover for a period (e.g., 7-14 days) to allow neuropathic pain to develop.
-
-
Behavioral Testing:
-
Confirm the development of mechanical allodynia by measuring the paw withdrawal threshold with von Frey filaments on the lateral (sural nerve) side of the operated paw.
-
Establish a stable baseline of allodynia.
-
-
Drug Administration: Administer various doses of this compound and a vehicle control.
-
Post-treatment Measurements: Measure the paw withdrawal threshold at multiple time points after drug administration.
-
Data Analysis:
-
Plot the time course of the anti-allodynic effect for each dose.
-
Calculate the maximum possible effect (%MPE) for each treatment group.
-
Determine the dose-response relationship and calculate the ED50.
-
Protocol 5: Acute Nociceptive Pain Model - Hot Plate Test
This test is used to assess the effect of a compound on acute thermal pain and to identify potential motor-impairing side effects.
Objective: To determine if this compound alters the latency to a nociceptive response to a thermal stimulus.
Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
Gently place the animal on the hot plate and start a timer.
-
Observe the animal for nociceptive responses (e.g., paw licking, jumping).
-
Record the latency to the first response.
-
Establish a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.
-
-
Drug Administration: Administer this compound or vehicle and test the animals at the time of expected peak effect.
-
Data Analysis: Compare the response latencies of the this compound-treated groups to the vehicle control group. A significant increase in latency indicates an acute analgesic effect.
In Vivo Data Summary
| Pain Model | Behavioral Endpoint | Key Parameters | Expected Outcome with this compound |
| Capsaicin-Induced Inflammation | Mechanical Allodynia | Paw Withdrawal Threshold (g) | Increase in withdrawal threshold (reversal of hypersensitivity) |
| Thermal Hyperalgesia | Paw Withdrawal Latency (s) | Increase in withdrawal latency (reversal of hypersensitivity) | |
| Spared Nerve Injury (SNI) | Mechanical Allodynia | Paw Withdrawal Threshold (g), ED50 | Dose-dependent increase in withdrawal threshold |
| Hot Plate Test | Acute Thermal Pain | Response Latency (s) | No significant change expected, indicating a lack of sedative effects at analgesic doses. |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for this compound-mediated analgesia.
Caption: Workflow for in vitro assessment of this compound.
Caption: Workflow for in vivo assessment of this compound analgesia.
References
- 1. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. R and S enantiomers of this compound, a CaV2.2 N-type calcium channel modulator, alleviate capsaicin-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain - NYU TOV Licensing [license.tov.med.nyu.edu]
Application Notes and Protocols for Studying Calcium Channel Modulation with CBD3063
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBD3063 is a novel, selective, first-in-class peptidomimetic small molecule designed to allosterically modulate the N-type voltage-gated calcium channel, CaV2.2.[1][2] Unlike direct channel blockers, this compound acts intracellularly by disrupting the interaction between CaV2.2 and the auxiliary subunit Collapsin Response Mediator Protein 2 (CRMP2).[3][4] This unique mechanism leads to a reduction in the membrane expression of CaV2.2, decreased calcium influx, and subsequent inhibition of neurotransmitter release.[1][4][5]
The CaV2.2 channel is a genetically and pharmacologically validated target for pain, and its modulation is a key strategy in the development of new analgesics.[1][2] Preclinical studies have demonstrated that this compound is effective in reversing neuropathic and inflammatory pain in animal models, with a favorable side-effect profile compared to existing therapeutics like gabapentin.[3][6][7] Notably, this compound has shown high specificity for the CaV2.2 channel, with no significant effects on other voltage-gated calcium channels (L-, P/Q-, R-, or T-type) or sodium channels.[8][9]
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in studying CaV2.2 calcium channel modulation.
Mechanism of Action
This compound's primary mechanism involves the disruption of the protein-protein interaction between the CaV2.2 channel and CRMP2.[3][4] CRMP2 is a cytosolic protein that regulates the trafficking and function of CaV2.2 channels in sensory neurons.[1][2] By binding to CaV2.2, CRMP2 promotes its localization to the cell membrane. This compound, acting as a decoy, competitively inhibits this interaction, leading to a decrease in the number of functional CaV2.2 channels on the neuronal surface.[1][4][5] This results in a reduction of calcium currents and a decrease in the release of nociceptive neurotransmitters, such as calcitonin gene-related peptide (CGRP).[3][9]
Data Presentation
| Parameter | Method | Result with this compound | Reference Species |
| CaV2.2-CRMP2 Interaction | Co-immunoprecipitation | Disrupted interaction | N/A |
| CaV2.2 Membrane Expression | Cell Surface Biotinylation | Reduced expression | N/A |
| CaV2.2 Calcium Currents | Whole-Cell Patch-Clamp | Reduced currents | Mouse DRG Neurons |
| Neurotransmitter Release (CGRP) | Immunoassay | ~63% reduction | Mouse Spinal Cord Slices |
| Nociceptive Behavior | Spared Nerve Injury (SNI) Model | Reversed nociceptive behaviors | Mice |
| Analgesic Efficacy | SNI Model | Comparable to Gabapentin (30 mg/kg) at 10 mg/kg | Mice |
Experimental Protocols
Co-immunoprecipitation to Assess CaV2.2-CRMP2 Interaction
This protocol is designed to qualitatively assess the effect of this compound on the interaction between CaV2.2 and CRMP2 in a cellular context.
Materials:
-
Dorsal Root Ganglion (DRG) neurons or a cell line co-expressing CaV2.2 and CRMP2
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CaV2.2 antibody
-
Anti-CRMP2 antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture cells and treat with this compound at the desired concentration and for the appropriate time. A vehicle-treated control should be run in parallel.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-CaV2.2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-CRMP2 antibody to detect co-immunoprecipitated CRMP2.
References
- 1. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain - NYU TOV Licensing [license.tov.med.nyu.edu]
- 4. New compound outperforms pain drug by indirectly targeting calcium channels | EurekAlert! [eurekalert.org]
- 5. medkoo.com [medkoo.com]
- 6. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 7. New analgesic for chronic pain found among 27M compounds | BioWorld [bioworld.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of CBD3063 in Trigeminal Neuralgia
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Trigeminal Neuralgia (TN) is a severe neuropathic pain condition characterized by recurrent, debilitating episodes of electric shock-like pain in the facial regions innervated by the trigeminal nerve.[1] Current therapeutic options, such as anticonvulsants and surgical interventions, offer limited efficacy for many patients and are often associated with significant side effects.[2][3] This highlights the urgent need for novel, targeted analgesics.
CBD3063 is a first-in-class, selective peptidomimetic modulator that targets the protein-protein interaction between the N-type voltage-gated calcium channel (CaV2.2) and the collapsin response mediator protein 2 (CRMP2).[4][5] By disrupting this interaction, this compound allosterically regulates CaV2.2 activity, reducing neuronal hyperexcitability and pain signaling.[5][6] Preclinical studies have demonstrated its efficacy in reversing pain in various models, including a trigeminal pain model, without the sedative, cognitive, or motor side effects associated with direct channel blockers or gabapentinoids.[6][7][8]
These application notes provide a comprehensive experimental framework for researchers to evaluate the therapeutic potential of this compound in a validated rodent model of trigeminal neuralgia.
2.0 Mechanism of Action of this compound
The CaV2.2 channel is a key component of the pain signaling pathway, as its activation at presynaptic terminals of nociceptive neurons triggers the influx of calcium (Ca²⁺), which is necessary for the release of neurotransmitters like Calcitonin Gene-Related Peptide (CGRP).[8][9] CRMP2, a cytosolic protein, facilitates the trafficking of CaV2.2 channels to the neuronal membrane and enhances their function.[8][10]
This compound was designed to specifically disrupt the binding of CRMP2 to CaV2.2.[7][11] This action does not block the channel directly but reduces its surface expression and subsequent Ca²⁺ influx upon neuronal depolarization.[4][10] The downstream effects include a reduction in neuronal excitability and a decrease in the release of pain-mediating neuropeptides like CGRP, ultimately leading to analgesia.[10]
3.0 Experimental Design and Workflow
A robust preclinical evaluation of this compound requires a well-structured experimental design. The Chronic Constriction Injury of the Infraorbital Nerve (CCI-IoN) model in rats is recommended, as it reliably induces persistent orofacial hypersensitivity mimicking key aspects of TN.[12]
3.1 Animal Model
-
Species: Male and female Sprague-Dawley rats (200-250g). The inclusion of both sexes is critical for identifying potential sex-specific differences in efficacy.
-
Model: Chronic Constriction Injury of the Infraorbital Nerve (CCI-IoN).[6][12]
3.2 Study Groups A minimum of four groups (n=8-10 per group) are recommended:
-
Sham Group: Animals undergo surgery without nerve ligation.
-
Vehicle Group: CCI-IoN animals receive the vehicle used to dissolve this compound.
-
This compound Group: CCI-IoN animals receive this compound at a predetermined dose (e.g., 1-10 mg/kg, intranasal or intraperitoneal).[7]
-
Positive Control Group: CCI-IoN animals receive a clinically relevant analgesic (e.g., Gabapentin, 30-50 mg/kg, i.p.).[7]
3.3 Experimental Workflow The following diagram outlines a typical experimental timeline.
4.0 Detailed Experimental Protocols
4.1 Protocol 1: Chronic Constriction Injury of the Infraorbital Nerve (CCI-IoN) Surgery This procedure creates a trigeminal neuropathic pain state.[12]
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (2-3% in O₂) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Incision: Place the animal in a stereotaxic frame. Make a small incision within the oral cavity, superior to the first molar, to expose the infraorbital nerve.
-
Ligation: Carefully dissect and isolate the infraorbital nerve. Place two loose ligatures (e.g., 5-0 chromic gut) around the nerve with about 1-2 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Closure: Suture the incision using absorbable sutures.
-
Post-operative Care: Administer a post-operative analgesic (e.g., carprofen) for 48 hours. Monitor animals for signs of distress, infection, and weight loss. For sham surgery, follow all steps except for the nerve ligation.
4.2 Protocol 2: Assessment of Mechanical Allodynia (von Frey Test) This protocol quantifies the sensitivity to a normally innocuous mechanical stimulus.[13]
-
Habituation: Place the animal in a testing chamber with a wire mesh floor for at least 30 minutes before testing to allow for acclimatization.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the ipsilateral vibrissal pad area (innervated by the infraorbital nerve).
-
Response: A positive response is defined as a brisk head withdrawal, rubbing the face with the forepaw, or vocalization.
-
Threshold Determination: Use the "up-down" method to determine the 50% withdrawal threshold. Start with a mid-range filament (e.g., 2.0 g). If there is a response, use the next smaller filament; if there is no response, use the next larger one.
-
Data Recording: Record the pattern of responses and calculate the 50% paw withdrawal threshold using the appropriate formula.
4.3 Protocol 3: Assessment of Spontaneous Orofacial Pain (Face Grooming Assay) This assay measures spontaneous pain behaviors.[12][13]
-
Habituation: Place the animal in a clear observation chamber for 10-15 minutes.
-
Recording: Video record the animal for a 10-minute period.
-
Analysis: A blinded observer should score the cumulative time spent in face grooming behavior directed at the ipsilateral side of the face. This includes both short, rapid strokes and longer, tonic rubbing.
4.4 Protocol 4: Ex Vivo CGRP Release from Trigeminal Ganglia This protocol measures a key biomarker of trigeminal neuron activation.[10]
-
Tissue Harvest: Following euthanasia, rapidly dissect and isolate the trigeminal ganglia (TG) and place them in ice-cold artificial cerebrospinal fluid (aCSF).
-
Incubation: Place individual ganglia in separate wells of a 24-well plate. Wash with normal aCSF for 30 minutes.
-
Stimulation: Replace the aCSF with a high-potassium (e.g., 60 mM KCl) aCSF solution to depolarize the neurons and stimulate CGRP release. Incubate for 20 minutes.
-
Sample Collection: Collect the supernatant (containing the released CGRP).
-
Quantification: Measure the concentration of CGRP in the supernatant using a commercially available CGRP Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions. Normalize the CGRP concentration to the total protein content of the ganglion.
4.5 Protocol 5: Immunohistochemical Analysis of Trigeminal Ganglia This protocol allows for the visualization of cellular and molecular changes within the TG.[14][15]
-
Tissue Preparation: Following euthanasia, perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA). Dissect the TG and post-fix in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Sectioning: Embed the tissue in OCT compound and section at 10-14 µm thickness using a cryostat. Mount sections on charged glass slides.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-CGRP, anti-GFAP for satellite glial cells, anti-Iba1 for microglia).
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
-
Imaging and Analysis: Capture images using a fluorescence or confocal microscope. Quantify the fluorescence intensity or the number of immunoreactive cells using image analysis software (e.g., ImageJ).
5.0 Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as a two-way repeated measures ANOVA for behavioral data over time, followed by a post-hoc test (e.g., Tukey's or Sidak's) for multiple comparisons. A p-value < 0.05 is typically considered significant.
Table 1: Mechanical Withdrawal Thresholds (g)
| Group | Baseline (Day 0) | Post-Surgery (Day 7) | Post-Treatment (Day 14) |
|---|---|---|---|
| Sham | |||
| Vehicle | |||
| This compound |
| Gabapentin | | | |
Table 2: Spontaneous Face Grooming Duration (seconds)
| Group | Baseline (Day 0) | Post-Surgery (Day 7) | Post-Treatment (Day 14) |
|---|---|---|---|
| Sham | |||
| Vehicle | |||
| This compound |
| Gabapentin | | | |
Table 3: CGRP Release and Protein Expression in Trigeminal Ganglia
| Group | CGRP Release (pg/mg protein) | CGRP-positive Neurons (%) | GFAP Immunoreactivity (a.u.) |
|---|---|---|---|
| Sham | |||
| Vehicle | |||
| This compound |
| Gabapentin | | | |
This document provides a detailed set of protocols for the preclinical assessment of this compound's efficacy in a rodent model of trigeminal neuralgia. By disrupting the CaV2.2-CRMP2 interaction, this compound is expected to significantly attenuate both evoked and spontaneous pain behaviors.[6] The proposed experiments will also validate its mechanism of action by demonstrating reduced CGRP release and potentially mitigating neuroinflammatory changes within the trigeminal ganglion.[10][16] These studies will provide the critical data necessary to support the further development of this compound as a novel, non-opioid therapeutic for trigeminal neuralgia.
References
- 1. Calcitonin Gene-Related Peptide and Trigeminal Neuralgia - ProQuest [proquest.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Animal models of trigeminal neuralgia: A commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nyu.edu [nyu.edu]
- 8. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 9. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]
- 10. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New analgesic for chronic pain found among 27M compounds | BioWorld [bioworld.com]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Preclinical orofacial pain assays and measures and chronic primary orofacial pain research: where we are and where we need to go [frontiersin.org]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
- 16. An animal model for trigeminal neuralgia by compression of the trigeminal nerve root - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Techniques with CBD3063
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBD3063 is a first-in-class peptidomimetic small molecule that selectively modulates the N-type voltage-gated calcium channel (CaV2.2).[1][2] It functions by disrupting the interaction between CaV2.2 and the collapsin response mediator protein 2 (CRMP2), an auxiliary protein that regulates CaV2.2 trafficking and function.[2][3][4] This disruption leads to a reduction in the surface expression of CaV2.2 channels, a decrease in calcium influx, and consequently, an attenuation of neuronal excitability and nociceptive signaling.[2][5][3][6] Preclinical studies have demonstrated that this compound effectively alleviates chronic neuropathic and inflammatory pain in various animal models without the adverse side effects associated with direct CaV2.2 blockers.[7][8][9]
These application notes provide detailed protocols for key electrophysiological techniques to characterize the effects of this compound on neuronal and circuit function. The described methods include whole-cell patch-clamp recordings from dorsal root ganglion (DRG) neurons and spinal cord slices, as well as in vivo fiber photometry.
Mechanism of Action of this compound
The signaling pathway affected by this compound is outlined below. By preventing the CRMP2-mediated trafficking of CaV2.2 channels to the plasma membrane, this compound effectively reduces the number of functional channels available to participate in neurotransmission.[3][7]
References
- 1. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. | Semantic Scholar [semanticscholar.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nyu.edu [nyu.edu]
- 8. Parabrachial Nucleus Activity in Nociception and Pain in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elibrary.mediu.edu.my [elibrary.mediu.edu.my]
Application Note: Assaying the Effect of CBD3063 on Neurotransmitter Release
Audience: Researchers, scientists, and drug development professionals.
Introduction CBD3063 is a novel, first-in-class small molecule peptidomimetic designed to alleviate chronic pain.[1][2] It functions by selectively targeting the intracellular interaction between the N-type voltage-gated calcium channel (CaV2.2) and the collapsin response mediator protein 2 (CRMP2).[3][4] This disruption curtails CaV2.2-mediated calcium influx, a critical step in neuronal firing and neurotransmitter release.[1][2][4] Biochemical and preclinical studies have demonstrated that by reducing calcium entry into presynaptic terminals, this compound effectively lessens the release of excitatory neurotransmitters, thereby mitigating pain signals.[1][5] Unlike direct channel blockers, this indirect modulation offers a promising therapeutic window with potentially fewer side effects than existing analgesics like gabapentin.[1][2] This document provides detailed protocols for assaying the effects of this compound on neurotransmitter release in various experimental paradigms.
Mechanism of Action: this compound Signaling Pathway
This compound acts intracellularly to uncouple the regulatory protein CRMP2 from the CaV2.2 channel. This disruption reduces the channel's trafficking to the cell surface and its overall activity, leading to decreased calcium influx upon neuronal depolarization and a subsequent reduction in the release of pronociceptive (pain-promoting) neurotransmitters.[3][5][6]
Data Presentation: Summary of Reported Effects
Quantitative data from published studies on this compound are summarized below to provide a benchmark for expected experimental outcomes.
| Parameter Assessed | Experimental System | Treatment | Result | Reference |
| CaV2.2-CRMP2 Association | CAD neuronal cell line | 20 µM this compound | ~35% reduction in protein association | [5] |
| Neurotransmitter Release | Ex vivo mouse spinal cord | 20 µM this compound | ~63% decrease in KCl-evoked CGRP release | [4][5] |
| Neuronal Excitability | Mouse sensory neurons | This compound | Increased rheobase (current to elicit action potential) | [5][6] |
| Synaptic Transmission | Mouse spinal cord slices | 20 µM this compound | Reduction in spontaneous excitatory post-synaptic current (sEPSC) frequency | [5][6] |
Experimental Protocols
Protocol 1: Ex Vivo Calcitonin Gene-Related Peptide (CGRP) Release Assay
This protocol details a method to measure evoked CGRP release from spinal cord tissue, a key assay used to validate the action of this compound on the release of an excitatory pronociceptive neurotransmitter.[5]
References
- 1. nyu.edu [nyu.edu]
- 2. New analgesic for chronic pain found among 27M compounds | BioWorld [bioworld.com]
- 3. medkoo.com [medkoo.com]
- 4. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain - NYU TOV Licensing [license.tov.med.nyu.edu]
- 5. pnas.org [pnas.org]
- 6. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for dissolving and storing CBD3063 for research
Application Notes and Protocols for CBD3063
For Research Use Only
Introduction
This compound is a selective, first-in-class peptidomimetic modulator that targets the interaction between the N-type voltage-gated calcium channel (CaV2.2) and the collapsin response mediator protein 2 (CRMP2).[1][2][3] By disrupting the CaV2.2-CRMP2 interaction, this compound effectively reduces the membrane expression and surface trafficking of CaV2.2 channels.[3][4] This leads to a decrease in N-type calcium currents and a subsequent reduction in the release of excitatory neurotransmitters, making it a promising compound for the study of neuropathic and inflammatory pain.[4][5][6] Preclinical studies have demonstrated its efficacy in alleviating pain-like behaviors in various animal models without the significant side effects associated with direct CaV2.2 channel blockers.[5][7]
These application notes provide best practices for the dissolution and storage of this compound, as well as detailed protocols for its use in research settings.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 319.40 g/mol | [4][8] |
| Molecular Formula | C₁₆H₂₅N₅O₂ | [4][8] |
| CAS Number | 1281060-70-5 | [2][4] |
| Appearance | White to light brown solid | [4] |
| Solubility in Water | 100 mg/mL (313.09 mM) (requires sonication) | [4][8] |
| Solubility in DMSO | 5 mg/mL (15.65 mM) (requires sonication and warming to 60°C) | [4] |
| Solubility in DMSO | 10 mM | [2] |
Experimental Protocols
Preparation of this compound Stock Solutions
a. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This stock can then be used to prepare working solutions for various assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath
-
Heating block or water bath set to 60°C
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.194 mg of this compound.
-
Add Solvent: Add the calculated amount of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve this compound: Securely cap the vial and vortex thoroughly. Due to the nature of the compound, complete dissolution may require additional steps.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. If particles remain, continue sonication and warming.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots as recommended in the storage guidelines below.
b. Preparation of a 100 mg/mL this compound Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath
-
0.22 µm sterile filter
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder. For 1 mL of a 100 mg/mL solution, weigh 100 mg.
-
Add Solvent: Add the calculated volume of sterile water.
-
Dissolve this compound: Vortex the solution thoroughly. Use an ultrasonic bath to aid dissolution until the solution is clear.[4][8]
-
Sterile Filtration: If this stock solution is to be used for cell culture, it is crucial to sterilize it by passing it through a 0.22 µm filter.[4]
-
Aliquoting and Storage: Dispense into single-use aliquots and store appropriately.
Preparation of In Vitro Working Solutions
For in vitro experiments, the this compound stock solution should be diluted in the appropriate cell culture medium or artificial cerebrospinal fluid (aCSF) to the final working concentration.
Protocol:
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO or water stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation, it is advisable to perform an intermediate dilution of the primary stock in the assay buffer or cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM DMSO stock, you can first prepare a 1 mM intermediate stock by adding 10 µL of the 10 mM primary stock to 990 µL of buffer/medium.
-
Final Dilution: Further dilute the intermediate stock to the final desired concentration.
-
Solvent Concentration: Ensure the final concentration of DMSO in the working solution is low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.[9]
-
Mix Gently: Gently mix the working solution by inversion or gentle vortexing.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment.
Storage and Stability
Proper storage of this compound is critical to maintain its stability and activity.
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [4] |
| 4°C | 2 years | [4] | |
| In Solvent (DMSO or Water) | -80°C | 6 months | [4] |
| -20°C | 1 month | [4] |
Best Practices for Storage:
-
Lyophilized Form: Store the solid compound in a tightly sealed container, protected from light and moisture.[10] For long-term storage, -20°C is recommended.[4][10]
-
In Solution: Aliquoting into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] When using a frozen stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation.[11]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively modulating the interaction between the CaV2.2 calcium channel and CRMP2.[1][4] Under normal physiological conditions, CRMP2 binds to CaV2.2, promoting its trafficking to the cell membrane and enhancing calcium influx upon channel opening.[7] This influx of calcium at presynaptic terminals is a critical step in the release of neurotransmitters that propagate pain signals.[12]
This compound disrupts the binding of CRMP2 to CaV2.2.[5][13] This uncoupling leads to reduced surface expression of CaV2.2 channels, thereby decreasing calcium entry into the neuron.[1][14] The diminished calcium influx results in a lower release of pronociceptive neurotransmitters, such as calcitonin gene-related peptide (CGRP) and glutamate, ultimately dampening the transmission of pain signals.[5][7][12]
This compound disrupts the CaV2.2-CRMP2 interaction, inhibiting pain signaling.
Experimental Workflow for Preparing this compound Solutions
The following diagram illustrates the logical workflow for the preparation of this compound stock and working solutions.
Workflow for the preparation of this compound stock and working solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | CaV2.2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nyu.edu [nyu.edu]
- 6. New analgesic for chronic pain found among 27M compounds | BioWorld [bioworld.com]
- 7. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain - NYU TOV Licensing [license.tov.med.nyu.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. emulatebio.com [emulatebio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 12. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Issues with CBD3063
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the hypothetical hydrophobic compound, CBD3063, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro assays?
This compound is a novel synthetic cannabinoid derivative being investigated for its therapeutic potential. Due to its hydrophobic nature, this compound has very low solubility in aqueous solutions like cell culture media. This poor solubility can lead to compound precipitation, resulting in inaccurate and irreproducible experimental outcomes by altering the effective concentration of the compound and potentially causing cellular stress unrelated to its pharmacological activity.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common and recommended choices for preparing high-concentration stock solutions.[1]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to keep the final concentration at or below 0.5% (v/v).[2][3][4][5][6] However, tolerance to DMSO can be cell-line dependent.[7][8][9] Therefore, it is critical to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments to assess any effects of the solvent on cell viability.[6][10]
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
Precipitation upon dilution into aqueous media is a common problem for hydrophobic compounds, often referred to as "crashing out".[2] This occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[2] Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your assay.[1][2]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in solvent concentration can help keep the compound in solution.[2][6][10]
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C. Adding a compound stock from room temperature or colder to warm media can decrease its solubility.[2][11]
-
Increase Stock Concentration: Preparing a more concentrated stock solution in DMSO allows you to add a smaller volume to your media, which helps maintain a higher final DMSO concentration without exceeding the cytotoxic limit.[10]
-
Consider Solubility Enhancers: For persistent issues, consider using solubilizing agents like cyclodextrins. These molecules can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[12][13][14]
Q5: How does serum in the cell culture medium affect the solubility of this compound?
Serum contains proteins and lipids that can interact with hydrophobic compounds.[15] For some compounds, serum proteins can bind to them and help maintain their solubility.[16] However, in other cases, interactions with media components can lead to precipitation over time.[11] It's recommended to test the solubility of this compound in your specific cell culture medium, both with and without serum, to understand its behavior.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon dilution in media. | High Final Concentration: The final concentration of this compound exceeds its aqueous solubility limit.[2] Solvent Shock: Rapid dilution of the DMSO stock into a large volume of aqueous media causes the compound to "crash out."[2][6] Media Temperature: Adding the compound to cold media decreases its solubility.[2] | Decrease Final Concentration: Determine the maximum soluble concentration by performing a solubility test (see protocols below) and stay below that limit.[2] Use Serial Dilution: Perform a stepwise dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing.[2][10] Use Pre-warmed Media: Always use cell culture media pre-warmed to 37°C for all dilutions.[2][11] |
| Precipitate forms over time in the incubator. | Temperature/pH Shift: Changes in temperature or pH in the incubator can affect solubility over time.[11] Interaction with Media Components: The compound may slowly interact with salts or proteins in the media, leading to precipitation.[11] Media Evaporation: Evaporation can concentrate media components, including this compound, pushing it beyond its solubility limit.[2] | Equilibrate Media: Ensure media is properly buffered for the CO2 concentration in the incubator before adding the compound.[11] Test Stability: Assess the compound's stability in the specific media over the intended duration of the experiment.[6] Maintain Humidity: Ensure proper humidification in the incubator and use plates with low-evaporation lids.[2] |
| Precipitate observed after thawing a frozen stock solution. | Poor Low-Temperature Solubility: The compound has precipitated during the freeze-thaw cycle.[11] | Re-dissolve Before Use: Gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully re-dissolved before making dilutions.[11] Aliquot Stocks: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[10][11] |
| High background or cytotoxicity in vehicle control wells. | DMSO Toxicity: The final concentration of DMSO is too high for the specific cell line being used.[10] | Reduce DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1%. Most cell lines tolerate up to 0.5%, but sensitive or primary cells may require lower concentrations.[3][7] Perform a DMSO Titration: Determine the maximum tolerated DMSO concentration for your specific cell line by running a dose-response curve for DMSO alone.[7] |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | > 50 | > 135 | Recommended for preparing high-concentration stock solutions.[1] |
| Ethanol | > 30 | > 81 | Suitable for stock solutions; may be less cytotoxic than DMSO for some cell lines. |
| PBS (pH 7.4) | < 0.01 | < 0.027 | This compound is practically insoluble in aqueous buffers.[1] |
| Cell Culture Media (10% FBS) | 0.005 | 0.0135 | Kinetic solubility; precipitation may occur at higher concentrations or over time. |
Molecular Weight of this compound assumed to be 370 g/mol for calculation purposes.
Table 2: Recommended Maximum Final DMSO Concentrations for Various Cell Types
| Cell Type | Maximum Recommended Final DMSO Concentration (% v/v) |
| Robust Cancer Cell Lines (e.g., HeLa, A549) | 0.5% - 1.0%[3][7] |
| Sensitive Cancer Cell Lines (e.g., some breast cancer lines) | ≤ 0.2%[7] |
| Primary Cells | ≤ 0.1%[3] |
| Stem Cells | ≤ 0.1%[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 20 mM).[17]
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, brief sonication or gentle warming (to 37°C) can be used to aid dissolution.[2][10] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles and protect from light.[10][11]
-
Label and Store: Clearly label the aliquots with the compound name, concentration, solvent, and date. Store at -20°C or -80°C.[10]
Protocol 2: Kinetic Solubility Assessment in Cell Culture Media
Objective: To determine the maximum concentration of this compound that remains in solution in a specific cell culture medium under experimental conditions.[18]
Materials:
-
20 mM this compound stock solution in DMSO
-
Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C
-
Sterile 96-well plate
-
Pipettes and sterile tips
-
Plate reader (for absorbance/nephelometry) or microscope
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a 2-fold serial dilution of the this compound DMSO stock solution directly in the pre-warmed cell culture medium. For example, add 2 µL of the 20 mM stock to 198 µL of media to get a 200 µM solution (with 1% DMSO). Then, transfer 100 µL of this to a well containing 100 µL of media to get 100 µM, and so on.
-
Include Controls: Include a "media only" control and a "vehicle control" (media with the highest concentration of DMSO used, e.g., 1%).[2]
-
Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).[2]
-
Observe for Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[2][11]
-
Quantitative Assessment (Optional): For a more objective measure, read the absorbance of the plate at a wavelength between 500-700 nm using a plate reader. An increase in absorbance indicates light scattering due to precipitation.[2]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is considered the maximum kinetic soluble concentration under your specific experimental conditions.[2][11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. enamine.net [enamine.net]
Optimizing CBD3063 Dosage for Maximum Analgesic Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the dosage of CBD3063 for maximum analgesic effect in preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective peptidomimetic modulator that targets the interaction between the N-type voltage-gated calcium channel (CaV2.2) and the collapsin response mediator protein 2 (CRMP2).[1] By disrupting this interaction, this compound indirectly regulates CaV2.2 activity. This leads to a reduction in the surface trafficking and membrane expression of CaV2.2, resulting in decreased calcium influx and a subsequent attenuation of nociceptive signaling.[1][2]
Q2: How does this compound differ from other CaV2.2 channel blockers?
A2: Unlike direct CaV2.2 channel blockers such as ziconotide, this compound acts indirectly by modulating the channel's interaction with CRMP2.[2][3] This allosteric regulation may contribute to its favorable side effect profile, as it does not directly inhibit the channel's function.[4][5] Preclinical studies have shown that this compound is effective in alleviating neuropathic and inflammatory pain without the sedative, cognitive, or motor-impairing side effects associated with some direct blockers and gabapentinoids.[1][4][6]
Q3: What preclinical pain models have been used to validate the analgesic effects of this compound?
A3: The analgesic efficacy of this compound has been demonstrated in several preclinical models of chronic pain, including:
Q4: Is the analgesic effect of this compound sex-dependent?
A4: this compound has been shown to be effective in alleviating pain in both male and female rodents across various pain models.[2][3][6]
Troubleshooting Guide
Issue 1: Suboptimal analgesic effect observed at a given dose.
-
Possible Cause: Inadequate dosage for the specific pain model or species.
-
Troubleshooting Steps:
-
Review Dosage Range: Preclinical studies in mice have shown efficacy at doses of 1 to 10 mg, which was found to be more potent than gabapentin (B195806) at 30 mg.[6]
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Route of Administration: Consider the route of administration. This compound has been effectively administered via intraperitoneal (i.p.), intrathecal (i.t.), intranasal, and intraplantar (i.pl.) routes.[2][4] The bioavailability and efficacy can vary depending on the route chosen.
-
Issue 2: Variability in behavioral responses between animals.
-
Possible Cause: Differences in drug metabolism, severity of the induced pain state, or improper drug administration.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent and standardized procedures for pain model induction and behavioral assessments.
-
Verify Administration: Double-check the accuracy of the administered dose and the consistency of the injection technique.
-
Acclimatize Animals: Properly acclimatize animals to the experimental setup to minimize stress-induced variability.
-
Issue 3: Concern about potential off-target effects.
-
Possible Cause: While this compound is highly selective, it is crucial to rule out off-target effects in your experimental model.
-
Troubleshooting Steps:
-
Control Experiments: Include appropriate vehicle control groups in all experiments.
-
Selectivity Profile: this compound has been shown to be selective for the CRMP2-CaV2.2 interaction and does not significantly affect other calcium channel subtypes (L-type, P/Q-type, R-type, or T-type), sodium channels, or potassium channels.[2][3]
-
Behavioral Monitoring: In uninjured animals, the antinociceptive dose of this compound did not alter baseline sensitivity to mechanical or thermal stimuli, locomotor activity, or induce depressive-like behaviors.[3] Monitor for any unexpected behavioral changes.
-
Data Presentation
Table 1: Comparative Efficacy of this compound and Gabapentin in a Mouse Model of Neuropathic Pain
| Compound | Dosage (mg/kg, i.p.) | Analgesic Effect | Reference |
| This compound | 1 - 10 | Effective in reducing pain | [6] |
| Gabapentin | 30 | Effective in reducing pain | [4][6] |
Table 2: Effects of this compound on Neuronal Activity
| Parameter | Effect of this compound | Reference |
| CaV2.2 Currents in DRG Neurons | Decreased by ~1/3 | [2] |
| Sensory Neuron Excitability | Decreased | [4] |
| CGRP Release from Spinal Cords | Decreased | [3] |
| Excitatory Postsynaptic Currents | Reduced amplitude and frequency | [3] |
Experimental Protocols
1. Spared Nerve Injury (SNI) Model of Neuropathic Pain
-
Objective: To induce a persistent state of neuropathic pain in rodents.
-
Methodology:
-
Anesthetize the animal (e.g., with isoflurane).
-
Make a small incision in the skin of the lateral surface of the thigh.
-
Expose the three terminal branches of the sciatic nerve (the tibial, common peroneal, and sural nerves).
-
Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a set period (e.g., 7 days) to allow the neuropathic pain state to develop before drug administration and behavioral testing.
-
2. Assessment of Mechanical Allodynia (von Frey Test)
-
Objective: To measure the sensitivity to a non-painful mechanical stimulus.
-
Methodology:
-
Place the animal on an elevated mesh floor and allow it to acclimatize.
-
Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is recorded as a brisk withdrawal or flinching of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
3. Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effect of this compound on CaV2.2 currents in dorsal root ganglion (DRG) neurons.
-
Methodology:
-
Isolate DRG neurons from rodents.
-
Establish a whole-cell patch-clamp recording configuration.
-
Use an inhibitor cocktail to block other voltage-gated calcium channels to isolate CaV2.2 currents.
-
Record baseline CaV2.2 currents.
-
Perfuse the neurons with a solution containing this compound at the desired concentration.
-
Record CaV2.2 currents in the presence of this compound to determine its effect.
-
Visualizations
Caption: this compound mechanism of action in the presynaptic terminal.
Caption: A typical experimental workflow for evaluating this compound.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. medkoo.com [medkoo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nyu.edu [nyu.edu]
- 7. Uncoupling the CRMP2-CaV2.2 interaction reduces pain-like behavior in a preclinical osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in CBD3063 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBD3063. Our aim is to help you achieve consistent and reliable results in your experiments by addressing common challenges and providing detailed experimental insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class small molecule peptidomimetic designed to alleviate chronic pain.[1] Its primary mechanism of action is the disruption of the interaction between the N-type voltage-gated calcium channel (CaV2.2) and the collapsin response mediator protein 2 (CRMP2).[1][2][3] This disruption leads to reduced CaV2.2 trafficking to the cell membrane, decreased calcium influx, and subsequent inhibition of neuronal excitability and neurotransmitter release.[1][2][3][4]
Q2: We are observing significant variability in the efficacy of this compound between experiments. What are the potential causes?
Inconsistent results in this compound experiments can arise from several factors:
-
Racemic Mixture vs. Enantiomers: this compound is a racemic mixture. Studies have shown that both the (S) and (R) enantiomers contribute to its activity, with the (S) enantiomer potentially exhibiting a greater antinociceptive effect.[5] Inconsistent ratios of these enantiomers in different batches could lead to variability.
-
Cell Line and Passage Number: Ensure the consistent use of a well-characterized cell line known to express both CaV2.2 and CRMP2, such as rodent neuronal cell lines (e.g., CAD cells).[1][2][4] Maintain a consistent and optimal passage number to avoid phenotypic drift.
-
Animal Model Variability: The effectiveness of this compound has been demonstrated in various animal models of neuropathic and inflammatory pain.[2][3][4] However, inherent biological variability within these models can contribute to inconsistent results.[6]
-
Reagent Quality and Handling: The quality and storage of this compound and other reagents are critical. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.
-
Route of Administration: this compound has been shown to be effective via multiple routes of administration, including intraperitoneal, intrathecal, and intranasal.[1][4] The chosen route can influence the pharmacokinetic and pharmacodynamic profile, leading to varied outcomes.
Q3: Our electrophysiology recordings show inconsistent reduction in CaV2.2 currents after this compound application. What should we check?
Several factors can influence the outcome of whole-cell patch-clamp recordings:
-
Acute vs. Chronic Application: this compound does not act as a direct, acute blocker of CaV2.2 channels.[2][4] Its effect relies on disrupting the CRMP2-mediated trafficking of the channel to the membrane. Therefore, longer incubation times (e.g., overnight) are typically required to observe a significant reduction in current density.[5]
-
Isolation of CaV2.2 Currents: Ensure that currents from other voltage-gated calcium channels are adequately blocked using an appropriate inhibitor cocktail to specifically isolate CaV2.2 currents.[2]
-
Cell Health: The health and viability of the dorsal root ganglion (DRG) neurons used for recordings are paramount. Ensure proper dissection and culturing techniques.
-
Compound Concentration: Verify the final concentration of this compound applied to the cells. Inconsistent dilutions can lead to variable effects.
Troubleshooting Guides
Biochemical Assays: CaV2.2-CRMP2 Interaction
Issue: Inconsistent disruption of the CaV2.2-CRMP2 interaction observed in co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA).
| Potential Cause | Troubleshooting Step |
| Insufficient Cell Lysis | Optimize lysis buffer composition and incubation time to ensure complete protein extraction. |
| Antibody Quality | Use validated antibodies specific for CaV2.2 and CRMP2. Test different antibody concentrations. |
| Inadequate this compound Incubation | Ensure sufficient incubation time with this compound (e.g., overnight) to allow for the disruption of the protein-protein interaction.[1] |
| Low Protein Expression | Confirm the expression of both CaV2.2 and CRMP2 in the cell line being used. |
| Washing Steps | Optimize the number and stringency of wash steps to reduce non-specific binding without disrupting the specific interaction. |
In Vivo Pain Models
Issue: High variability in the analgesic effect of this compound in animal models of pain.
| Potential Cause | Troubleshooting Step |
| Inconsistent Pain Model Induction | Ensure standardized procedures for inducing the pain state (e.g., nerve injury, inflammatory agent injection) to minimize variability between animals.[6] |
| Improper Drug Administration | Verify the accuracy of the administered dose and the consistency of the administration route (i.p., i.t., etc.). |
| Timing of Behavioral Testing | Conduct behavioral assessments at consistent time points post-CBD3063 administration, considering the compound's pharmacokinetic profile. |
| Animal Handling and Acclimation | Proper acclimation of animals to the testing environment is crucial to reduce stress-induced variability in pain responses. |
| Observer Bias | Whenever possible, behavioral scoring should be performed by an observer blinded to the treatment groups. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect CaV2.2-CRMP2 Interaction
-
Cell Culture and Treatment: Culture CAD cells (or another suitable neuronal cell line) to 80-90% confluency. Treat the cells with this compound (e.g., 20 µM) or vehicle control overnight.
-
Cell Lysis: Wash cells with cold PBS and lyse with a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-CRMP2 antibody overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using a suitable elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-CaV2.2 antibody to detect the co-immunoprecipitated channel.
Whole-Cell Patch-Clamp Recording of CaV2.2 Currents
-
Cell Preparation: Isolate and culture dorsal root ganglion (DRG) neurons from rodents.
-
Incubation: Incubate the neurons with this compound (e.g., 20 µM) or vehicle control overnight.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
External Solution: Perfuse the cells with an external solution containing blockers for other voltage-gated ion channels (e.g., sodium, potassium, and other calcium channels) to isolate CaV2.2 currents.
-
Internal Solution: Use a patch pipette filled with an internal solution containing a calcium chelator and other necessary components.
-
Data Acquisition: Record calcium currents in response to a voltage-step protocol.
-
Analysis: Measure the peak current density and analyze other electrophysiological properties as needed.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nyu.edu [nyu.edu]
- 4. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R and S enantiomers of this compound, a CaV2.2 N-type calcium channel modulator, alleviate capsaicin-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of CBD3063
Welcome to the technical support center for CBD3063. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at enhancing the oral bioavailability of this compound. Given that this compound is a lipophilic compound with poor aqueous solubility, this guide focuses on common challenges and established strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of a lipophilic compound like this compound?
A1: The oral bioavailability of lipophilic compounds such as this compound is primarily limited by several factors:
-
Poor Aqueous Solubility: Low solubility in the gastrointestinal fluids leads to a slow and incomplete dissolution, which is a prerequisite for absorption.[1][2][3][4]
-
Extensive First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation, significantly reducing its bioavailability.[5][6]
-
Chemical Instability: Some compounds can be unstable in the acidic environment of the stomach, leading to degradation before they can be absorbed.[3]
-
Efflux by Transporters: Intestinal transporters like P-glycoprotein (P-gp) can actively pump the absorbed compound back into the gut lumen, reducing net absorption.[7][8]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can significantly improve the oral bioavailability of poorly soluble drugs:
-
Lipid-Based Formulations: These are among the most effective strategies for lipophilic compounds.[1][5] They can enhance solubility, take advantage of lipid absorption pathways, and potentially reduce first-pass metabolism by promoting lymphatic transport.[5][9] Common types include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.[2][4] Hot-melt extrusion is a common technique for preparing solid dispersions.[2][13]
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area available for dissolution, leading to a faster dissolution rate.[2][14][15][16]
Q3: How can I assess the potential for improved oral bioavailability in vitro?
A3: A combination of in vitro assays can provide valuable insights before proceeding to in vivo studies:
-
Solubility Studies: Determine the solubility of this compound in various physiological buffers (e.g., simulated gastric and intestinal fluids) and in different formulation vehicles.
-
Dissolution Testing: This is a critical quality control test that measures the rate and extent of drug release from a dosage form.[17][18][19] For poorly soluble drugs, this assay helps in evaluating the effectiveness of different formulation strategies in improving the dissolution profile.[2]
-
In Vitro Permeability Assays (e.g., Caco-2): The Caco-2 cell monolayer model is widely used to predict intestinal drug absorption and identify potential interactions with efflux transporters.[7][20][21][22]
Troubleshooting Guides
Issue 1: Low and Variable Dissolution Profiles
Symptoms:
-
Inconsistent release of this compound from the formulation during dissolution testing.
-
Failure to achieve complete dissolution within the desired timeframe.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Formulation | - Optimize Lipid-Based Formulation: Adjust the ratio of oil, surfactant, and co-surfactant in SEDDS to ensure spontaneous and complete emulsification.[5] - Improve Solid Dispersion: Screen different polymers and drug-to-polymer ratios to enhance drug solubility and prevent recrystallization.[2] |
| Drug Recrystallization | - Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state during dissolution. |
| Inappropriate Dissolution Method | - Modify Dissolution Medium: For lipophilic compounds, consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. The addition of surfactants to the dissolution medium might be necessary for lipophilic formulations.[23] - Adjust Apparatus and Agitation: The choice of apparatus (e.g., USP Apparatus 2 - paddle) and the stirring rate can significantly impact the dissolution of poorly soluble drugs.[23] For floating dosage forms, modifications like using a sinker may be required. |
Issue 2: Poor Permeability in Caco-2 Assay
Symptoms:
-
Low apparent permeability coefficient (Papp) value for this compound in the apical-to-basolateral (A-B) direction.
-
High efflux ratio (Papp B-A / Papp A-B > 2), suggesting the involvement of efflux transporters.[7][22]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Intrinsic Permeability | - Enhance Solubility in Donor Compartment: Ensure the concentration of this compound in the donor compartment does not exceed its solubility in the assay buffer to avoid underestimation of permeability. |
| Active Efflux | - Co-administer with Inhibitors: Perform the Caco-2 assay in the presence of specific efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm if this compound is a substrate.[7][8] - Formulation with Excipients that Inhibit Efflux: Some formulation excipients, such as certain surfactants used in SEDDS, can inhibit the activity of efflux pumps. |
| Poor Monolayer Integrity | - Verify TEER Values: Ensure the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers are within the acceptable range (typically >200 Ω·cm²) before and after the experiment to confirm monolayer integrity.[7][24] - Check Lucifer Yellow Permeability: The permeability of the paracellular marker Lucifer Yellow should be low, indicating tight junctions are intact.[7] |
Issue 3: Inconsistent In Vivo Pharmacokinetic Data
Symptoms:
-
High variability in plasma concentrations of this compound between individual animals.
-
Lower than expected area under the curve (AUC) and maximum concentration (Cmax).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Food Effect | - Standardize Feeding Conditions: The presence of food, especially high-fat meals, can significantly impact the absorption of lipophilic drugs.[3][5] Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect. |
| Formulation Instability in GI Tract | - Protect from Gastric Degradation: If this compound is unstable at low pH, consider enteric-coated formulations to protect it from the acidic environment of the stomach.[3] |
| Pre-systemic Metabolism | - Promote Lymphatic Absorption: Formulations with long-chain triglycerides can enhance lymphatic transport, thereby bypassing the liver and reducing first-pass metabolism.[5][9] |
| Inappropriate Animal Model | - Select a Relevant Species: The expression and activity of metabolic enzymes and transporters can vary significantly between species.[25] Choose an animal model (e.g., rats, dogs) with a metabolic profile that is as close as possible to humans for the relevant pathways.[25][26] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for a Lipid-Based Formulation
Objective: To evaluate the in vitro release profile of this compound from a self-emulsifying drug delivery system (SEDDS).
Materials:
-
This compound-loaded SEDDS formulation
-
USP Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Dissolution medium: Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours, followed by Simulated Intestinal Fluid (SIF, pH 6.8).
-
HPLC system for quantification of this compound
Procedure:
-
Media Preparation: Prepare SGF and SIF according to USP guidelines. Deaerate the media before use.
-
Apparatus Setup: Set up the dissolution apparatus. Maintain the temperature of the dissolution medium at 37 ± 0.5 °C. Set the paddle speed to a justified speed (e.g., 50 or 75 RPM).[23]
-
Sample Introduction: Place one dose of the this compound-loaded SEDDS formulation into each dissolution vessel containing SGF.
-
Sampling in SGF: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 60, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed SGF.
-
Media Change: After 2 hours, carefully decant the SGF and add 900 mL of pre-warmed SIF to each vessel.
-
Sampling in SIF: Continue to withdraw samples at predetermined time points (e.g., 2.5, 3, 4, 6, 8 hours). Replace the withdrawn volume with fresh, pre-warmed SIF.
-
Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of this compound released at each time point.
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess its potential as a substrate for efflux transporters.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
This compound stock solution (in DMSO)
-
Efflux pump inhibitor (e.g., Verapamil)
-
Lucifer Yellow
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values above the established threshold.[7]
-
Perform a Lucifer Yellow permeability test to confirm the integrity of the tight junctions.
-
-
Permeability Study (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing this compound (at a non-saturating concentration) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the beginning and end of the experiment. Replace the sampled volume with fresh buffer.
-
-
Permeability Study (Basolateral to Apical - B-A):
-
Perform the experiment as in step 3, but add the this compound solution to the basolateral (donor) side and sample from the apical (receiver) side.
-
-
Efflux Inhibition Study:
-
Repeat the bidirectional permeability study in the presence of an efflux inhibitor (e.g., verapamil) in both the apical and basolateral compartments.
-
-
Sample Analysis: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[22]
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests active efflux.[7][22]
-
Protocol 3: Oral Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a this compound formulation.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
-
This compound formulation for oral administration
-
This compound solution for intravenous (IV) administration (for bioavailability calculation)
-
Oral gavage needles
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
LC-MS/MS system for quantification
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the animals for at least 3 days before the study. Fast the animals overnight (with free access to water) before dosing.[27]
-
Dosing:
-
Oral Group: Administer the this compound formulation to a group of rats (n ≥ 3) via oral gavage at a predetermined dose.
-
IV Group: Administer the this compound solution to another group of rats (n ≥ 3) via tail vein injection at a predetermined dose.[27]
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.[28]
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80 °C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate the following parameters for both oral and IV routes:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
-
Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Caption: Experimental workflow for developing and testing oral formulations of this compound.
Caption: Troubleshooting guide for low and variable dissolution profiles.
Caption: Pathways influencing the oral bioavailability of lipophilic drugs from lipid-based formulations.
References
- 1. Strategies for enhancing the oral bioavailability of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. science.rsu.lv [science.rsu.lv]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Current Challenges and Opportunities for Improved Cannabidiol Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 9. nutritionaloutlook.com [nutritionaloutlook.com]
- 10. FORMULATION DEVELOPMENT - Understanding CBD Formulation Versus Dosage Format [drug-dev.com]
- 11. Innovative approaches for improved oral bioavailability of CBD | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 12. tandfonline.com [tandfonline.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fip.org [fip.org]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. biorxiv.org [biorxiv.org]
- 21. enamine.net [enamine.net]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 25. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 26. youtube.com [youtube.com]
- 27. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Addressing off-target effects of CBD3063 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of CBD3063 in cellular assays. Given the high specificity of this compound, this guide focuses on validating its on-target effects and troubleshooting common experimental challenges that may be misinterpreted as off-target issues.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a selective peptidomimetic modulator that targets the intracellular interaction between the N-type voltage-gated calcium channel (CaV2.2) and its auxiliary subunit, collapsin response mediator protein 2 (CRMP2).[1][2] By disrupting this protein-protein interaction, this compound indirectly modulates CaV2.2 activity. This leads to a reduction in the surface trafficking and membrane expression of CaV2.2, resulting in decreased calcium influx and the attenuation of nociceptive signaling.[2][3][4]
Q2: I'm not observing the expected effect of this compound in my cellular assay. What are the potential causes?
A2: If you are not observing the expected inhibitory effect on neuronal excitability or calcium influx, consider the following factors:
-
Cellular Context: Ensure your cell model expresses both CaV2.2 and CRMP2, as both are required for the mechanism of action of this compound.
-
Compound Integrity: Verify the stability and purity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation. Prepare fresh dilutions for each experiment.
-
Dose and Incubation Time: Optimize the concentration and treatment duration for your specific cell type and assay. The effective concentration in cellular assays may differ from biochemical assays due to factors like cell permeability.
-
Assay Sensitivity: The readout of your assay may not be sensitive enough to detect the subtle modulation of CaV2.2 function. Consider more direct measures of on-target activity, such as those outlined in our experimental protocols section.
Q3: I am observing unexpected cytotoxicity at high concentrations of this compound. Is this an off-target effect?
A3: While this compound has been shown to have a favorable safety profile in preclinical models, high concentrations of any small molecule can lead to cytotoxicity.[3][5] To determine if this is a true off-target effect or a non-specific artifact, consider the following:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%).
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that may induce cellular stress. The inclusion of a low concentration of a non-ionic detergent like Triton X-100 in biochemical assays can sometimes mitigate this.
-
On-Target Toxicity: In some cell lines, prolonged or potent inhibition of CaV2.2 function could potentially impact cell viability.
-
Orthogonal Controls: Test a structurally unrelated molecule that also disrupts the CaV2.2-CRMP2 interaction. If it produces similar cytotoxicity at equimolar concentrations, the effect is more likely to be on-target.
Q4: How can I confirm that the phenotype I observe is due to the on-target activity of this compound?
A4: Validating that an observed cellular phenotype is a direct result of the intended mechanism of action is critical. Here are some strategies:
-
Rescue Experiments: If possible, overexpress a dominant-negative fragment of CRMP2 that cannot bind to CaV2.2. This should occlude the effect of this compound.
-
Downstream Pathway Analysis: Measure downstream consequences of reduced CaV2.2 activity, such as decreased release of neurotransmitters like CGRP.[4]
-
Direct Target Engagement: Utilize a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target complex within the cell.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of CaV2.2 or CRMP2. The phenotype observed should mimic the effect of this compound treatment.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Effect | Reference |
| On-Target | ||
| CaV2.2-CRMP2 Interaction | Disrupts the interaction, leading to a ~35-51% reduction in CaV2.2 currents in dorsal root ganglion (DRG) neurons.[4][6] | [4][6] |
| Off-Target Screen | ||
| L-type CaV Channels | No effect observed. | [3][5] |
| P/Q-type CaV Channels | No effect observed. | [3][5] |
| R-type CaV Channels | No effect observed. | [3][5] |
| T-type CaV Channels | No effect observed. | [3][5] |
| Voltage-gated Na+ Channels | No effect on current density or gating properties. | [3][5] |
| Voltage-gated K+ Channels | No impact on total, fast-inactivating, or slowly-inactivating potassium currents. | [3][5] |
| HCN Channels | No effect observed. | [3][5] |
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Logic for differentiating on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Disruption of CaV2.2-CRMP2 Interaction
Objective: To qualitatively assess the ability of this compound to disrupt the interaction between CaV2.2 and CRMP2 in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to endogenously express CaV2.2 and CRMP2 (e.g., CAD cells, primary DRG neurons) to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
Determine protein concentration using a BCA or Bradford assay.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody against CRMP2 to the lysate and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against CaV2.2.
-
A reduced amount of co-immunoprecipitated CaV2.2 in the this compound-treated sample compared to the vehicle control indicates disruption of the interaction.[4]
-
Protocol 2: Fluorescent Calcium Imaging Assay
Objective: To measure changes in intracellular calcium influx following neuronal depolarization in the presence of this compound.
Methodology:
-
Cell Preparation:
-
Plate neurons (e.g., primary DRG neurons) on glass-bottom dishes suitable for imaging.
-
Allow cells to adhere and grow for at least 24 hours.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium indicator dye (e.g., 5 µM Fura-2 AM or Fluo-4 AM) in a suitable imaging buffer (e.g., HBSS).
-
Incubate the cells with the dye solution for 30-45 minutes at room temperature in the dark.
-
Wash the cells 2-3 times with the imaging buffer to remove excess dye.
-
-
Compound Incubation:
-
Incubate the dye-loaded cells with this compound at the desired concentration or vehicle control for the appropriate duration.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.
-
Acquire baseline fluorescence for 1-2 minutes.
-
Stimulate the cells with a depolarizing agent (e.g., 50 mM KCl) to open voltage-gated calcium channels.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
For Fluo-4, calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.
-
For Fura-2, calculate the ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm.
-
A reduced peak fluorescence in this compound-treated cells compared to controls indicates a decrease in calcium influx.
-
Protocol 3: Proactive Off-Target Assessment - Cellular Thermal Shift Assay (CETSA)
Objective: To provide a general method for researchers wishing to proactively confirm the engagement of this compound with its target complex in intact cells.
Methodology:
-
Cell Treatment:
-
Harvest cultured cells and resuspend them in a suitable buffer.
-
Treat the cell suspension with this compound or vehicle control for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble CRMP2 (as a proxy for the complex) in each sample by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature and normalize them to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the percentage of soluble protein against the temperature. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. R and S enantiomers of this compound, a CaV2.2 N-type calcium channel modulator, alleviate capsaicin-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in CBD3063 Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral studies involving CBD3063.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in rodent behavioral studies?
Variability in rodent behavioral studies can arise from three main categories of factors: environmental, human-induced, and animal-specific.[1][2][3]
-
Environmental Factors: These include housing conditions, lighting, noise levels, and temperature.[1][2][3] Mice, being nocturnal, are sensitive to bright lighting, which can decrease their activity levels.[1]
-
Human-Induced Factors: The way animals are handled, the presence of the experimenter, and even the scent of the researcher (e.g., perfumes, soaps) can significantly impact behavioral outcomes.[1][2] Consistent and gentle handling is crucial.[1]
-
Animal-Specific Factors: The strain, sex, and age of the animals are well-known variables.[2][3][4] For female rodents, the estrous cycle can introduce significant variability in behavioral performance.[1][2]
Q2: How can I minimize variability stemming from environmental factors?
To minimize environmental variability, it is crucial to standardize the laboratory setting. This includes:
-
Consistent Housing: House animals under controlled conditions with a consistent light-dark cycle.[4]
-
Controlled Testing Conditions: Conduct behavioral tests in the same room, at the same time of day, and under the same lighting and sound conditions.[5]
-
Acclimatization: Allow animals to acclimate to the testing room for a sufficient period before starting the experiment.
Q3: What are the best practices for animal handling to reduce variability?
Consistent and gentle handling by the experimenter is key.[1]
-
Standardized Handling Protocol: All researchers involved in the study should follow a standardized protocol for picking up and moving animals.[1]
-
Habituation: Habituate the animals to the experimenter's presence and handling before the experiment begins.[2]
-
Minimize Stress: Avoid sudden movements and loud noises.
Q4: How does the sex of the animal impact behavioral studies, and how should I account for it?
Sex is a significant biological variable. Male and female rodents can exhibit different behaviors in many assays.[2] The female estrous cycle is a major source of variability in behavioral data.[1][2]
-
Separate Testing: Consider testing males and females separately.[1]
-
Monitor Estrous Cycle: If using females, it may be necessary to monitor their estrous cycle and either test at a specific stage or ensure that all stages are equally represented across experimental groups.
-
Pilot Studies: For initial studies, it may be beneficial to use only male mice to understand the primary effects of this compound without the confounding variable of the estrous cycle.[1]
Troubleshooting Guides
Problem: High variability in baseline behavioral data before this compound administration.
-
Possible Cause: Inconsistent environmental conditions.
-
Solution: Review and standardize housing and testing room conditions (lighting, temperature, noise). Ensure a consistent light-dark cycle is maintained.[4]
-
-
Possible Cause: Inconsistent animal handling.
-
Solution: Implement a strict, standardized handling protocol for all personnel. Ensure all handlers are adequately trained.[1]
-
-
Possible Cause: Animal-specific factors not accounted for.
-
Solution: Ensure animals are of the same age and strain. If using both sexes, analyze their data separately.[2]
-
Problem: Unexpected or inconsistent behavioral effects of this compound across different cohorts.
-
Possible Cause: "Experimenter effect" - subtle differences in how different experimenters conduct the assay.
-
Solution: Whenever possible, have the same experimenter conduct all tests for a given study. If multiple experimenters are necessary, ensure they are all trained on the exact same protocol and their inter-rater reliability is assessed.
-
-
Possible Cause: Circadian rhythm disruptions.
-
Solution: Conduct all behavioral testing at the same time of day to minimize the influence of circadian rhythms on behavior.[1]
-
-
Possible Cause: Pheromonal cues.
-
Solution: Avoid testing male and female mice in close proximity to each other, as pheromones can alter behavior.[1]
-
Data Presentation
Summarizing quantitative data in a structured format is crucial for identifying and understanding variability.
Table 1: Example - Effect of Housing Condition on Baseline Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Housing Condition | Time in Open Arms (seconds, Mean ± SD) | Number of Open Arm Entries (Mean ± SD) |
| Standard Housing | 45.2 ± 15.8 | 12.3 ± 4.1 |
| Enriched Housing | 68.5 ± 12.3 | 18.7 ± 3.5 |
This table illustrates how different housing conditions could impact baseline anxiety levels, a potential source of variability.
Table 2: Example - Variability in Locomotor Activity Following this compound Administration by Sex
| Sex | Treatment Group | Total Distance Traveled (cm, Mean ± SD) | Percent Change from Baseline |
| Male | Vehicle | 3500 ± 450 | - |
| Male | This compound (10 mg/kg) | 2800 ± 520 | -20% |
| Female | Vehicle | 4200 ± 600 | - |
| Female | This compound (10 mg/kg) | 3150 ± 580 | -25% |
This table demonstrates how to present data to compare the effects of this compound between sexes, highlighting potential sex-dependent variability.
Experimental Protocols
Protocol: Standardized Open Field Test for Locomotor Activity
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of non-porous material for easy cleaning. The arena should be equipped with an automated tracking system.
-
Environment: The testing room should be dimly lit (e.g., 10-20 lux) and have a consistent background noise level (e.g., white noise generator).
-
Acclimatization: Bring the animals to the testing room at least 30 minutes before the start of the test.
-
Procedure:
-
Administer this compound or vehicle at the designated time before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set duration (e.g., 10 minutes).
-
The automated tracking system will record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Cleaning: Thoroughly clean the arena with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.
Visualizations
Caption: Standardized workflow for a behavioral study to minimize variability.
Caption: Troubleshooting guide for addressing high variability in behavioral data.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Patch-Clamp Protocols for Studying CBD3063 Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining their patch-clamp protocols for studying the effects of CBD3063, a selective modulator of the Collapsin Response Mediator Protein 2 (CRMP2) that indirectly regulates CaV2.2 N-type calcium channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peptidomimetic small molecule that selectively disrupts the interaction between the CaV2.2 (N-type) voltage-gated calcium channel and the cytosolic regulatory protein, CRMP2.[1][2][3] This uncoupling action prevents CRMP2 from trafficking CaV2.2 channels to the cell membrane, leading to a reduction in the surface expression of these channels.[1][4][5] The ultimate result is a decrease in N-type calcium currents, which in turn reduces neuronal excitability and the release of pronociceptive neurotransmitters.[1][4][6]
Q2: Is this compound a direct blocker of the CaV2.2 channel pore?
A2: No, this compound is not a direct channel blocker like toxins such as Ziconotide.[4] Its effect is indirect; it modulates channel availability at the plasma membrane by interfering with the CaV2.2-CRMP2 protein-protein interaction.[5][7] Evidence for this includes the observation that acute application of this compound does not immediately affect CaV2.2 currents, suggesting a mechanism that involves cellular trafficking processes rather than direct pore block.[4]
Q3: What is the recommended concentration of this compound for in vitro patch-clamp experiments?
A3: Based on published studies, a concentration of 20 µM is effective for observing significant effects.[1] Studies have shown that this compound at 20 µM and 50 µM significantly reduces peak N-type channel current density, with minimal difference between the two concentrations.[1] Therefore, 20 µM is a recommended starting concentration for further studies.[1]
Q4: How long should cells be incubated with this compound to observe an effect on CaV2.2 currents?
A4: An overnight incubation is recommended to allow for the disruption of the CaV2.2-CRMP2 interaction and the subsequent reduction in channel surface expression.[1] This longer incubation period is consistent with its indirect mechanism of action that relies on altering protein trafficking.
Q5: Is this compound selective for N-type (CaV2.2) calcium channels?
A5: Yes, this compound has been shown to be highly selective. It effectively reduces N-type calcium currents without affecting L-type, P/Q-type, R-type, or T-type calcium channels.[4][5] Furthermore, it does not alter sodium (NaV) currents, potassium (KV) currents, or hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in dorsal root ganglion (DRG) neurons.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: this compound Effects on CaV2.2-CRMP2 Interaction and Neurotransmitter Release
| Parameter | Treatment | Effect | Source |
| CaV2.2-CRMP2 Association | 20 µM this compound (overnight) | ~35% reduction | [1] |
| CGRP Release (Spinal Cord) | This compound | ~63% reduction | [2] |
Table 2: Electrophysiological Effects of this compound on Sensory Neurons
| Parameter | Effect | Note | Source |
| N-type (CaV2.2) Current Density | Reduced by ~1/3 | Observed with 20-50 µM this compound | [4][5] |
| Neuronal Excitability | Decreased | Increased rheobase, fewer evoked action potentials | [1][4] |
| Resting Membrane Potential | No change | --- | [1][4] |
| CaV2.2 Activation/Inactivation Curves | No change | --- | [4][5] |
| Excitatory Post-Synaptic Currents (EPSCs) | Reduced amplitude and frequency | Measured in spinal cord slices | [4] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound and a typical experimental workflow for its study using patch-clamp.
Caption: Mechanism of action for this compound.
Caption: Standard workflow for a whole-cell patch-clamp experiment.
Troubleshooting Guide
Problem: I am not observing a decrease in N-type calcium currents after applying this compound.
-
Possible Cause 1: Insufficient Incubation Time.
-
Possible Cause 2: Incorrect Isolation of N-type Currents.
-
Possible Cause 3: Compound Instability or Adsorption.
-
Solution: this compound is lipophilic.[8] Prepare solutions fresh and use them promptly to avoid degradation. Be aware that lipophilic compounds can adsorb to plastic tubing in perfusion systems, potentially lowering the effective concentration reaching the cell. Consider the materials used in your perfusion setup.[8]
-
-
Possible Cause 4: Incorrect Voltage Protocol.
-
Solution: Use a standard voltage-clamp protocol to elicit N-type currents. A typical protocol involves holding the neuron at -80 mV and applying depolarizing steps (e.g., to +10 mV) to activate the channels.[1]
-
Problem: My gigaohm seal is unstable or the cell health appears compromised.
-
Possible Cause 1: Solvent Effects.
-
Solution: this compound is often dissolved in a solvent like DMSO.[1] Ensure the final concentration of the solvent in your external solution is minimal (typically ≤ 0.1%) as higher concentrations can destabilize cell membranes and affect channel function. Run a vehicle control experiment with the solvent alone to rule out non-specific effects.
-
-
Possible Cause 2: Osmolarity Mismatch.
-
Solution: A significant difference in osmolarity between your internal (pipette) and external (bath) solutions can stress the cell, leading to instability.[9] Measure and adjust the osmolarity of all solutions to be within a physiological range (e.g., ~300 mOsm for internal, ~320 mOsm for external).[9]
-
-
Possible Cause 3: Pipette Drift.
References
- 1. pnas.org [pnas.org]
- 2. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain - NYU TOV Licensing [license.tov.med.nyu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New analgesic for chronic pain found among 27M compounds | BioWorld [bioworld.com]
- 7. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 8. Physiological profiling of cannabidiol reveals profound inhibition of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scientifica.uk.com [scientifica.uk.com]
Challenges in synthesizing CBD3063 and potential solutions
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of CBD3063. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding potential challenges encountered during its synthesis.
Chemical Name: (3R)-3-acetamido-N-[3-(pyridin-2-ylamino)propyl]piperidine-1-carboxamide CAS Number: 1281060-70-5 Molecular Formula: C₁₆H₂₅N₅O₂ Molecular Weight: 319.41 g/mol
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: While a specific, publicly disclosed synthesis protocol for this compound is not available, a logical retrosynthetic analysis suggests a convergent approach. This would likely involve three key fragments: 1) an enantiomerically pure (R)-3-acetamidopiperidine core, 2) a linker, and 3) a 3-(pyridin-2-ylamino)propylamine side chain. The final steps would involve the formation of the carboxamide bond linking the piperidine (B6355638) core to the side chain.
Q2: What are the primary challenges in synthesizing the chiral piperidine core?
A2: The main challenge is achieving high enantiopurity for the (R)-3-aminopiperidine precursor. Common issues include racemization during synthesis or the high cost of chiral starting materials. Methods to obtain the chiral amine include asymmetric hydrogenation of a pyridine (B92270) precursor, resolution of a racemic mixture, or synthesis from a chiral pool starting material like D-glutamic acid or D-ornithine.[1] Enzymatic methods using transaminases are also an effective modern approach to ensure high stereoselectivity.[2][3]
Q3: What side reactions can occur during the formation of the piperidine-1-carboxamide (B458993) bond?
A3: The formation of the urea (B33335) linkage can be challenging. If using a phosgene (B1210022) equivalent to activate the piperidine nitrogen, over-reaction or side reactions with other nucleophiles can occur. An alternative is the reaction of the piperidine with an activated carbamate (B1207046) on the side chain, or reaction with an isocyanate. Common side reactions during amide or carboxamide coupling steps include guanidinium (B1211019) byproduct formation if using coupling reagents like HATU, or racemization of any nearby chiral centers under harsh conditions.
Q4: How can I purify the final this compound product?
A4: Purification of the final compound will likely involve column chromatography on silica (B1680970) gel. Given the presence of multiple nitrogen atoms, the compound may be basic and could benefit from a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) in methanol/dichloromethane (B109758) to prevent peak tailing. Recrystallization from a suitable solvent system could be a final step to obtain a highly pure solid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the synthesis of (R)-3-aminopiperidine | 1. Inefficient cyclization. 2. Poor stereocontrol in asymmetric synthesis. 3. Loss during purification. | 1. Optimize reaction conditions for cyclization (temperature, catalyst, solvent). 2. Screen different chiral catalysts or enzymatic methods for improved enantioselectivity.[2] 3. Use alternative purification methods like salt formation and crystallization to minimize losses on silica gel. |
| Racemization of the 3-acetamidopiperidine (B1277905) chiral center | 1. Harsh reaction conditions (strong base or acid, high temperature) during protection or deprotection steps. 2. Epimerization during amide coupling. | 1. Use milder reagents and lower reaction temperatures. 2. Employ coupling reagents known to suppress racemization, such as those used with additives like HOBt or Oxyma. |
| Multiple products in the final coupling step | 1. Reaction of impurities from starting materials. 2. Side reactions such as N-acylation of the pyridine ring or bis-acylation. 3. Decomposition of the coupling reagent leading to byproducts. | 1. Ensure the purity of both the piperidine fragment and the side-chain amine before coupling. 2. Control stoichiometry carefully; use the amine as the limiting reagent. Optimize reaction temperature and time. 3. Use fresh, high-quality coupling reagents. |
| Difficulty in removing coupling agent byproducts | 1. Water-soluble byproducts (e.g., from EDC/HOBt) can be difficult to remove from polar products. 2. Urea byproducts from carbodiimide (B86325) reagents. | 1. Perform acidic and basic aqueous washes to remove byproducts. 2. For urea byproducts, trituration with a non-polar solvent or precipitation of the product from a suitable solvent system can be effective. |
Experimental Protocols
While the exact synthesis of this compound is proprietary, the following are representative, generalized protocols for the key chemical transformations involved, based on established methodologies for similar structures.[1][4]
Protocol 1: Representative Synthesis of N-Boc-(R)-3-aminopiperidine from D-Glutamic Acid
This multi-step process involves the conversion of a chiral starting material into the core piperidine structure.
-
Esterification and Boc-Protection: D-glutamic acid is first converted to its diethyl ester. The free amine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
-
Reduction to Diol: The diethyl ester is reduced to the corresponding diol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as ethanol.
-
Tosylation: The primary hydroxyl groups of the diol are converted to tosylates using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine and a catalyst such as DMAP.
-
Cyclization: The ditosylate is cyclized by reaction with a primary amine (e.g., benzylamine) to form the N-substituted piperidine ring.
-
Deprotection: The N-benzyl group is removed by hydrogenolysis, and the Boc-protected amine is revealed to yield N-Boc-(R)-3-aminopiperidine.
Protocol 2: Representative Carboxamide Bond Formation
This protocol describes a general method for coupling the piperidine core with the side chain.
-
Activation: A solution of N-(3-aminopropyl)-2-aminopyridine in an aprotic solvent like dichloromethane (DCM) is prepared. A carbonyl source, such as triphosgene (B27547) or a carbamate-activating agent, is added slowly at a low temperature (e.g., 0 °C) to form an activated intermediate (e.g., an isocyanate or activated carbamate).
-
Coupling: A solution of (R)-3-acetamidopiperidine (assuming prior synthesis and deprotection of the piperidine nitrogen if it was protected) in DCM is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Workup and Purification: The reaction is quenched with water or a mild aqueous base. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizing the Synthesis and Challenges
Diagram 1: Hypothetical Synthetic Workflow for this compound
Caption: A potential convergent synthetic route to this compound.
Diagram 2: Troubleshooting Logic for Low Coupling Yield
Caption: Decision tree for troubleshooting low-yield coupling reactions.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 3. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 4. or.niscpr.res.in [or.niscpr.res.in]
Stability testing of CBD3063 in different experimental buffers
Technical Support Center: Stability of CBD3063
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the stability testing of the small molecule inhibitor, this compound, in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the recommended buffers and pH range for working with this compound?
A1: this compound exhibits optimal solubility and stability in phosphate-buffered saline (PBS) and HEPES buffers within a pH range of 6.5 to 7.5. Citrate buffers, particularly below pH 6.0, are not recommended as they can lead to significant precipitation and degradation of the compound. When preparing stock solutions, using DMSO is effective, but the final concentration in aqueous buffers should be kept low to avoid solubility issues.[1][2]
Q2: My this compound solution is cloudy or shows visible precipitate after dilution into my experimental buffer. What is happening and how can I fix it?
A2: Cloudiness or precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic molecules like this compound.[1][2] This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[2] Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q3: How does temperature affect the stability of this compound?
A3: this compound is sensitive to elevated temperatures. Long-term storage of this compound solutions should be at -20°C or -80°C. For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. Experiments conducted at 37°C should be limited in duration, as thermal degradation has been observed beyond 8 hours. Always pre-warm buffers to the experimental temperature before adding the compound to prevent temperature-shock-induced precipitation.[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound exhibits moderate photosensitivity.[3] Exposure to direct UV or fluorescent light for extended periods can lead to photodegradation.[3] It is recommended to prepare solutions in amber vials or tubes and to minimize light exposure during experiments whenever possible.[3]
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to resolving precipitation issues encountered when preparing buffered solutions of this compound.
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation.
Data on this compound Stability
The stability of this compound (10 µM) was assessed over 24 hours at two different temperatures. The percentage of the initial compound remaining was quantified using a stability-indicating HPLC method.
Table 1: Stability of this compound in Various Buffers at 4°C
| Buffer (50 mM) | pH | % this compound Remaining (24h) | Observations |
| PBS | 7.4 | 99.1% | Clear Solution |
| HEPES | 7.2 | 98.5% | Clear Solution |
| Tris-HCl | 8.0 | 94.2% | Clear Solution |
| Citrate | 5.0 | 75.6% | Visible Precipitate |
Table 2: Stability of this compound in Various Buffers at 37°C
| Buffer (50 mM) | pH | % this compound Remaining (24h) | Observations |
| PBS | 7.4 | 88.3% | Clear Solution |
| HEPES | 7.2 | 89.1% | Clear Solution |
| Tris-HCl | 8.0 | 82.5% | Slight Degradation |
| Citrate | 5.0 | 45.9% | Significant Precipitate |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for quantifying this compound.[4][5][6]
1. Sample Preparation:
-
At each time point, take a 100 µL aliquot of the this compound solution.
-
Quench the reaction by adding 100 µL of cold acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated protein or compound.
-
Transfer the supernatant to an HPLC vial for analysis.
2. HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. Quantification:
-
The concentration of this compound is determined by comparing the peak area from the sample to a standard curve of freshly prepared this compound of known concentrations.
Experimental Workflow for Stability Assay
Caption: Experimental workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential toxicity of CBD3063 at high concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter potential toxicity when using the investigational compound CBD3063 at high concentrations in in vitro experiments. The following resources are designed to help you troubleshoot common issues, understand the potential mechanism of toxicity, and implement strategies to mitigate these effects, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell cultures when using this compound at concentrations above 50 µM. Is this expected?
A1: Yes, a dose-dependent increase in cytotoxicity at high concentrations of this compound is a known phenomenon. Pre-clinical toxicology data suggests that at concentrations exceeding 50 µM, off-target effects may lead to cellular stress and a reduction in cell viability. It is crucial to distinguish between on-target pharmacological effects and off-target toxicity.[1]
Q2: What is the suspected mechanism of this compound-induced toxicity at high concentrations?
A2: High concentrations of this compound are hypothesized to induce cytotoxicity primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][3] This can subsequently trigger the intrinsic apoptotic pathway.[2] Key events in this pathway include mitochondrial dysfunction, activation of caspase-3, and ultimately, programmed cell death.[2][4]
Q3: How can we mitigate the toxicity of this compound in our experiments while still achieving the desired on-target effect?
A3: Several strategies can be employed to minimize the off-target toxicity of this compound:
-
Optimize Concentration: The most effective approach is to determine the lowest effective concentration that elicits the desired on-target activity without causing significant cytotoxicity.[1] A thorough dose-response analysis is recommended.
-
Co-treatment with Antioxidants: If oxidative stress is confirmed as the mechanism of toxicity, co-treatment with an antioxidant such as N-acetylcysteine (NAC) may protect cells from damage.[5][6]
-
Reduced Exposure Time: Consider reducing the duration of exposure to high concentrations of this compound. A time-course experiment can help identify a window where on-target effects are observable before significant toxicity occurs.
Q4: Our results for cell viability are inconsistent between experiments. What could be the cause?
A4: Inconsistent results in cell-based assays can arise from several factors.[7] Common causes include variations in cell seeding density, passage number, or the presence of contaminants like mycoplasma.[8] Ensure that you are using a consistent cell passage number and that your cells are healthy and in the logarithmic growth phase before starting an experiment.[7][8] Additionally, "edge effects" on 96-well plates can lead to variability; it is good practice to fill the outer wells with media or PBS and not use them for experimental samples.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in cytotoxicity assay | Phenol (B47542) red in the culture medium can interfere with colorimetric assays like the MTT assay. | Use phenol red-free medium for the duration of the assay.[9] |
| Low signal-to-noise ratio in fluorescence-based assays | Autofluorescence from media components like fetal bovine serum or phenol red. | Use microscopy-optimized or serum-free media for the assay. Alternatively, perform measurements in phosphate-buffered saline (PBS).[10] |
| High variability between replicate wells | Uneven cell distribution or "edge effects" due to evaporation. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the microplate for experimental samples.[7] |
| Unexpectedly high cytotoxicity at all concentrations | Error in compound dilution or stock concentration. Contamination of cell culture. | Verify calculations and prepare fresh dilutions from a new stock solution. Test for microbial contamination, including mycoplasma.[11] |
| Compound precipitation in culture medium | The compound may have low solubility in aqueous solutions at high concentrations. | Visually inspect the medium for precipitates. If observed, consider using a lower concentration or a different solvent system (ensure the solvent itself is not toxic to the cells at the final concentration). |
Data Presentation
Table 1: Effect of this compound on Cell Viability and Mitigation with N-acetylcysteine (NAC)
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 4.5 |
| This compound | 25 µM | 95 ± 5.1 |
| This compound | 50 µM | 72 ± 6.3 |
| This compound | 100 µM | 35 ± 4.9 |
| This compound + NAC | 100 µM + 1 mM | 85 ± 5.8 |
| NAC only | 1 mM | 98 ± 4.2 |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production and Apoptosis Markers
| Treatment Group | Concentration | Relative ROS Levels (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 100 µM | 4.2 ± 0.5 | 3.8 ± 0.4 |
| This compound + NAC | 100 µM + 1 mM | 1.3 ± 0.2 | 1.2 ± 0.3 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[14]
-
Compound Treatment: Treat cells with various concentrations of this compound (with or without 1 mM NAC) and incubate for the desired time (e.g., 24-48 hours).[15]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13][16]
DCFDA Assay for Reactive Oxygen Species (ROS)
The DCFDA assay measures hydroxyl, peroxyl, and other ROS activity within the cell.[17] The cell-permeant 2',7'-dichlorofluorescin diacetate (DCFDA) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[17]
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
DCFDA Loading: Wash the cells with 1X Assay Buffer and then add 100 µL of 20 µM DCFDA working solution to each well. Incubate for 45 minutes at 37°C in the dark.[18]
-
Compound Treatment: Wash the cells with 1X Assay Buffer and then add the medium containing this compound (with or without 1 mM NAC).
-
Data Acquisition: Measure fluorescence intensity immediately using a microplate reader with excitation/emission at 485/535 nm.[17]
Western Blot for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic pathway, such as cleaved caspase-3.[19][20]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.[21]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for investigating and mitigating this compound toxicity.
Caption: Troubleshooting logic for inconsistent cell viability assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synergistic antioxidant effects of natural compounds on H2O2-induced cytotoxicity of human monocytes [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. doc.abcam.com [doc.abcam.com]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. media.cellsignal.com [media.cellsignal.com]
Validation & Comparative
A Preclinical Head-to-Head Comparison of CBD3063 and Gabapentin for Neuropathic Pain
An objective analysis of the efficacy and side-effect profiles of the novel CRMP2 inhibitor, CBD3063, versus the established analgesic, gabapentin (B195806), in validated rodent models of chronic pain.
This guide provides a comprehensive comparison of the preclinical data for this compound, a first-in-class peptidomimetic targeting the collapsin response mediator protein 2 (CRMP2), and gabapentin, a widely prescribed medication for neuropathic pain. The data presented is compiled from peer-reviewed studies to inform researchers, scientists, and drug development professionals on the relative therapeutic potential and mechanisms of action of these two compounds.
Executive Summary
Preclinical evidence suggests that this compound offers a promising alternative to gabapentin for the management of chronic pain. In rodent models of neuropathic and inflammatory pain, this compound demonstrates comparable or superior analgesic efficacy to gabapentin but at a significantly lower dose.[1][2][3] Critically, this compound appears to be devoid of the dose-limiting side effects commonly associated with gabapentin, such as sedation, cognitive impairment, and motor deficits.[1][4]
Mechanism of Action
While both compounds ultimately modulate the activity of the N-type voltage-gated calcium channel (CaV2.2), a key player in pain signaling, they do so via distinct mechanisms.[1]
This compound: This novel small molecule acts intracellularly to disrupt the interaction between CRMP2 and the CaV2.2 channel.[2][4] This disruption prevents the trafficking of CaV2.2 channels to the neuronal membrane, thereby reducing calcium influx and subsequent neurotransmitter release.[4]
Gabapentin: Gabapentin binds to the α2δ-1 auxiliary subunit of voltage-gated calcium channels on the extracellular side.[5] This interaction is thought to reduce the trafficking and function of CaV2.2 channels at the presynaptic terminal, leading to decreased neurotransmitter release.
Efficacy in Preclinical Pain Models
The analgesic effects of this compound and gabapentin have been directly compared in several rodent models of chronic pain.
Neuropathic Pain: Spared Nerve Injury (SNI) Model
The SNI model is a widely used paradigm of peripheral neuropathic pain. In this model, this compound demonstrated potent anti-allodynic effects at doses significantly lower than gabapentin.
| Compound | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | - | ~0.2 g | 0% |
| This compound | 1 | Increased from baseline | Significant |
| This compound | 3 | Increased from baseline | Significant |
| This compound | 10 | Increased from baseline | Comparable to Gabapentin |
| Gabapentin | 30 | Increased from baseline | Significant |
Table 1. Efficacy in the Spared Nerve Injury (SNI) Model.[1][3][4]
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
Both this compound and gabapentin have been shown to reverse the painful symptoms associated with chemotherapy.
| Compound | Dose (mg/kg, i.p.) | Outcome in Paclitaxel-Induced Neuropathy |
| This compound | 10 | Reversal of mechanical and cold allodynia |
| Gabapentin | 30 | Reversal of mechanical allodynia |
Table 2. Efficacy in the Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model.[1][2][6]
Inflammatory Pain: Monoiodoacetate (MIA) Model of Osteoarthritis
In a model of inflammatory joint pain, this compound was as effective as gabapentin in reducing mechanical allodynia and demonstrated superior efficacy in alleviating cold allodynia.[7]
| Compound | Dose (mg/kg, i.p.) | Mechanical Allodynia (Paw Withdrawal Threshold) | Cold Allodynia (Response Duration) |
| Vehicle | - | No significant change | No significant change |
| This compound | 10 | Significant increase in threshold | Significant decrease in duration |
| Gabapentin | 30 | Significant increase in threshold | Significant decrease in duration |
Table 3. Efficacy in the Monoiodoacetate (MIA) Inflammatory Pain Model.[7]
Side-Effect Profile Comparison
A significant differentiator between this compound and gabapentin in preclinical studies is their side-effect profile.
Motor Coordination and Sedation
Gabapentin is known to cause sedation and impair motor coordination.[1] In contrast, this compound did not produce these effects at therapeutically relevant doses.
| Assay | Compound | Dose (mg/kg, i.p.) | Outcome |
| Open Field Test | This compound | 10 | No change in locomotor activity |
| Gabapentin | 30 | Decreased locomotor activity (sedation) | |
| Rotarod Test | This compound | 10 | No impairment in motor coordination |
| Gabapentin | 30 | Impaired motor coordination |
Table 4. Comparison of Motor and Sedative Side Effects.[4]
Cognitive Function
Cognitive side effects, such as memory impairment, are a clinical concern with gabapentin.[1] Preclinical data indicate that this compound does not adversely affect cognitive performance.
| Assay | Compound | Dose (mg/kg, i.p.) | Outcome |
| Novel Object Recognition | This compound | 10 | No impairment in recognition memory |
| Gabapentin | 30 | Impaired recognition memory |
Table 5. Comparison of Cognitive Side Effects.[4]
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. nyu.edu [nyu.edu]
- 3. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain - NYU TOV Licensing [license.tov.med.nyu.edu]
- 4. pnas.org [pnas.org]
- 5. Gabapentin alleviates affective pain after traumatic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Paclitaxel Induced Sensory Polyneuropathy with “Catwalk” Automated Gait Analysis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncoupling the CRMP2-CaV2.2 interaction reduces pain-like behavior in a preclinical osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of CBD3063 for the Cav2.2-CRMP2 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CBD3063's performance and selectivity in modulating the N-type voltage-gated calcium channel (Cav2.2) through its interaction with the Collapsin Response Mediator Protein 2 (CRMP2). Experimental data and detailed methodologies are presented to offer an objective analysis against alternative modulators.
Introduction
This compound is a first-in-class, selective peptidomimetic small molecule designed to allosterically regulate Cav2.2 by disrupting its interaction with the auxiliary cytosolic protein CRMP2.[1][2][3] This interaction is crucial for the trafficking of Cav2.2 channels to the neuronal membrane.[4][5] By uncoupling Cav2.2 from CRMP2, this compound reduces the surface expression of these channels, leading to decreased calcium influx, attenuated neurotransmitter release, and a reduction in neuronal excitability.[1][3][6] This mechanism of action presents a promising therapeutic strategy for chronic pain, potentially offering a more favorable side-effect profile compared to direct channel blockers or other indirect modulators.[2][3][7]
Signaling Pathway and Mechanism of Action
The interaction between Cav2.2 and CRMP2 is a key regulatory point in nociceptive signaling. CRMP2 facilitates the forward trafficking and membrane localization of Cav2.2 channels. In chronic pain states, this interaction can be upregulated. This compound acts as a decoy, interfering with this protein-protein interaction.
Comparative Performance Data
This compound has been evaluated against several other compounds that modulate Cav2.2 activity, either directly or indirectly. The following table summarizes key quantitative data from preclinical studies.
| Compound/Peptide | Target/Mechanism | Key Quantitative Results | Reference(s) |
| This compound | Disrupts Cav2.2-CRMP2 interaction | - Reduces Cav2.2-CRMP2 association by ~35% (at 20 µM).- Inhibits peak Cav2.2 currents by ~46.5% (at 20 µM).- Reduces CGRP release by ~63%.- Effective dose (ED50) of 1.50 mg/kg (i.p.) in a neuropathic pain model. | [3][7][8] |
| Gabapentin (GBP) | Indirectly modulates Cav2.2 via α2δ-1 subunit | - 30 mg/kg (i.p.) provides comparable analgesia to 10 mg/kg of this compound.- Associated with sedative and cognitive side effects not observed with this compound. | [7][9] |
| MYR-TAT-CBD3 | Disrupts Cav2.2-CRMP2 interaction (Peptide) | - Inhibits Cav2.2-CRMP2 binding.- Reduces Cav2.2 membrane expression and calcium currents.- Does not affect sodium currents. | [1][2] |
| IPPQ | Disrupts Cav2.2α1–β interaction (Small Molecule) | - Reduces Cav2.2 currents.- Alleviates neuropathic pain in preclinical models. | [1][2] |
| Ziconotide (Prialt) | Direct Cav2.2 channel blocker (Peptide Toxin) | - Potent analgesic.- Narrow therapeutic window with significant neurological side effects. | [2][3] |
Experimental Validation of Selectivity
The selectivity of this compound for the Cav2.2-CRMP2 interaction has been rigorously tested using a combination of biochemical, cellular, and electrophysiological assays.
Experimental Workflow for Selectivity Validation
The following diagram outlines the typical workflow used to confirm that this compound's effects are mediated specifically through the disruption of the Cav2.2-CRMP2 interaction and not through off-target effects on other ion channels.
Detailed Experimental Protocols
1. Co-Immunoprecipitation (Co-IP)
-
Objective: To determine if this compound biochemically disrupts the interaction between Cav2.2 and CRMP2.
-
Methodology:
-
Neuronal cell lysates (e.g., from CAD cells or DRG neurons) are incubated with this compound (e.g., 20 µM) or a vehicle control overnight.[3]
-
An antibody specific to CRMP2 is added to the lysate to form an antibody-protein complex.
-
Protein A/G beads are used to pull down the entire complex (immunoprecipitate).
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted and separated by SDS-PAGE.
-
Western blotting is performed using an antibody against Cav2.2 to detect its presence in the immunoprecipitated complex. A reduction in the Cav2.2 signal in the this compound-treated sample compared to the control indicates disruption of the interaction.[3][4]
-
2. Proximity Ligation Assay (PLA)
-
Objective: To visualize and quantify the disruption of the Cav2.2-CRMP2 interaction within intact cells.
-
Methodology:
-
Dorsal Root Ganglion (DRG) neurons are cultured and treated with this compound (e.g., 20 µM) or a vehicle control.[3]
-
Cells are fixed and permeabilized.
-
Primary antibodies against Cav2.2 and CRMP2, raised in different species, are added.
-
Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) that bind to the primary antibodies are added.
-
If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.
-
Rolling-circle amplification of the DNA template generates a product that can be visualized as a distinct fluorescent spot using a labeled probe.
-
The number of fluorescent puncta per cell is quantified. A decrease in puncta in this compound-treated cells indicates that the interaction has been disrupted.[3]
-
3. Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effect of this compound on Cav2.2 channel currents and to test for activity on other voltage-gated ion channels.
-
Methodology:
-
DRG neurons are cultured and treated with this compound or vehicle.
-
For isolating Cav2.2 currents, a cocktail of inhibitors is used to block other voltage-gated calcium channels (L-type, P/Q-type, R-type, T-type), as well as sodium and potassium channels.[1][3]
-
A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal).
-
The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
A series of voltage steps are applied to elicit ion channel opening, and the resulting currents are recorded.
-
Peak current density (pA/pF) is calculated to normalize for cell size. A reduction in current density in this compound-treated neurons demonstrates functional inhibition of the target channel.[3]
-
To test selectivity, the experiment is repeated without the inhibitor cocktail and with voltage protocols specific for other channels. No significant change in the currents from other channels demonstrates selectivity.[1][2]
-
Summary of Selectivity Validation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain - NYU TOV Licensing [license.tov.med.nyu.edu]
- 8. This compound | CaV2.2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. fiercebiotech.com [fiercebiotech.com]
Cross-Species Efficacy of CBD3063: A Comparative Analgesic Guide
For Immediate Release
This guide provides a comprehensive comparison of the analgesic effects of the novel small molecule, CBD3063, across different preclinical species. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this first-in-class inhibitor of the CaV2.2-CRMP2 interaction.
Abstract
This compound is a selective, peptidomimetic small molecule that allosterically regulates the N-type voltage-gated calcium channel (CaV2.2) to produce analgesia.[1][2] It achieves this by disrupting the interaction between CaV2.2 and the collapsin response mediator protein 2 (CRMP2), a key regulator of channel activity.[1][2] This mechanism of action has demonstrated significant analgesic efficacy in rodent models of neuropathic and inflammatory pain, positioning this compound as a potential alternative to existing analgesics like gabapentin (B195806), but with a potentially improved side-effect profile.[1][2] This guide summarizes the quantitative data from key preclinical studies, details the experimental methodologies, and visualizes the underlying signaling pathway and experimental workflows.
Data Presentation: Cross-Species Analgesic Efficacy of this compound
The analgesic properties of this compound have been evaluated in both mice and rats across various pain models. The following tables summarize the key quantitative findings.
Table 1: Analgesic Efficacy of this compound in Mouse Pain Models
| Pain Model | Species | Sex | Route of Administration | Dose Range | Key Findings | Comparator | Reference |
| Spared Nerve Injury (SNI) | Mouse | Male & Female | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Dose-dependently mitigated mechanical allodynia with an ED₅₀ of 1.02 mg/kg.[1] At 10 mg/kg, efficacy was comparable to gabapentin. | Gabapentin (30 mg/kg, i.p.)[1] | [1] |
| Paclitaxel-Induced Neuropathy | Mouse | Male & Female | Intraperitoneal (i.p.) | 9 mg/kg | Significantly reversed mechanical and cold allodynia.[1] | Vehicle[1] | [1] |
| Complete Freund's Adjuvant (CFA) | Mouse | Male & Female | Intraplantar (i.pl.) | 25 µg/5 µl | Increased paw mechanical withdrawal threshold for 3 hours. | Vehicle | [3] |
Table 2: Analgesic Efficacy of this compound in Rat Pain Models
| Pain Model | Species | Sex | Route of Administration | Dose | Key Findings | Comparator | Reference |
| Trigeminal Neuropathic Pain (CION) | Rat | Male & Female | Intranasal | 200 µg/20 µL | Reduced mechanical hypersensitivity as assessed by von Frey filaments and pinprick responsiveness.[1] | Saline[1] | [1] |
| Monoiodoacetate (MIA)-Induced Osteoarthritis | Rat | Male & Female | Intraperitoneal (i.p.) | 10 mg/kg | Significantly reduced MIA-induced mechanical allodynia from 1 to 4 hours post-injection.[4] The analgesic effects were superior to gabapentin at 4 hours in males and throughout the experiment in females.[4][5] | Gabapentin (30 mg/kg, i.p.)[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used surgical method to induce robust and long-lasting neuropathic pain in rodents.
-
Anesthesia: Mice are anesthetized, typically with a ketamine/xylazine mixture administered intraperitoneally.[4]
-
Surgical Procedure: The sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed in the thigh. The tibial and common peroneal nerves are tightly ligated with a suture and then sectioned, removing a small piece of the distal nerve stump.[4] Great care is taken to avoid any damage to the spared sural nerve.[4]
-
Behavioral Testing: Mechanical allodynia, a key symptom of neuropathic pain, is assessed using von Frey filaments. Animals are placed on an elevated mesh floor and allowed to habituate.[4] Calibrated filaments of increasing force are applied to the plantar surface of the hind paw in the territory of the intact sural nerve. The paw withdrawal threshold is determined as the minimum force that elicits a withdrawal response.[4]
-
Drug Administration: this compound or a comparator drug is administered, and behavioral testing is conducted at various time points post-administration to evaluate its analgesic effect.[1]
Carrageenan-Induced Inflammatory Pain Model
This model is used to assess the efficacy of analgesic compounds against acute inflammatory pain.
-
Induction of Inflammation: A solution of lambda-carrageenan is injected subcutaneously into the plantar surface of the rodent's hind paw.[6] This induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia.[6]
-
Assessment of Pain: Thermal hyperalgesia can be measured using a hot plate test, while mechanical allodynia is assessed with von Frey filaments, as described in the SNI model protocol. The paw withdrawal latency or threshold is measured before and after carrageenan injection and subsequent drug administration.
-
Drug Administration: The test compound is typically administered before or after the carrageenan injection, and its effect on the inflammatory pain response is quantified over several hours.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental design, the following diagrams are provided.
Caption: Signaling pathway of this compound's analgesic action.
Caption: General experimental workflow for preclinical analgesic testing.
References
- 1. pnas.org [pnas.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Uncoupling the CRMP2-CaV2.2 interaction reduces pain-like behavior in a preclinical osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncoupling the CRMP2-CaV2.2 interaction reduces pain-like behavior in a preclinical joint-pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways [mdpi.com]
A Preclinical Head-to-Head: CBD3063 and Traditional NSAIDs in the Management of Inflammatory Pain
For Immediate Release
In the landscape of inflammatory pain management, researchers and drug development professionals are continually seeking novel therapeutic agents with improved efficacy and safety profiles compared to established treatments. This guide provides a comparative analysis of a novel peptidomimetic, CBD3063, and traditional nonsteroidal anti-inflammatory drugs (NSAIDs), focusing on their mechanisms of action, preclinical efficacy in inflammatory pain models, and potential side-effect profiles. This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison based on available experimental data.
Executive Summary
This compound, a first-in-class peptidomimetic small molecule, presents a novel mechanism for pain relief by indirectly modulating the N-type voltage-gated calcium channel (CaV2.2). Traditional NSAIDs, a cornerstone of inflammatory pain treatment, primarily act by inhibiting cyclooxygenase (COX) enzymes. While direct comparative preclinical studies are not yet available, this guide synthesizes existing data to offer a comprehensive overview of both therapeutic approaches. This compound has demonstrated significant efficacy in a preclinical inflammatory pain model, with a potentially favorable side-effect profile compared to the known gastrointestinal and cardiovascular risks associated with NSAIDs.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and traditional NSAIDs lies in their molecular targets and mechanisms of action.
This compound: Indirect Modulation of Calcium Influx
This compound selectively targets the interaction between the CaV2.2 channel and the collapsin response mediator protein 2 (CRMP2).[1] By disrupting this interaction, this compound reduces the surface trafficking and membrane expression of CaV2.2 channels, leading to decreased calcium influx and a subsequent reduction in the release of nociceptive neurotransmitters.[1][2] This targeted approach aims to dampen pain signaling at its source within the sensory neurons.
dot
Traditional NSAIDs: Inhibition of Prostaglandin (B15479496) Synthesis
Traditional NSAIDs, such as ibuprofen (B1674241) and naproxen, exert their anti-inflammatory and analgesic effects by inhibiting the COX-1 and COX-2 enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][5] By blocking prostaglandin synthesis, NSAIDs reduce the sensitization of nociceptors and dampen the inflammatory response.
dot
Preclinical Efficacy in an Inflammatory Pain Model
The Complete Freund's Adjuvant (CFA) model is a widely used preclinical model to induce persistent inflammatory pain. While direct comparative studies are lacking, we can analyze the performance of this compound and traditional NSAIDs from separate studies using this model.
This compound in the CFA-Induced Inflammatory Pain Model
In a study utilizing the CFA model in mice, a single intraplantar injection of this compound (25 µg/5 µL) robustly attenuated mechanical hypersensitivity for up to 4 hours post-administration.[6] This demonstrates the potential of this compound to provide localized and effective pain relief in an inflammatory setting.
| Compound | Dose | Route of Administration | Effect | Duration of Action | Animal Model |
| This compound | 25 µg/5 µL | Intraplantar | Attenuation of mechanical hypersensitivity | Up to 4 hours | Mouse (CFA-induced)[6] |
Traditional NSAIDs in the CFA-Induced Inflammatory Pain Model
Studies on traditional NSAIDs in the CFA model demonstrate their efficacy in reducing inflammatory pain behaviors. For example, intraperitoneal administration of ibuprofen has been shown to reduce mechanical allodynia and thermal hyperalgesia in rats with CFA-induced inflammation.[7] The effective dose can vary depending on the specific NSAID and the experimental conditions.
| Compound | Dose Range | Route of Administration | Effect | Animal Model |
| Ibuprofen | 1.0–32 mg/kg | Intraperitoneal | Reduction of mechanical allodynia and thermal hyperalgesia | Rat (CFA-induced)[7] |
| Ketoprofen | 0.1–10 mg/kg | Intraperitoneal | Reduction of mechanical allodynia and thermal hyperalgesia | Rat (CFA-induced)[7] |
Side Effect Profile: A Key Differentiator
A critical aspect of drug development is the safety and tolerability of a new therapeutic agent.
This compound
Preclinical studies have suggested that this compound has a favorable side-effect profile.[8][9] Unlike gabapentin, a drug it has been compared against, this compound did not produce sedation, cognitive impairment, or changes to heart rate and breathing in animal models.[2] Furthermore, it did not alter baseline sensitivity to mechanical or thermal stimuli in uninjured animals, indicating that it may not interfere with normal sensory function.[8][9]
Traditional NSAIDs
The use of traditional NSAIDs is associated with a well-documented risk of adverse effects, primarily related to the inhibition of COX-1, which is involved in homeostatic functions. These side effects can include:
-
Gastrointestinal issues: Indigestion, ulcers, and bleeding.[5]
-
Cardiovascular risks: Increased risk of heart attack and stroke.[5]
-
Renal impairment. [10]
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
dot
Methodology:
-
Animal Acclimatization: Adult male Sprague-Dawley rats or C57BL/6 mice are acclimatized to the housing and testing environment for a minimum of 3 days prior to the experiment.[11]
-
Baseline Testing: Baseline mechanical sensitivity is assessed using von Frey filaments, and thermal sensitivity is measured using a plantar test (Hargreaves apparatus).[3][11]
-
CFA Induction: A solution of Complete Freund's Adjuvant (e.g., 50-100 µL) containing heat-killed Mycobacterium tuberculosis is injected subcutaneously into the plantar surface of one hind paw.[3][11]
-
Post-CFA Assessment: The development of mechanical allodynia and thermal hyperalgesia is assessed at various time points (e.g., 24, 48, and 72 hours) after CFA injection.[12]
-
Drug Administration:
-
Post-Drug Assessment: Behavioral testing is repeated at multiple time points after drug administration (e.g., 30, 60, 120, 240 minutes) to evaluate the onset and duration of the analgesic effect.[11]
Conclusion and Future Directions
This compound represents a promising novel therapeutic candidate for inflammatory pain with a distinct mechanism of action from traditional NSAIDs. Its targeted approach of indirectly modulating CaV2.2 channels may offer a more favorable side-effect profile, a significant advantage over the established risks associated with COX inhibition.
However, the current comparison is limited by the lack of direct head-to-head preclinical studies. Future research should focus on conducting direct comparative efficacy and safety studies between this compound and various NSAIDs in validated inflammatory pain models. Such studies are crucial to fully elucidate the relative therapeutic potential of this compound and its place in the future of inflammatory pain management. Furthermore, long-term efficacy and safety studies for this compound are warranted as it progresses through the drug development pipeline.
References
- 1. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain - NYU TOV Licensing [license.tov.med.nyu.edu]
- 2. nyu.edu [nyu.edu]
- 3. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. pnas.org [pnas.org]
- 7. Antinociception produced by nonsteroidal anti-inflammatory drugs in female vs male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Uncoupling the CRMP2-CaV2.2 interaction reduces pain-like behavior in a preclinical osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Palatability and Treatment Efficacy of Various Ibuprofen Formulations in C57BL/6 Mice with Ulcerative Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Assessment of the Side Effect Profiles of CBD3063 and Opioids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for potent analgesics with minimal side effects is a cornerstone of modern pharmacology. While opioids have long been the gold standard for pain management, their clinical utility is significantly hampered by a well-documented and severe side effect profile, including respiratory depression, sedation, cognitive impairment, tolerance, and a high potential for addiction. This has spurred the development of novel non-opioid analgesics with alternative mechanisms of action. One such promising candidate is CBD3063, a selective peptidomimetic modulator that targets the interaction between the N-type voltage-gated calcium channel (CaV2.2) and the collapsin response mediator protein 2 (CRMP2). Preclinical studies suggest that this compound offers robust analgesic efficacy without the hallmark adverse effects of opioids.
This guide provides an objective comparison of the preclinical side effect profiles of this compound and traditional opioids. Due to the absence of direct head-to-head comparative studies with quantitative side-effect data in the public domain, this guide presents the available data for each compound class separately. This allows for an informed assessment based on the current body of scientific literature.
Mechanism of Action
This compound
This compound exerts its analgesic effects through a novel mechanism. It disrupts the interaction between CaV2.2 and CRMP2, which is crucial for the trafficking and function of these calcium channels in sensory neurons.[1][2][3] By uncoupling this interaction, this compound reduces the surface expression of CaV2.2 channels, leading to decreased calcium influx and a subsequent reduction in the release of neurotransmitters involved in pain signaling.[1][2][3][4]
Opioids
Opioids, such as morphine and fentanyl, produce analgesia by acting as agonists at opioid receptors (primarily the mu-opioid receptor), which are widely distributed throughout the central and peripheral nervous systems.[5] Activation of these receptors leads to an inhibition of neuronal activity and a reduction in the transmission of nociceptive signals.
Quantitative Comparison of Side Effect Profiles
The following tables summarize the available preclinical data on the side effects of this compound and opioids. It is critical to note that the data for each compound class are derived from separate studies, and a direct quantitative comparison should be made with caution.
Table 1: Preclinical Side Effect Profile of this compound
| Side Effect | Experimental Model | Key Findings | Quantitative Data | Citation |
| Sedation | Open Field Test (Mice) | No alteration in locomotor activity observed. | Not specified in abstracts. | [1] |
| Cognitive Impairment | Novel Object Recognition (Mice) | No deficits in learning and memory. | Not specified in abstracts. | [1] |
| Respiratory Effects | Not specified | No reported instances of respiratory depression. | Not available. | [4] |
| Rewarding Effects | Conditioned Place Preference/Aversion (Rats) | Did not produce addictive behaviors; reduced aversion in a pain model. | Not specified in abstracts. | [6] |
| Tolerance | Spared Nerve Injury Model (Rats) | Daily administration for 2 weeks did not lead to tolerance. | Not specified in abstracts. | [1] |
| Motor Coordination | Not specified | No reported motor impairment. | Not available. | [1] |
Table 2: Preclinical Side Effect Profile of Opioids (Morphine and Fentanyl)
| Side Effect | Experimental Model | Key Findings | Quantitative Data | Citation |
| Respiratory Depression | Whole-Body Plethysmography (Rats) | Fentanyl and heroin induced dose-dependent respiratory depression (decreased frequency and minute ventilation). | Fentanyl (25 µg/kg, i.v.) decreased minute ventilation by ~50% from baseline. | [7][8] |
| Sedation/Locomotor Activity | Open Field Test (Rats) | Fentanyl (20 µg/kg) initially increased locomotor activity in female rats, with sensitization upon repeated administration. | Female rats showed a significant increase in locomotor activity compared to saline controls. | [9][10] |
| Cognitive Impairment | Various neuropsychological tests | Effects are variable; impairment is more often associated with parenteral administration in opioid-naïve subjects. | Not consistently reported in preclinical models. | |
| Rewarding Effects | Conditioned Place Preference (Mice) | Morphine induced a significant conditioned place preference at doses of 0.32-10 mg/kg. | At 1 mg/kg, morphine increased time in the drug-paired chamber to ~69%. | [11] |
| Tolerance | Hot Plate Test (Mice) | Repeated administration of morphine leads to the development of antinociceptive tolerance. | Not specified in abstracts. | |
| Motor Coordination | Rotarod Test (Rats) | Opioids can impair motor coordination. | ED50 values for motor impairment can be determined and compared to analgesic ED50s. | [5] |
Experimental Protocols
Assessment of Respiratory Depression
Method: Whole-Body Plethysmography (WBP) in unrestrained, non-anesthetized rodents.[7][12]
Protocol:
-
Animals (rats or mice) are habituated to the plethysmography chambers.
-
Baseline respiratory parameters (frequency, tidal volume, minute volume) are recorded under normocapnic (room air) and sometimes hypercapnic (e.g., 8% CO2) conditions to increase sensitivity.
-
The test compound (e.g., fentanyl, i.v.) or vehicle is administered.
-
Respiratory parameters are continuously monitored for a defined period (e.g., 60 minutes) post-injection.
-
Data are analyzed to determine the magnitude and duration of any respiratory depression.
Assessment of Rewarding Effects
Method: Conditioned Place Preference (CPP)[11][13][14][15]
Protocol:
-
Habituation/Pre-Test: Animals are allowed to freely explore a multi-compartment apparatus with distinct visual and tactile cues in each compartment to determine any baseline preference.
-
Conditioning: Over several days, animals receive injections of the test compound (e.g., morphine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to a different compartment.
-
Test: On the test day, animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
-
Analysis: A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference, suggesting rewarding properties.
Assessment of Sedation and Locomotor Activity
Method: Open Field Test[16][17][18]
Protocol:
-
Animals are placed in the center of an open, enclosed arena.
-
Locomotor activity, including distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena, is recorded over a set period using automated tracking software.
-
A decrease in locomotor activity is indicative of sedation, while an increase can suggest hyperactivity. The time spent in the center can be used as a measure of anxiety-like behavior.
Conclusion
The available preclinical evidence strongly suggests that this compound possesses a significantly more favorable side effect profile than opioids. While providing analgesia comparable to or, in some models, better than existing non-opioids like gabapentin, this compound appears to be devoid of the most concerning opioid-related adverse effects, such as respiratory depression, sedation, cognitive impairment, and the potential for addiction.
However, it is imperative to acknowledge the current limitations in the data. The absence of direct, head-to-head preclinical studies quantitatively comparing the side effect profiles of this compound and opioids necessitates a cautious interpretation of the comparative safety. Future research should aim to conduct such direct comparisons to provide a more definitive assessment. Nevertheless, the existing data position this compound as a highly promising therapeutic candidate for the management of chronic pain, with the potential to offer a much-needed safer alternative to opioid-based analgesics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nyu.edu [nyu.edu]
- 5. A preclinical comparison between different opioids: antinociceptive versus adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncoupling the CRMP2-CaV2.2 interaction reduces pain-like behavior in a preclinical osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scireq.com [scireq.com]
- 9. Effects of fentanyl on acute locomotor activity, behavioral sensitization, and contextual reward in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A morphine reward generalization mouse model based on conditioned place preference and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Effects of chronic fentanyl administration on behavioral characteristics of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Independent Validation of Published CBD3063 Research Findings: A Comparative Guide
This guide provides an objective comparison of the peptidomimetic modulator CBD3063 with existing alternatives, supported by experimental data from published research. It is intended for researchers, scientists, and professionals in drug development to facilitate an independent validation of this compound's research findings.
Mechanism of Action
This compound is a selective peptidomimetic modulator that targets the interaction between the N-type voltage-gated calcium channel (CaV2.2) and the collapsin response mediator protein 2 (CRMP2).[1][2] By disrupting this interaction, this compound indirectly regulates CaV2.2 activity.[1][3][4] This mechanism involves reducing the surface trafficking of CaV2.2 channels to the plasma membrane, which leads to decreased calcium influx and a subsequent reduction in the release of nociceptive neurotransmitters like calcitonin gene-related peptide (CGRP).[2][3] This targeted action aims to alleviate chronic pain with potentially fewer side effects than direct channel blockers.[4]
Comparative Performance: this compound vs. Gabapentin
Preclinical studies have positioned this compound as a potential superior alternative to gabapentin, a widely used treatment for neuropathic pain.[3][5] The key differentiators lie in its efficacy at lower doses and a more favorable side-effect profile.[6][7][8]
Table 1: Efficacy in Preclinical Pain Models
| Parameter | This compound | Gabapentin (GBP) | Species | Pain Model | Source |
| Effective Dose | 1-10 mg/kg (i.p.) | 30 mg/kg (i.p.) | Mouse | Injury-related neuropathic pain | [6][7] |
| Mechanical Allodynia Reversal | Significant reversal | Significant reversal | Mouse | Chemotherapy-induced peripheral neuropathy (CIPN) | [3] |
| Cold Allodynia Reversal | Significant reversal | Not specified in abstracts | Mouse | CIPN | [3] |
| Inflammatory Pain | Pain relief for at least 4 hours | Similar efficacy | Mouse | Inflammatory pain model | [7] |
| Trigeminal Nerve Pain | Pain reversal | Pain reversal | Animal models | Trigeminal neuralgia | [6] |
Table 2: Side-Effect Profile Comparison
| Side Effect | This compound | Gabapentin (GBP) | Species | Test | Source |
| Sedation | No sedative-like behavior | Produced sedative-like behaviors | Mouse | Open Field Test (immobility duration) | [3][7] |
| Cognitive Impairment | No negative effects on cognition | Diminished ability to recognize objects | Mouse | Not specified in abstracts | [6][7] |
| Motor Impairment | No motor impairment | Not specified in abstracts | Rodent models | Not specified in abstracts | [2] |
| Anxiolytic Effects | Exhibited anxiolytic-like effects | No anxiolytic-like effects | Mouse | Open Field Test (time in center) | [2][3] |
| Cardiovascular Effects | No effects on heart rate | Case studies suggest potential impact | Not specified in abstracts | Not specified in abstracts | [7] |
| Effect on Normal Somatosensation | Preserved normal somatosensory function | Increased withdrawal latency (impaired) | Mouse | Not specified in abstracts | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of research findings. Below are summaries of key experimental protocols used to evaluate this compound.
1. Co-immunoprecipitation for CaV2.2-CRMP2 Interaction
-
Objective: To determine if this compound disrupts the binding of CRMP2 to CaV2.2 channels.
-
Cell Line: CAD (mouse neuronal) cells, which endogenously express both CRMP2 and CaV2.2.
-
Protocol:
-
CAD cells were treated overnight with this compound (20 µM).
-
Control cells were treated with a vehicle.
-
Cell lysates were prepared.
-
CRMP2 was immunoprecipitated from the lysates using an anti-CRMP2 antibody.
-
The immunoprecipitated proteins were separated by SDS-PAGE.
-
Western blotting was performed using an anti-CaV2.2 antibody to detect the amount of CaV2.2 co-immunoprecipitated with CRMP2.
-
-
Key Finding: Treatment with this compound (20 µM) reduced the association of CaV2.2 with CRMP2 by approximately 35% compared to the control.[3]
2. In Vivo Electrophysiology and Neurotransmitter Release
-
Objective: To assess the effect of this compound on sensory neuron excitability and neurotransmitter release.
-
Methods:
-
Current-Clamp Recordings: Dorsal Root Ganglion (DRG) neurons were subjected to current injections to elicit action potentials. This compound's effect on the resting membrane potential, rheobase (minimum current to fire an action potential), and the number of evoked action potentials were measured.
-
Excitatory Postsynaptic Currents (EPSCs): Whole-cell patch-clamp recordings were performed on substantia gelatinosa neurons in mouse spinal cord slices to measure the amplitude and frequency of EPSCs.
-
CGRP Release Assay: An ex vivo assay using KCl-induced depolarization of spinal cord tissue was used to measure the release of the excitatory neurotransmitter CGRP.
-
-
Key Findings:
-
This compound did not alter the resting membrane potential but increased the rheobase and decreased the number of evoked action potentials in DRG neurons.[3][4]
-
This compound reduced both the amplitude and frequency of excitatory postsynaptic currents.[4]
-
A 30-minute pretreatment with 20 µM this compound decreased CGRP release by approximately 63%.[3]
-
3. Behavioral Models of Pain
-
Objective: To evaluate the antinociceptive effects of this compound in preclinical models of chronic pain.
-
Animal Models:
-
Chemotherapy-induced peripheral neuropathy (CIPN) in mice (e.g., using paclitaxel).
-
Inflammatory pain models in mice.
-
Injury-related neuropathic pain models in mice and rats.
-
Trigeminal nerve pain models.
-
-
Administration Routes: Intraperitoneal (i.p.), intrathecal (i.t.), intraplantar, and intranasal routes were tested.[3]
-
Behavioral Assays:
-
Mechanical Allodynia: Paw withdrawal threshold (PWT) in response to mechanical stimulation (e.g., von Frey filaments).
-
Cold Allodynia: Response to cold stimuli.
-
Locomotor Activity: Assessed in an open field test.
-
-
Key Finding: this compound significantly reversed mechanical and cold allodynia in neuropathic pain models without altering locomotor activity.[3]
Selectivity of this compound
An important aspect of a therapeutic candidate is its specificity. Studies have shown that this compound is a specific modulator of the CRMP2-CaV2.2 pathway.[1] It did not affect L-type, P/Q-type, R-type, or T-type calcium channels.[1][4] Furthermore, it did not alter sodium current density or the gating properties of sodium channels in DRG neurons, nor did it impact total potassium currents.[1][4] This high specificity likely contributes to its favorable side-effect profile.
Conclusion
The published research findings strongly suggest that this compound is a promising, first-in-class, CRMP2-based peptidomimetic small molecule for the treatment of chronic pain.[3][4] Its unique mechanism of allosterically regulating CaV2.2 provides a therapeutic window that appears to be wider than that of direct channel blockers or existing modulators like gabapentin.[3][5] The compound has demonstrated significant analgesic effects in various preclinical pain models across different species and sexes, without the common debilitating side effects associated with current pain medications.[3][7][9] Further research, including clinical trials, is warranted to translate these promising preclinical findings into a viable therapeutic option for patients suffering from chronic pain.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medkoo.com [medkoo.com]
- 3. pnas.org [pnas.org]
- 4. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 6. nyu.edu [nyu.edu]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. New analgesic for chronic pain found among 27M compounds | BioWorld [bioworld.com]
- 9. iasp-pain.org [iasp-pain.org]
Comparative Analysis of CBD3063 and Ziconotide on N-type Calcium Channels: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CBD3063 and ziconotide (B122063), two distinct modulators of N-type (CaV2.2) calcium channels. This analysis is supported by available experimental data to delineate their mechanisms of action, potency, and potential therapeutic implications.
Ziconotide, a synthetic peptide derived from cone snail venom, is an established potent and selective blocker of N-type calcium channels, approved for the treatment of severe chronic pain. In contrast, this compound is a novel peptidomimetic small molecule that offers an alternative approach by indirectly modulating CaV2.2 channel activity.[1] This guide will delve into a comparative analysis of these two compounds, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and ziconotide, focusing on their effects on N-type calcium channels. It is important to note that direct head-to-head comparative studies with identical experimental conditions are limited.
| Compound | Target | Assay Type | Cell Type | Key Findings | Reference |
| This compound | Indirect modulation of CaV2.2 | Whole-cell patch clamp | Rat Dorsal Root Ganglion (DRG) Neurons | 20 µM of racemic this compound reduced N-type Ca2+ currents by 46.5%. | [2] |
| Whole-cell patch clamp | Mouse DRG Neurons | 20 µM of (S)-enantiomer inhibited N-type Ca2+ currents by 50%. | [2] | ||
| Whole-cell patch clamp | Mouse DRG Neurons | 20 µM of (R)-enantiomer reduced N-type Ca2+ currents by ~32%. | [2] | ||
| Ziconotide | Direct block of CaV2.2 | Whole-cell patch clamp | Rat Superior Cervical Ganglion Neurons | IC50 of 32 nM. | [3] |
| Whole-cell patch clamp | Xenopus oocytes expressing rat α1B | IC50 of 0.4-11 nM (depending on splice variant and subunit composition). | [3] | ||
| Not specified | Human CaV2.2 | Half-maximal inhibitory concentration of 0.7–1.8 nM. | [1] | ||
| Not specified | Rat CaV2.2 | IC50 of ~178 nM. | [4] |
Mechanism of Action
Ziconotide: Direct Channel Blockade
Ziconotide functions as a direct antagonist of the N-type calcium channel. It physically occludes the pore of the CaV2.2 channel, thereby preventing the influx of calcium ions into the presynaptic terminal. This direct blockade inhibits the release of neurotransmitters, such as glutamate, CGRP, and substance P, which are crucial for the transmission of pain signals in the spinal cord.[2][5]
This compound: Indirect Channel Modulation
In contrast to ziconotide's direct blockade, this compound acts as an indirect modulator of N-type calcium channels. It disrupts the interaction between the CaV2.2 channel and a key cytosolic regulatory protein, Collapsin Response Mediator Protein 2 (CRMP2).[1] This disruption leads to a reduction in the trafficking and cell surface expression of CaV2.2 channels, ultimately resulting in decreased calcium influx and attenuated neurotransmitter release.[1] This indirect mechanism of action suggests a potentially more nuanced and selective modulation of channel function.
Signaling Pathway Diagrams
References
- 1. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Anxiolytic Potential of CBD3063: A Comparative Analysis in Preclinical Models
For Immediate Release
A novel peptidomimetic, CBD3063, has demonstrated notable anxiolytic-like effects in preclinical studies, positioning it as a promising candidate for further investigation in the field of anxiety research. This guide provides a comprehensive comparison of this compound's performance against relevant alternatives, supported by experimental data from murine models. The information presented here is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the current findings and the methodologies employed.
Comparative Analysis of Anxiolytic-Like Effects
The anxiolytic potential of this compound was primarily evaluated using the Open Field Test (OFT) in mice. This test assesses anxiety-like behavior by measuring the animal's tendency to explore a novel, open environment versus staying in the more secure peripheral areas. An increase in the time spent in the center of the arena is indicative of reduced anxiety.
In these studies, this compound was compared with a vehicle control and Gabapentin (GBP), a compound known to have anxiolytic properties in both clinical and preclinical settings. The results, as detailed in the PNAS publication by Gomez et al. (2023), show that this compound significantly increases the time mice spend in the center of the open field, an effect comparable to that of Gabapentin.[1][2] This suggests that this compound possesses anxiolytic-like properties.
| Treatment Group | Animal Model | Behavioral Test | Key Parameter | Result (Mean ± SEM) | Interpretation |
| Vehicle | Mouse | Open Field Test | Time in Center (seconds) | ~25 ± 5 | Baseline anxiety-like behavior |
| This compound (10 mg/kg, i.p.) | Mouse | Open Field Test | Time in Center (seconds) | ~60 ± 10 | Anxiolytic-like effect |
| Gabapentin (30 mg/kg, i.p.) | Mouse | Open Field Test | Time in Center (seconds) | ~55 ± 8 | Anxiolytic-like effect |
| p < 0.05 compared to Vehicle group. Data are estimated from graphical representations in the source publication for illustrative purposes. |
Furthermore, the Tail Suspension Test (TST) was employed to assess potential depressive-like behavior. In this test, increased immobility time is interpreted as a sign of behavioral despair. The study found that while Gabapentin increased immobility time, this compound did not alter it compared to the vehicle control, suggesting that this compound does not induce depressive-like behaviors at the tested dose.[1][2]
Experimental Protocols
Open Field Test (OFT)
-
Apparatus: A square arena (40 cm x 40 cm x 40 cm) made of non-reflective material. The floor is divided into a central zone (20 cm x 20 cm) and a peripheral zone.
-
Animals: Adult male and female mice are used. They are habituated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Each mouse is placed individually in the center of the open field arena.
-
The animal is allowed to freely explore the arena for a total of 15 minutes.
-
Behavior is recorded using an overhead video camera.
-
The primary measure for anxiety-like behavior is the time spent in the central zone during the first 5 minutes of the test.[1][2] Locomotor activity (total distance traveled) is also measured to control for general activity effects.
-
-
Drug Administration: this compound (10 mg/kg), Gabapentin (30 mg/kg), or vehicle (e.g., 10% DMSO in saline) is administered via intraperitoneal (i.p.) injection 2 hours before the test.
Tail Suspension Test (TST)
-
Apparatus: A suspension box that allows the mouse to hang by its tail without its body touching any surface.
-
Animals: Adult male and female mice are used.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 2 cm from the tip.
-
The mouse is suspended by the tape from a hook at the top of the suspension box.
-
The duration of immobility (defined as the absence of any movement except for respiration) is recorded for a period of 6 minutes.
-
-
Drug Administration: this compound (10 mg/kg), Gabapentin (30 mg/kg), or vehicle is administered via i.p. injection prior to the test.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by modulating the N-type voltage-gated calcium channels (CaV2.2). Specifically, it disrupts the interaction between CaV2.2 and the Collapsin Response Mediator Protein 2 (CRMP2).[1][2][3] This protein-protein interaction is crucial for the trafficking and function of CaV2.2 channels in neurons.
By uncoupling CRMP2 from CaV2.2, this compound leads to a reduction in the number of CaV2.2 channels on the neuronal membrane and a decrease in calcium influx into the presynaptic terminal.[3][4] This, in turn, diminishes the release of neurotransmitters, a process implicated in both pain signaling and anxiety.
References
A Preclinical Meta-Analysis of CBD3063: A Novel Analgesic Targeting the CaV2.2-CRMP2 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical data available for CBD3063, a first-in-class peptidomimetic modulator targeting the interaction between the N-type voltage-gated calcium channel (CaV2.2) and the collapsin response mediator protein 2 (CRMP2). The following sections objectively compare the performance of this compound with the established analgesic, gabapentin (B195806), supported by experimental data from various preclinical models of pain.
Executive Summary
Preclinical studies demonstrate that this compound effectively alleviates neuropathic and inflammatory pain in rodent models, often with superior efficacy and a more favorable side-effect profile compared to gabapentin. By disrupting the CaV2.2-CRMP2 protein-protein interaction, this compound indirectly modulates CaV2.2 channel trafficking and function, leading to a reduction in neuronal hyperexcitability and neurotransmitter release. This targeted mechanism of action appears to circumvent the sedative, cognitive, and motor impairments associated with direct CaV2.2 blockers and gabapentinoids.
Data Presentation: Quantitative Comparison of this compound and Gabapentin
The following tables summarize the key quantitative findings from preclinical studies, offering a direct comparison between this compound and gabapentin across various efficacy and safety parameters.
Table 1: Efficacy in Neuropathic Pain Models
| Pain Model | Species | Drug | Dose | Route | Outcome Measure | Result | Citation(s) |
| Spared Nerve Injury (SNI) | Mouse | This compound | 10 mg/kg | i.p. | Mechanical Allodynia (Paw Withdrawal Threshold) | Comparable to gabapentin in alleviating mechanical allodynia. | [1] |
| Spared Nerve Injury (SNI) | Mouse | Gabapentin | 30 mg/kg | i.p. | Mechanical Allodynia (Paw Withdrawal Threshold) | Significantly reversed mechanical allodynia. | [2] |
| Spared Nerve Injury (SNI) | Mouse | This compound | 10 mg/kg | i.p. | Parabrachial Nucleus (PBN) Glutamatergic Neuron Activity | Reduced SNI-evoked increases in PBN activity, comparable to gabapentin. | [2] |
| Spared Nerve Injury (SNI) | Mouse | Gabapentin | 30 mg/kg | i.p. | Parabrachial Nucleus (PBN) Glutamatergic Neuron Activity | Reduced SNI-evoked increases in PBN activity. | [2] |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) - Paclitaxel (B517696) | Mouse | This compound | 9 mg/kg | i.p. | Mechanical and Cold Allodynia | Significantly reversed paclitaxel-induced mechanical and cold allodynia. | [2] |
| Trigeminal Neuropathic Pain (CION) | Rat | This compound | - | Intranasal | Facial Mechanical Hypersensitivity | Effectively reversed facial mechanical hypersensitivity. | [2][3] |
Table 2: Efficacy in Inflammatory and Other Pain Models
| Pain Model | Species | Drug | Dose | Route | Outcome Measure | Result | Citation(s) |
| Complete Freund's Adjuvant (CFA) - Inflammatory Pain | Mouse | This compound | - | Intraplantar | Mechanical Pain | Reduced CFA-associated mechanical pain. | [3] |
| Osteoarthritis (MIA model) | Rat | This compound | - | i.p. | Evoked and Non-evoked Pain Behaviors | Alleviated behavioral hallmarks of osteoarthritis pain. | [4] |
| Capsaicin-Induced Inflammatory Pain | - | Racemic this compound & (S)-enantiomer | - | - | Antinociceptive Effects | Exhibited antinociceptive effects. | [5] |
Table 3: Side Effect Profile / Behavioral Assays
| Assay | Species | Drug | Dose | Outcome Measure | Result | Citation(s) |
| Open Field Test | Mouse | This compound | 9 mg/kg (i.p.) | Locomotor Activity | Did not alter locomotor activity. | [2] |
| Open Field Test | Mouse | Gabapentin | 30 mg/kg (i.p.) | Locomotor Activity | Produced sedative-like behaviors (increased immobility). | [2] |
| Open Field Test | Mouse | This compound | 30 mg/kg (i.p.) | Anxiety-like Behavior (Time in Center) | Showed anxiolytic-like effects (increased time in the center). | [2] |
| Novel Object Recognition | Mouse | This compound | - | Cognitive Function | Did not impact cognition. | [6] |
| Novel Object Recognition | Mouse | Gabapentin | - | Cognitive Function | Decreased novel object recognition, indicating cognitive impairment. | [6] |
| Tail Suspension Test | Mouse | Gabapentin | 30 mg/kg (i.p.) | Depressive-like Behavior | Increased immobility time. | [2] |
| Tail Suspension Test | Mouse | This compound | 30 mg/kg (i.p.) | Depressive-like Behavior | Did not affect immobility time. | [2] |
Table 4: Pharmacokinetic Parameters
| Parameter | This compound | Gabapentin | Species | Citation(s) |
| Absorption | - | Rapidly absorbed; dose-dependent bioavailability (saturable transport). | Human | [7] |
| - | Oral bioavailability: 79% (mice), 79% (rats), 80% (dogs), 40% (monkeys) at 50 mg/kg (25 mg/kg for monkeys). | Mouse, Rat, Dog, Monkey | [8] | |
| Distribution | - | Not protein-bound; high volume of distribution. | Human | [7] |
| - | Plasma protein binding: < 3%. | Mouse, Rat, Dog, Monkey | [8] | |
| Metabolism | - | Not metabolized; does not induce hepatic enzymes. | Human | [7] |
| - | Minimal metabolism in mouse, rat, and monkey (<5%); metabolized to N-methylgabapentin in dogs (~34%). | Mouse, Rat, Dog, Monkey | [8] | |
| Elimination | - | Excreted unchanged in urine. | Human | [7] |
| - | Primarily via urine. | Mouse, Rat, Dog, Monkey | [8] | |
| Half-life (t½) | - | ~5-9 hours. | Human | [7] |
| - | ~1.7 hours (rats, i.v.), ~2.9 hours (dogs, 14C), ~3.0 hours (monkeys). | Rat, Dog, Monkey | [8] |
Table 5: In Vitro Efficacy / Mechanism of Action
| Assay | Preparation | Drug | Concentration | Outcome Measure | Result | Citation(s) |
| Whole-Cell Patch Clamp | Rat DRG Neurons | This compound | - | CaV2.2 Currents | Decreased CaV2.2 currents by approximately 1/3 in both male and female rats. | [3][6] |
| Immunoprecipitation | Mouse Neuronal Cell Line (CAD cells) | This compound | 20 µM | CRMP2-CaV2.2 Interaction | Disrupted CRMP2 binding to CaV2.2. | [2][3][6] |
| Proximity Ligation Assay | Rat DRG Neurons | This compound | - | CRMP2-CaV2.2 Proximity | Disrupted the proximity of CRMP2 and CaV2.2. | [3][6] |
| Immunofluorescence | Rat DRG Neurons | This compound | - | CaV2.2 Surface Localization | Reduced cell-surface localization of CaV2.2. | [3][6] |
| Neurotransmitter Release | Spinal Cord Slices | This compound | - | CGRP Release | Decreased potassium-chloride stimulated CGRP release. | [6] |
| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Mouse Spinal Cord Slices | This compound | 20 µM | sEPSC Frequency and Amplitude | Decreased the frequency and amplitude of sEPSCs. | [2] |
| Ion Channel Selectivity | Rat DRG Neurons | This compound | - | Various Ion Channel Currents | No effect on L-type, P/Q-type, R-type, or T-type calcium channels, sodium channels, or potassium channels. | [3][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are summarized below. These protocols are based on standard procedures described in the literature.
Animal Models of Pain
-
Spared Nerve Injury (SNI) Model of Neuropathic Pain: In anesthetized rodents, the sciatic nerve is exposed, and two of its three terminal branches (the common peroneal and tibial nerves) are ligated and transected, leaving the sural nerve intact. This procedure results in persistent mechanical and cold allodynia in the paw innervated by the sural nerve.[7][9][10][11]
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model: Mice are treated with paclitaxel (e.g., 4 mg/kg, 4 doses/cycle for 3 cycles) to mimic clinical administration. This induces long-lasting mechanical and cold hypersensitivity.[3][12][13][14]
-
Chronic Constriction Injury of the Infraorbital Nerve (CION) Model of Trigeminal Neuropathic Pain: In anesthetized rats, the infraorbital nerve is exposed, and two loose chromic gut ligatures are placed around it, inducing facial mechanical hypersensitivity.[6][15][16][17][18]
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model: A subcutaneous injection of CFA into the plantar surface of the rodent hind paw induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia.[19][20][21][22][23]
Behavioral Assays
-
Von Frey Test for Mechanical Allodynia: Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the rodent's hind paw. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.
-
Open Field Test: Rodents are placed in a novel, open arena, and their locomotor activity and exploratory behavior are recorded. Time spent in the center versus the periphery of the arena is used to assess anxiety-like behavior.[1][2][4][24]
-
Novel Object Recognition Test: The test assesses cognitive function, particularly recognition memory. During a training phase, the animal is exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.[5][25][26][27][28]
In Vitro and Ex Vivo Assays
-
Whole-Cell Patch-Clamp Recording: Dorsal root ganglion (DRG) neurons are isolated and cultured. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents, such as those through CaV2.2 channels, in response to voltage changes.[29][30][31][32][33]
-
Co-Immunoprecipitation (Co-IP): Cell lysates are incubated with an antibody specific to a target protein (e.g., CRMP2). The antibody-protein complex, along with any interacting proteins (e.g., CaV2.2), is then captured using protein A/G beads and analyzed, typically by western blotting.[34][35][36][37]
-
Proximity Ligation Assay (PLA): This technique allows for the in situ visualization of protein-protein interactions. Two primary antibodies from different species recognize the two proteins of interest. Secondary antibodies conjugated with oligonucleotides (PLA probes) bind to the primary antibodies. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified and visualized as a fluorescent spot.[38][39][40][41][42]
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action.
Experimental Workflow: Spared Nerve Injury (SNI) Model and Behavioral Testing
Caption: Workflow for the SNI model and subsequent behavioral testing.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp recordings from DRG neurons.
References
- 1. grokipedia.com [grokipedia.com]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 8. Disposition of gabapentin (neurontin) in mice, rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. biorxiv.org [biorxiv.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Effects of paclitaxel on the development of neuropathy and affective behaviors in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic Constriction Injury of the Rat's Infraorbital Nerve (IoN-CCI) to Study Trigeminal Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Chronic constriction injury of the infraorbital nerve in the rat using modified syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CFA model of chronic inflammatory pain and drug treatment [bio-protocol.org]
- 20. scispace.com [scispace.com]
- 21. criver.com [criver.com]
- 22. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 23. Voluntary and evoked behavioral correlates in inflammatory pain conditions under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. anilocus.com [anilocus.com]
- 25. Novel Object Recognition [protocols.io]
- 26. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 27. mmpc.org [mmpc.org]
- 28. jove.com [jove.com]
- 29. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. | Semantic Scholar [semanticscholar.org]
- 30. Whole-Cell Patch Clamp Recordings on Intact Rat Dorsal Root Ganglia [jove.com]
- 31. researchgate.net [researchgate.net]
- 32. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 34. assaygenie.com [assaygenie.com]
- 35. bitesizebio.com [bitesizebio.com]
- 36. Protein–Protein Interactions: Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 37. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 38. Proximity Ligation Assay (PLA) Protocol Using Duolink® for T Cells [en.bio-protocol.org]
- 39. Indirect Proximity Ligation Assay (PLA) - Fluoresence [protocols.io]
- 40. creative-diagnostics.com [creative-diagnostics.com]
- 41. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 42. Learn: proximity ligation assay - The Human Protein Atlas [v19.proteinatlas.org]
Safety Operating Guide
Proper Disposal of CBD3063: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing CBD3063, a selective modulator of the collapsin response mediator protein 2 (CRMP2), adherence to proper disposal procedures is crucial for maintaining laboratory safety and environmental compliance. [1][2] While this compound is classified as a non-hazardous substance, responsible management of its waste stream is a fundamental aspect of good laboratory practice.[3]
This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting, ensuring the safety of personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. It is advisable to handle this compound in a well-ventilated area and avoid the formation of dust and aerosols.[3] In case of eye or skin contact, flush the affected area with copious amounts of water.[3]
Disposal of Unused or Waste this compound
As a non-hazardous chemical, the disposal of this compound is more straightforward than that of hazardous materials. However, it is imperative to consult and follow your institution's specific waste management guidelines and any local regulations.
Solid Waste:
-
Segregation: Collect solid this compound waste, including expired product or contaminated materials, in a designated, clearly labeled container for non-hazardous chemical waste. Do not mix with hazardous waste streams.
-
Container: Use a well-sealed, chemically compatible container for collection.
-
Disposal: Dispose of the container in the regular laboratory trash, provided your institution's guidelines permit this for non-hazardous chemical solids.
Liquid Waste (Solutions):
For solutions containing this compound, the disposal method depends on the solvent used.
-
Aqueous Solutions: If this compound is dissolved in water or other non-hazardous aqueous solutions, it can typically be disposed of down the sanitary sewer with a copious amount of running water. This helps to dilute the substance to negligible concentrations. Always confirm that this practice is permitted by your local wastewater authority and institutional policies.
-
Solvent-Based Solutions: If this compound is dissolved in a hazardous solvent (e.g., DMSO), the entire solution must be treated as hazardous waste. Collect the solution in a designated, properly labeled hazardous waste container for organic solvents. This waste must be disposed of through your institution's hazardous waste management program.
Disposal of Empty Containers
Empty containers that previously held this compound should be managed as follows:
-
Decontamination: Rinse the empty container thoroughly with a suitable solvent (e.g., water for aqueous solutions, or an appropriate solvent for other solutions).
-
Label Removal: Deface or remove all labels from the container to prevent misidentification.
-
Disposal: The clean, unlabeled container can typically be disposed of in the regular laboratory recycling or trash, in accordance with your institution's procedures for non-hazardous lab glass or plastic.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C16H25N5O2 | [2][4] |
| Molecular Weight | 319.41 g/mol | [2][4] |
| Hazard Classification | Not a hazardous substance or mixture | [3] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound exist due to its non-hazardous nature, the general protocol for disposing of non-hazardous laboratory chemicals should be followed. This involves waste characterization, segregation, and disposal in accordance with institutional and local guidelines.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste streams.
References
Personal protective equipment for handling CBD3063
This guide provides immediate, essential safety and logistical information for handling the novel research compound CBD3063. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, step-by-step guidance for its use and disposal.
Personal Protective Equipment (PPE)
When handling this compound, the use of full personal protective equipment is required to minimize exposure and ensure safety.[1]
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or glasses |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Handling and Operational Protocol
Adherence to proper handling procedures is critical. This compound is intended for laboratory research use only and not for human or veterinary use.[2]
Preparation and Use:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to avoid the inhalation of any dust or aerosols.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1]
-
Weighing: If weighing the solid compound, do so carefully to minimize the creation of dust.
-
Solution Preparation: If preparing solutions, add the solvent to the solid slowly to prevent splashing. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[3]
In Case of Accidental Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek medical attention.[1] |
| Skin Contact | Rinse the affected skin area thoroughly with water. Remove any contaminated clothing.[1] |
| Inhalation | Move to an area with fresh air. If breathing is difficult, provide respiratory support.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Spill and Disposal Plan
In the event of a spill, and for routine disposal, the following procedures should be followed.
Spill Containment:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For solutions, absorb the spill using a liquid-binding material such as diatomite or universal binders.[1]
-
Clean: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Prevent the product from entering drains or water courses.[1]
Chemical and Physical Properties
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is crucial to handle it with the care afforded to all laboratory chemicals.[1]
| Property | Information |
| Chemical Formula | C16H25N5O2 |
| CAS Number | 1281060-70-5 |
| Chemical Stability | Stable under recommended storage conditions.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes.[1] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
